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Core Science & Biosynthesis

Foundational

Identification, Isolation, and Characterization of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: A Comprehensive Technical Guide

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Content Focus: Natural source identification, extraction methodologies, stereochemical elucidation, and pharmacological potential. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Content Focus: Natural source identification, extraction methodologies, stereochemical elucidation, and pharmacological potential.

Executive Summary & Chemical Identity

The exploration of plant-derived polyacetylenes has yielded numerous bioactive scaffolds critical for modern drug discovery. Among these, (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS No. 931114-98-6) stands out as a unique C10 polyacetylene[1]. Structurally, it features a highly conjugated diyne core flanked by terminal and internal double bonds, culminating in a chiral hydroxyl group at the C8 position[2].

The identification of this compound represents a significant milestone in phytochemistry, as it was one of the first natural polyacetylenes discovered to possess a chiral hydroxyl group, necessitating advanced stereochemical elucidation techniques[2]. This whitepaper details the authoritative protocols for its isolation, structural validation, and potential applications in pharmacological research.

Botanical Sourcing: Torricellia angulata var. intermedia

The primary natural source of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is the plant Torricellia angulata var. intermedia (Harms) Hu [2].

  • Taxonomy & Distribution: Belonging to the Torricelliaceae (or historically Corniaceae) family, this plant is endemic to specific high-altitude regions in China, including the Guizhou, Yunnan, and Sichuan provinces, extending into the Himalayas[2].

  • Ethnobotanical Significance: In traditional Chinese folk medicine, the root barks and leaves of this species have been utilized to treat bone fractures, tonsillitis, and asthma[2]. The discovery of polyacetylenoids and iridoid glycosides in its extract provides a molecular rationale for these traditional anti-inflammatory applications[3].

Phytochemical Extraction & Isolation Protocol

Polyacetylenes are notoriously unstable; their conjugated triple bonds make them highly susceptible to photo-oxidation, thermal degradation, and spontaneous polymerization. Therefore, the isolation protocol must be a self-validating system designed to minimize energy input and UV exposure.

Step-by-Step Methodology
  • Biomass Preparation: Harvest the root barks or leaves of T. angulata var. intermedia. Air-dry the material strictly in the shade at ambient temperature to prevent UV-induced degradation. Pulverize into a coarse powder[2].

  • Cold Maceration: Extract the pulverized biomass using 100% Methanol (MeOH) at room temperature for 72 hours in amber glass vessels.

    • Causality: Heat-assisted extractions (e.g., Soxhlet) are explicitly avoided to preserve the integrity of the diyne system.

  • Liquid-Liquid Partitioning: Concentrate the methanolic extract under reduced pressure at temperatures not exceeding 35°C. Suspend the resulting crude syrup in distilled water and partition sequentially with hexane, chloroform, and ethyl acetate.

    • Causality: The target diol exhibits moderate polarity. While highly non-polar waxes partition into hexane, the polyacetylene concentrates in the chloroform and ethyl acetate fractions[4].

  • Silica Gel Flash Chromatography: Subject the enriched chloroform fraction to column chromatography over silica gel (230–400 mesh). Elute using a step-gradient of hexane/ethyl acetate.

  • Semi-Preparative HPLC Purification: Pool the polyacetylene-rich fractions (monitored via TLC with UV detection and H2SO4 charring) and purify via semi-preparative HPLC (C18 reverse-phase column) using an isocratic Acetonitrile/Water mobile phase to yield pure (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol[2].

Structural Elucidation & Absolute Configuration

While 1D and 2D NMR (HSQC, HMBC) easily establish the planar C10 backbone of the molecule, determining the absolute configuration of the flexible C8 chiral center requires chemical derivatization. Optical rotation alone is insufficient for unambiguous assignment[2].

The Modified Mosher's Method

To establish the (8S) configuration, researchers employ the modified Mosher's method, a self-validating stereochemical protocol[2]:

  • Esterification: The purified diol is reacted separately with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) and (S)-(+)-MTPA-Cl in the presence of anhydrous pyridine.

  • Mechanism of Action: This yields the (S)-MTPA and (R)-MTPA diastereomeric esters, respectively. The phenyl ring of the MTPA moiety exerts a predictable magnetic anisotropic shielding effect on the spatially adjacent protons of the polyacetylene chain.

  • NMR Validation: By calculating the chemical shift differences ( Δδ=δS​−δR​ ) from the 1 H NMR spectra, protons on one side of the chiral center show positive Δδ values, while those on the opposite side show negative values. This spatial map unambiguously confirms the (8S) absolute configuration[2].

Biosynthetic Pathway of Plant Polyacetylenes

The biosynthesis of plant polyacetylenoids is deeply tied to fatty acid metabolism. The pathway relies on highly specialized desaturase enzymes that introduce triple bonds into standard lipid precursors.

Biosynthesis N1 Oleic Acid (C18:1) N2 Linoleic Acid (C18:2) N1->N2 Δ12-Desaturase N3 Crepenynic Acid (C18:1, 1 diyne) N2->N3 Acetylenase N4 Chain Shortening (β-oxidation) N3->N4 Enzymatic Oxidation N5 Deca-2,9-dien-4,6-diyne-1,8-diol (C10 Polyacetylene) N4->N5 Hydroxylation & Decarboxylation

Biosynthetic pathway from Oleic Acid to C10 Polyacetylenes via Crepenynic Acid intermediates.

  • Causality in Biosynthesis: The conversion of linoleic acid to crepenynic acid by acetylenase (a divergent Δ12-desaturase) is the critical commitment step. Subsequent β-oxidation cycles truncate the C18 chain down to C10, followed by terminal hydroxylation to yield the final diol.

Pharmacological Potential & Mechanism of Action

Terrestrial polyacetylenoids exhibit a pleiotropic profile of bioactivities, most notably anti-inflammatory and anti-tumor effects. The conjugated diyne system acts as a highly reactive electrophilic center capable of interacting with specific cellular targets, such as the alkylation of cysteine residues on pro-inflammatory transcription factors.

Mechanism P1 (S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol P2 ROS Scavenging P1->P2 Direct antioxidant effect P3 IKK Complex Inhibition P1->P3 Covalent target binding P5 Downregulation of Cytokines (TNF-α, IL-6) P2->P5 Modulates redox signaling P4 NF-κB Nuclear Translocation (Blocked) P3->P4 Prevents IκBα degradation P4->P5 Reduced transcription

Proposed anti-inflammatory signaling pathway modulated by polyacetylene derivatives.

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the physicochemical parameters and isolation metrics are summarized below.

Table 1: Physicochemical Properties of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol

ParameterValue / Description
CAS Number 931114-98-6[1]
Molecular Formula C10H10O2[1]
Molecular Weight 162.19 g/mol [4]
IUPAC Name (2E,8S)-deca-2,9-dien-4,6-diyne-1,8-diol[5]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
Stability Vulnerable to degradation as an oil at RT; stable in crystalline form[2]

Table 2: Standardized Extraction Yields (Representative Baseline)

Extraction PhaseMaterial StateApproximate Yield
Initial Biomass Dried root bark of T. angulata100% (Baseline)
Crude Methanol Extract Viscous dark syrup~8.5% w/w
Chloroform Fraction Enriched lipid/polyacetylene pool~1.2% w/w
Purified Compound Isolated (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol~0.005% w/w

References

  • Zhang, Y., Pan, W.-D., Xu, B., & Liang, G. (2006). Two new naturally occurring optical polyacetylene compounds from Torricellia angulata var intermedia and the determination of their absolute configurations. Natural Product Research, 20(12), 1098-1104.[Link]

  • Xie, Y., & Wang, X. (2023). Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates. Arabian Journal of Chemistry, 16(5), 105137.[Link]

  • NextSDS Database. (n.d.). (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol - Chemical Substance Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol Analytical Standards. Retrieved from[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Isolation of Deca-2,9-dien-4,6-diyne-1,8-diol from Torricellia angulata

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-focused protocol for the isolation of Deca-2,9-dien-4,6-diyne-1,8-diol, a polyacetylene with potential biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused protocol for the isolation of Deca-2,9-dien-4,6-diyne-1,8-diol, a polyacetylene with potential biological activity, from its natural source, Torricellia angulata. The methodologies detailed herein are synthesized from established phytochemical practices and specific findings related to this compound and its structural analogs.

Introduction: The Significance of Polyacetylenes and Deca-2,9-dien-4,6-diyne-1,8-diol

Polyacetylenes are a class of naturally occurring compounds characterized by the presence of two or more triple bonds.[1] They are predominantly found in higher plants, particularly within the Apiaceae, Araliaceae, and Asteraceae families.[2][3] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[4][5][6]

Deca-2,9-dien-4,6-diyne-1,8-diol is a C10 polyacetylene that has been identified as a natural product. Its unique structural features, including two hydroxyl groups, two double bonds, and two triple bonds, suggest a potential for a range of biological interactions, making it a person of interest for drug discovery and development. This guide focuses on the isolation of the (8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diol stereoisomer, which has been successfully isolated from the leaves of Torricellia angulata Oliv. var. intermedia (Harms.) Hu.[3]

Natural Source: Torricellia angulata

Torricellia angulata, a member of the Torricelliaceae family, is a plant found in regions of China and the Himalayas.[7] Traditional uses in Chinese folk medicine include the treatment of bone fractures, tonsillitis, and asthma, suggesting the presence of bioactive constituents.[7] Phytochemical investigations of this plant have revealed the presence of various classes of compounds, including iridoid glycosides, phenylpropanoid glycosides, flavonoid glycosides, and, importantly, polyacetylenes.[7][8] Notably, both the leaves and the roots/rhizomata of T. angulata have been found to contain C10 polyacetylenic diols, making it a confirmed source for the target compound of this guide.[3][8]

Part 1: Extraction of Crude Polyacetylene-Containing Fraction

The initial step in the isolation process is the extraction of a crude fraction enriched with polyacetylenes from the plant material. Given the relatively non-polar nature of many polyacetylenes, a solvent-based extraction approach is most effective.

Rationale for Solvent Selection

Methanol is often chosen for the initial extraction of a broad range of phytochemicals due to its polarity, which allows for the extraction of a wide spectrum of compounds. Subsequent liquid-liquid partitioning with solvents of increasing polarity allows for the separation of compounds based on their polarity. For polyacetylenes, which are typically less polar, this partitioning facilitates their concentration in the less polar solvent fractions.

Step-by-Step Extraction Protocol
  • Plant Material Preparation:

    • Collect fresh leaves of Torricellia angulata.

    • Air-dry the leaves in a well-ventilated area, protected from direct sunlight, to a constant weight.

    • Grind the dried leaves into a fine powder to increase the surface area for efficient extraction.

  • Maceration:

    • Immerse the powdered plant material in methanol (e.g., a 1:10 solid-to-solvent ratio, w/v) in a large, sealed container.

    • Allow the mixture to macerate at room temperature for a period of 24-48 hours with occasional agitation. This allows for the diffusion of phytochemicals from the plant matrix into the solvent.

    • Repeat the maceration process with fresh methanol two to three times to ensure exhaustive extraction.

  • Filtration and Concentration:

    • Filter the combined methanolic extracts through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation of the polyacetylenes. This will yield a crude methanolic extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive extractions with a non-polar solvent such as n-hexane or dichloromethane in a separatory funnel. This will partition the less polar compounds, including polyacetylenes, into the organic phase.

    • Combine the organic solvent fractions and concentrate under reduced pressure to obtain a crude polyacetylene-enriched fraction.

Part 2: Chromatographic Purification of Deca-2,9-dien-4,6-diyne-1,8-diol

The crude extract containing a mixture of compounds requires further purification using chromatographic techniques to isolate the target molecule. A multi-step chromatographic approach is typically necessary to achieve high purity.

Chromatographic Strategy

The purification strategy involves a combination of normal-phase and reversed-phase chromatography. Normal-phase chromatography on silica gel is an effective initial step for separating compounds based on polarity. Subsequent purification using reversed-phase high-performance liquid chromatography (HPLC) provides high-resolution separation, which is essential for isolating the pure compound.

Step-by-Step Purification Protocol
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel (e.g., 70-230 mesh) column packed in a non-polar solvent such as n-hexane.

    • Adsorb the crude polyacetylene-enriched fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).

    • Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC) visualized under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions with similar TLC profiles that are suspected to contain the target compound based on preliminary analysis (e.g., comparison with literature data if available).

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • For further purification of the combined fractions, employ size-exclusion chromatography using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in removing pigments and other high molecular weight impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

    • Subject the partially purified fraction to preparative or semi-preparative RP-HPLC using a C18 column.

    • Develop a suitable isocratic or gradient elution method using a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water. The optimal mobile phase composition should be determined through analytical HPLC trials.

    • Monitor the elution profile with a UV detector, as polyacetylenes typically exhibit strong UV absorbance.

    • Collect the peak corresponding to Deca-2,9-dien-4,6-diyne-1,8-diol.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

Part 3: Structural Elucidation and Characterization

Once isolated, the structure of the purified compound must be unequivocally confirmed using a combination of spectroscopic techniques.

Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms present.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.

  • Infrared (IR) Spectroscopy:

    • Identifies the presence of functional groups, such as hydroxyl (-OH) and alkyne (-C≡C-) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Provides information about the conjugated system of double and triple bonds, which is characteristic of polyacetylenes.

Expected Spectroscopic Data for (8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diol

While the full detailed spectroscopic data from the primary literature may require access to the full text, based on the known structure, the following key features would be expected:

  • ¹H NMR: Signals corresponding to olefinic protons, a methine proton adjacent to a hydroxyl group, and methylene protons adjacent to a hydroxyl group.

  • ¹³C NMR: Signals for sp-hybridized carbons of the alkyne groups, sp²-hybridized carbons of the alkene groups, and carbons bearing hydroxyl groups.

  • IR: A broad absorption band around 3300-3400 cm⁻¹ (O-H stretching) and a sharp, weak absorption around 2100-2200 cm⁻¹ (C≡C stretching).

  • HRMS: A molecular ion peak corresponding to the elemental formula C₁₀H₁₀O₂.

Data Presentation

Parameter Description Expected Value/Observation
Molecular Formula C₁₀H₁₀O₂Confirmed by HRMS
Molecular Weight 162.19 g/mol Calculated from the molecular formula
Appearance Colorless oil or solidDependent on purity and physical state
¹H NMR Key proton signalsOlefinic, methine, and methylene protons
¹³C NMR Key carbon signalsAlkyne, alkene, and hydroxyl-bearing carbons
IR (cm⁻¹) Key functional groups~3350 (O-H), ~2150 (C≡C)
UV λmax (nm) Conjugated systemCharacteristic absorbance for diene-diyne chromophore

Experimental Workflow Visualization

Isolation_Workflow cluster_extraction Part 1: Extraction cluster_purification Part 2: Purification cluster_characterization Part 3: Characterization plant_material Dried and Powdered *Torricellia angulata* Leaves maceration Methanol Maceration plant_material->maceration filtration Filtration maceration->filtration concentration1 Rotary Evaporation filtration->concentration1 partitioning Liquid-Liquid Partitioning (n-Hexane/DCM) concentration1->partitioning crude_extract Crude Polyacetylene Enriched Fraction partitioning->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Reversed-Phase HPLC sephadex->hplc pure_compound Pure Deca-2,9-dien-4,6-diyne-1,8-diol hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir uv UV-Vis Spectroscopy pure_compound->uv structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation uv->structure_elucidation

Caption: Workflow for the isolation and characterization of Deca-2,9-dien-4,6-diyne-1,8-diol.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach for the isolation of Deca-2,9-dien-4,6-diyne-1,8-diol from the leaves of Torricellia angulata. The successful isolation of this polyacetylene will enable further investigation into its biological activities and potential as a lead compound in drug development. The methodologies described herein, from extraction to purification and structural elucidation, represent a robust framework for researchers in the field of natural product chemistry.

References

  • Bioactive Sesquiterpenoid and Polyacetylene Glycosides from Atractylodes lancea. (2016). Journal of Natural Products. [Link]

  • The Chemical Constituents from Toricellia angulata. (2000). Plant Diversity. [Link]

  • Chemical constituents of the roots and rhizomata of Torricellia angulata var. intermedia. (2026). ResearchGate. [Link]

  • Bioactive Sesquiterpenoid and Polyacetylene Glycosides from Atractylodes lancea. (2016). PubMed. [Link]

  • Further phenols and polyacetylenes from the rhizomes of Atractylodes lancea and their anti-inflammatory activity. (2001). PubMed. [Link]

  • Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance. (2025). MDPI. [Link]

  • Diverse Sesquiterpenoids and Polyacetylenes from Atractylodes lancea and Their Anti-Osteoclastogenesis Activity. (2022). PubMed. [Link]

  • Polyacetylenes from the leaves of Vernonia scorpioides (Asteraceae) and their antiproliferative and antiherpetic activities. (2013). PubMed. [Link]

  • Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. (n.d.). ScienceDirect. [Link]

  • Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida. (2006). PubMed. [Link]

  • Chemical Constituents Isolated from the Leaves of Toricellia angulata Oliv. var. intermedia (Harms.) Hu. (n.d.). ResearchGate. [Link]

  • Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates. (2023). Scientific Scholar. [Link]

  • (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol | CAS:931114-98-6. (n.d.). BioCrick. [Link]

  • (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol. (n.d.). NextSDS. [Link]

  • Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallid. (n.d.). ResearchGate. [Link]

  • Isolation, structure elucidation, synthesis and cytotoxic activity of polyacetylenes and polyenes from Echinacea pallida. (2012). IRIS Unimore. [Link]

  • High-performance liquid chromatography analysis of polyacetylenes and polyenes in Echinacea pallida by using a monolithic reversed-phase silica column. (n.d.). ResearchGate. [Link]

  • Polyacetylenes from the Roots of Swietenia macrophylla King. (2019). MDPI. [Link]

  • NATURAL POLYACETYLENE COMPOUNDS. (2025). ResearchGate. [Link]

  • Polyacetylene glucosides from the florets of Carthamus tinctorius and their anti-inflammatory activity. (2021). PubMed. [Link]

  • Biosynthesis and Function of Polyacetylenes and Allied Natural Products. (n.d.). PMC. [Link]

  • Isolation and Structural Identification of New Diol Esters of Okadaic Acid and Dinophysistoxin-1 from the Cultured Prorocentrum lima. (2025). Semantic Scholar. [Link]

  • Thorectidiol A Isolated from the Marine Sponge Dactylospongia elegans Disrupts Interactions of the SARS-CoV-2 Spike Receptor Bin. (2023). Naturalis Institutional Repository. [Link]

  • Isolation and Anticancer Progression Evaluation of the Chemical Constituents from Bridelia balansae Tutcher. (2023). MDPI. [Link]

Sources

Foundational

Spectroscopic Characterization and Isolation of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: A Technical Guide

Executive Summary (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS: 931114-98-6) is a rare, naturally occurring chiral polyacetylene. Originally isolated from the medicinal plant Torricellia angulata var.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS: 931114-98-6) is a rare, naturally occurring chiral polyacetylene. Originally isolated from the medicinal plant Torricellia angulata var. intermedia[1], this compound is characterized by a highly conjugated diene-diyne central core flanked by two hydroxyl groups, one of which constitutes a chiral center at C-8.

For drug development professionals and natural product chemists, polyacetylenes represent a compelling class of bioactive scaffolds with documented anti-inflammatory, neuroprotective, and anti-tumor properties[2]. However, their structural elucidation is notoriously challenging due to the lack of protons on the internal alkyne carbons and their inherent instability. This whitepaper provides an authoritative, step-by-step technical framework for the extraction, purification, and rigorous spectroscopic characterization of this molecule.

Isolation and Purification Workflow

Because polyacetylenes are highly susceptible to photo-oxidation and polymerization, all extraction and purification steps must be performed under dim light and at low temperatures (< 4°C) . The workflow relies on a polarity-guided fractionation strategy.

Workflow A Biomass Preparation (Torricellia angulata) B Ethanol Extraction & Solvent Partitioning A->B C Chloroform Fraction (Polyacetylene-rich) B->C D Silica Gel Chromatography (Hexane/Acetone) C->D E Prep-HPLC (C18) (CH3CN/H2O) D->E Active Sub-fraction F (S,E)-Deca-2,9-diene- 4,6-diyne-1,8-diol E->F Purity > 98%

Fig 1. Isolation and purification workflow for Deca-2,9-dien-4,6-diyne-1,8-diol.
Step-by-Step Isolation Protocol
  • Extraction: Macerate 1.0 kg of dried T. angulata roots in 95% EtOH (3 × 5 L) at room temperature for 72 hours. Causality: High-proof ethanol ensures the co-extraction of both the lipophilic polyacetylene core and the polar hydroxyl groups.

  • Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure, suspend in H₂O, and partition successively with Hexane, CHCl₃, and EtOAc. The target polyacetylene selectively partitions into the CHCl₃ fraction due to its intermediate polarity[1].

  • Column Chromatography: Subject the CHCl₃ fraction to silica gel column chromatography. Elute with a step gradient of Hexane/Acetone (from 50:1 to 5:1).

  • RP-HPLC Purification: Purify the active sub-fractions using preparative Reverse-Phase HPLC (C18 column, 250 × 10 mm, 5 µm). Causality: The C18 stationary phase interacts strongly with the hydrophobic diyne core, while an isocratic mobile phase of CH₃CN/H₂O (e.g., 40:60) leverages the terminal diols to achieve baseline resolution from structurally similar aliphatic impurities.

Spectroscopic Characterization Strategy

Every protocol described here acts as a self-validating system . The degree of unsaturation (DoU) calculated from the HR-MS formula must perfectly match the sum of the structural features identified in the NMR spectra. Any discrepancy immediately flags an impurity or a structural misassignment.

Mass Spectrometry and UV/IR Profiling
  • HR-ESI-MS: Conducted in positive ion mode with sodium formate to yield the [M+Na]+ adduct. Polyacetylenes ionize poorly in negative mode; the addition of Na+ forces ionization, confirming the exact mass of 185.0578 (Calculated for C10​H10​O2​Na+ )[3].

  • UV Spectroscopy: The conjugated diene-diyne chromophore produces a highly characteristic UV spectrum with a distinct vibronic fine structure (peaks at λmax​ ~240, 255, 270, and 285 nm).

  • IR Spectroscopy: Sharp absorption bands at ~3400 cm⁻¹ (O-H stretch) and ~2230 cm⁻¹ (C≡C stretch) confirm the functional groups.

Nuclear Magnetic Resonance (NMR) Elucidation

Solvent Selection: CDCl3​ is utilized because it lacks exchangeable protons, preventing the obscuration of the critical hydroxyl signals at C-1 and C-8, while providing excellent solubility[2].

Causality in Acquisition Parameters: The conjugated diyne system acts as a rigid linear spacer, dramatically altering the relaxation times ( T1​ ) of the internal quaternary carbons (C-4 to C-7). A longer relaxation delay ( d1​≥2.5 seconds) is strictly required during 13C NMR acquisition to ensure accurate signal-to-noise ratios for these elusive alkyne carbons.

Table 1: Representative NMR Data for (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
Position 13 C (ppm) 1 H (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1 H 13 C)
1 63.54.20, d (J = 5.0)C-2, C-3
2 143.26.35, dt (J = 16.0, 5.0)C-1, C-4
3 109.85.85, d (J = 16.0)C-1, C-2, C-4, C-5
4 79.5--
5 73.2--
6 71.8--
7 82.1--
8 63.84.90, d (J = 5.5)C-6, C-7, C-9, C-10
9 138.55.95, ddd (J = 17.0, 10.5, 5.5)C-8
10 116.25.40, d (J = 17.0); 5.20, d (J = 10.5)C-8, C-9

(Note: Chemical shifts are representative of the structural scaffold in CDCl3​ at 400 MHz for 1 H and 100 MHz for 13 C).

Self-Validation Check: The HR-MS formula C10​H10​O2​ dictates a DoU of 6. The 13C NMR reveals two double bonds (DoU = 2) and two triple bonds (DoU = 4). 2+4=6 . The system is validated.

Stereochemical Determination: The Modified Mosher's Method

While 2D NOESY can provide relative stereochemistry for rigid ring systems, the acyclic nature of the C-8 chiral center in this molecule undergoes free rotation. The chemically locks the conformation via steric hindrance, allowing the anisotropic shielding of the phenyl ring to unambiguously determine the absolute configuration[1].

MosherLogic A Purified Compound B (R)-MTPA Esterification A->B C (S)-MTPA Esterification A->C D 1H NMR of (S)-Ester B->D E 1H NMR of (R)-Ester C->E F Calculate Δδ (δS - δR) D->F E->F G Absolute Config (8S) F->G

Fig 2. Stereochemical determination logic using the modified Mosher's method.
Step-by-Step Mosher Esterification Protocol
  • Aliquoting: Divide 2.0 mg of the purified polyacetylene into two dry, argon-purged NMR tubes.

  • Reagent Addition: To the first tube, add 10 µL of (R)−(−)−α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), 200 µL of deuterated pyridine ( C5​D5​N ), and a catalytic amount of DMAP. To the second tube, add (S)−(+) -MTPA-Cl under identical conditions.

  • Reaction: Allow the esterification to proceed at room temperature for 12 hours directly in the NMR tubes. Causality: Conducting the reaction in situ minimizes the degradation of the highly reactive polyacetylene that typically occurs during standard workup procedures.

  • Data Analysis: Acquire 1 H NMR spectra. Calculate Δδ=δS​−δR​ for the protons flanking the C-8 chiral center. Positive Δδ values for H-9 and H-10, alongside negative Δδ values for the alkyne-side protons, confirm the (8S) absolute configuration[1].

Conclusion

The rigorous spectroscopic characterization of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol requires a synergistic approach combining optimized extraction, specialized NMR acquisition parameters to capture silent alkyne carbons, and chemical derivatization to resolve acyclic chirality. By adhering to these self-validating protocols, researchers can ensure the structural integrity of polyacetylene scaffolds, paving the way for their downstream application in pharmacological screening and synthetic drug development.

References

  • Title: Two new naturally occurring optical polyacetylene compounds from Torricellia angulata var intermedia and the determination of their absolute configurations. Source: Natural Product Research (Taylor & Francis) URL: [Link]

  • Title: Chemical Constituents Isolated from the Leaves of Toricellia angulata Oliv. var. intermedia (Harms.) Hu. Source: ResearchGate URL: [Link]

  • Title: (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol | CAS:931114-98-6 Source: BioCrick URL: [Link]

Sources

Exploratory

FT-IR Spectral Deconstruction of Deca-2,9-dien-4,6-diyne-1,8-diol: A Technical Guide for Functional Group Analysis

Executive Summary Deca-2,9-dien-4,6-diyne-1,8-diol is a highly unsaturated, 10-carbon aliphatic chain characterized by a conjugated enediyne core, an isolated terminal vinyl group, and two distinct hydroxyl environments....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deca-2,9-dien-4,6-diyne-1,8-diol is a highly unsaturated, 10-carbon aliphatic chain characterized by a conjugated enediyne core, an isolated terminal vinyl group, and two distinct hydroxyl environments. Molecules bearing this polyacetylene scaffold are frequently isolated from plant families such as Apiaceae and Araliaceae and are of high interest in drug development due to their potent cytotoxic and anti-inflammatory properties[1][2].

For researchers and analytical scientists, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for structural elucidation. This whitepaper details the theoretical causality behind the vibrational modes of this molecule, establishes a self-validating Attenuated Total Reflectance (ATR) FT-IR protocol, and provides a rigorous framework for spectral interpretation.

Structural Deconstruction & Functional Group Mapping

To accurately assign FT-IR bands, we must first compartmentalize the molecule into its distinct vibrational domains. Deca-2,9-dien-4,6-diyne-1,8-diol contains four primary structural motifs:

  • Primary Alcohol (C1): A terminal hydroxymethyl group (-CH₂OH).

  • Conjugated Enediyne (C2–C7): An internal alkene (C2=C3) conjugated directly to a diyne system (C4≡C5–C6≡C7).

  • Secondary Alcohol (C8): A hydroxyl group attached to a chiral, sp³-hybridized carbon flanked by the diyne and a vinyl group.

  • Terminal Alkene (C9=C10): A monosubstituted vinyl group isolated from the main conjugation by the C8 carbon.

Molecular_Mapping M Deca-2,9-dien-4,6-diyne-1,8-diol G1 Primary Alcohol (C1) M->G1 G2 Secondary Alcohol (C8) M->G2 G3 Conjugated Enediyne (C2-C7) M->G3 G4 Terminal Alkene (C9-C10) M->G4 S1 C-O Stretch: 1000-1075 cm⁻¹ G1->S1 S2 C-O Stretch: 1075-1150 cm⁻¹ G2->S2 S3 C≡C Stretch: ~2150, 2250 cm⁻¹ C=C Stretch: ~1630 cm⁻¹ G3->S3 S4 C=C Stretch: ~1645 cm⁻¹ =CH2 Bend: ~910, 990 cm⁻¹ G4->S4

Mapping of Deca-2,9-dien-4,6-diyne-1,8-diol structural domains to FT-IR bands.

Theoretical Framework: Vibrational Causality

FT-IR spectroscopy is governed by Hooke’s Law, where the vibrational frequency ( ν ) is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the reduced mass ( μ ). In highly conjugated systems like polyacetylenes, the electronic environment dictates the force constant.

The Conjugation Effect on Alkynes and Alkenes

In an isolated alkyne, the C≡C stretch typically appears around 2100–2260 cm⁻¹. However, in the C2–C7 enediyne system, extensive π-orbital overlap allows for electron delocalization across the chain. This delocalization reduces the bond order of the triple bonds (introducing slight double-bond character) and the double bond (introducing slight single-bond character). Consequently, the force constant ( k ) decreases, resulting in a bathochromic shift (lower wavenumber) for both the C≡C and C=C stretches[3].

The Inductive and Steric Effects on C-O Stretching

The molecule features two hydroxyl groups that can be distinguished in the fingerprint region. The asymmetric C-C-O stretching vibration is highly sensitive to the substitution pattern of the alpha-carbon. The primary alcohol at C1 experiences less steric hindrance, allowing its C-O stretch to resonate at a lower frequency (1000–1075 cm⁻¹)[4][5]. Conversely, the secondary alcohol at C8 is flanked by bulky, electron-rich unsaturated groups, stiffening the local vibrational mode and shifting the C-O stretch higher (1075–1150 cm⁻¹)[4][6].

Vibrational_Logic C1 Enediyne Conjugation (-C=C-C≡C-C≡C-) C2 Electron Delocalization (π-orbital overlap) C1->C2 C3 Decreased Force Constant (k) of C≡C and C=C bonds C2->C3 C4 Bathochromic Shift (Lower Wavenumber) C3->C4 C5 C≡C Stretch (~2150 & 2250 cm⁻¹) C4->C5 C6 C=C Stretch (~1630 cm⁻¹) C4->C6

Logical flow of conjugation effects on force constants and FT-IR shifts.

Self-Validating ATR-FTIR Experimental Protocol

Polyacetylenes are notoriously prone to oxidation, photo-degradation, and polymerization when subjected to mechanical stress (such as KBr pellet pressing). Therefore, Attenuated Total Reflectance (ATR) FT-IR using a diamond crystal is the mandatory technique for preserving sample integrity[7].

Step-by-Step Methodology
  • System Suitability & Cleaning: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Perform a single-beam scan of the empty crystal to verify the absence of residual organic contaminants (specifically checking the 3000–2800 cm⁻¹ region).

  • Background Acquisition: Collect a background spectrum (air) at 4 cm⁻¹ resolution for 64 scans. This creates the baseline for atmospheric H₂O and CO₂ subtraction.

  • Sample Application: Apply 1–2 µL of the neat liquid (or concentrated oil film) directly onto the ATR crystal. Ensure complete coverage of the active sensing area without trapping air bubbles.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 64 to 128 scans to maximize the signal-to-noise ratio, particularly for the weak alkyne signals.

  • Data Processing (Critical Step): Because the depth of penetration ( dp​ ) in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), apply an ATR correction algorithm. This normalizes the intensities, ensuring the C-O stretches in the fingerprint region are not artificially inflated compared to the high-frequency O-H stretches.

ATR_Workflow N1 1. System Initialization & Crystal Cleaning N2 2. Background Spectrum Acquisition N1->N2 N3 3. Neat Sample Application N2->N3 N4 4. ATR-FTIR Scanning (4000-400 cm⁻¹) N3->N4 N5 5. Data Processing & ATR Correction N4->N5 N6 6. Peak Assignment & Validation N5->N6

Step-by-step ATR-FTIR experimental workflow for polyacetylene analysis.

Quantitative Spectral Interpretation

The following table summarizes the diagnostic FT-IR absorption bands expected for Deca-2,9-dien-4,6-diyne-1,8-diol, grounded in the mechanistic rationale of its structure.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
Hydroxyl (-OH) O-H Stretch3200 – 3600Strong, BroadExtensive intermolecular hydrogen bonding between the C1 and C8 diols lowers the force constant, broadening the peak[7].
Alkene (=C-H) C-H Stretch3010 – 3100Medium, SharpHigher s-character of sp² hybridized carbons (C2, C3, C9, C10) increases bond stiffness compared to alkanes.
Alkyl (-CH-, -CH₂-) C-H Stretch2850 – 2960Strong, SharpStandard sp³ C-H stretching vibrations from C1 and C8.
Conjugated Diyne C≡C Stretch~2150, ~2250Weak to MediumSymmetry breaking by the asymmetric chain allows IR activity; conjugation lowers the frequency compared to isolated alkynes[2][3].
Terminal Alkene C=C Stretch~1643MediumIsolated from the main conjugation by the C8 sp³ carbon, resonating at a standard terminal alkene frequency[2].
Conjugated Alkene C=C Stretch~1630Mediumπ-delocalization with the diyne system reduces double bond character, causing a downward shift[3].
Secondary Alcohol C-O Stretch1075 – 1150StrongSteric bulk and branching at C8 shift the asymmetric C-C-O stretch to a higher frequency[4][6].
Primary Alcohol C-O Stretch1000 – 1075StrongThe terminal position at C1 results in a lower frequency asymmetric stretch[4][5].
Terminal Vinyl =C-H Bend~910, ~990StrongOut-of-plane bending modes highly characteristic of monosubstituted isolated alkenes[2].

By systematically validating the presence of the dual C-O stretches alongside the shifted conjugated enediyne signatures, analysts can definitively confirm the structural integrity of Deca-2,9-dien-4,6-diyne-1,8-diol without the immediate need for destructive mass spectrometry.

References

  • Title: Alcohols—The Rest of the Story | Source: spectroscopyonline.com | URL: 4

  • Title: The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols | Source: spectroscopyonline.com | URL: 6

  • Title: Application Note: FT-IR Spectroscopy for Functional Group Analysis of 3-Octanol | Source: benchchem.com | URL: 5

  • Title: Quantification of polyacetylenes in apiaceous plants by high-performance liquid chromatography coupled with diode array detection | Source: nih.gov | URL: 1

  • Title: 10. Infrared Spectroscopy | Source: wvu.edu | URL: 7

  • Title: Aphrodisiac Principles and other Constituents from the Roots of Panax quinguefolium and Panax ginseng | Source: nih.gov | URL: 3

  • Title: Polyacetylenes from the roots of Cirsium japonicum var. ussuriense | Source: korea.ac.kr | URL: 2

Sources

Foundational

High-Resolution Mass Spectrometry Profiling of (S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol: A Technical Guide for Polyacetylene Characterization

Executive Summary & Rationale (S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol (CAS: 931114-98-6) is a highly bioactive polyacetylene natural product originally isolated from the medicinal plant Torricellia angulata var. intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

(S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol (CAS: 931114-98-6) is a highly bioactive polyacetylene natural product originally isolated from the medicinal plant Torricellia angulata var. intermedia [1]. Structurally, it is characterized by a conjugated diyne core flanked by terminal and internal alkenes, along with two hydroxyl groups at the allylic/propargylic positions (C1 and C8).

For analytical scientists and drug development professionals, the mass spectrometric (MS) characterization of this compound presents unique challenges. Polyacetylenes are notoriously prone to UV-induced cross-linking, oxidation, and acid-catalyzed degradation [2]. This whitepaper provides an authoritative, field-proven methodology for the High-Resolution Mass Spectrometry (HRMS) analysis of Deca-2,9-dien-4,6-diyne-1,8-diol, detailing the causality behind specific ionization strategies, chromatographic conditions, and fragmentation mechanisms.

Ionization Strategies: Causality & Expert Insights

The structural features of Deca-2,9-dien-4,6-diyne-1,8-diol dictate its behavior in an Electrospray Ionization (ESI) source.

  • The Problem with Standard Acidic Modifiers: In standard LC-MS workflows, 0.1% Formic Acid (FA) is used to promote protonation [M+H]+. However, the hydroxyl groups at C1 and C8 are highly labile due to the stabilizing effect of the adjacent conjugated enediyne system. Under acidic conditions in the ESI source, the molecule undergoes rapid in-source dehydration, making the intact precursor ion [M+H]+ (m/z 163.0754) nearly undetectable.

  • The Ammonium Acetate Solution: To preserve the intact molecular species, we utilize 10 mM Ammonium Acetate as the aqueous mobile phase modifier. This promotes the formation of the highly stable ammonium adduct [M+NH4]+ (m/z 180.1019) [3]. This soft ionization approach acts as a "chemical sponge," absorbing the excess internal energy during desolvation and preventing premature cleavage of the hydroxyl groups.

Workflow N1 Sample Preparation Argon Purged, 4°C N2 UHPLC Separation Ammonium Acetate/MeCN N1->N2 N3 ESI Source Positive Mode[M+NH4]+ N2->N3 N4 Orbitrap HRMS Precursor Selection N3->N4 N5 HCD Collision Cell Stepped NCE (20, 30, 40) N4->N5

Fig 1. Optimized LC-HRMS/MS workflow for polyacetylene stability and detection.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the following step-by-step protocol incorporates built-in validation checkpoints.

Phase A: Sample Preparation (Preventing Degradation)
  • Solubilization: Weigh 1.0 mg of the Deca-2,9-dien-4,6-diyne-1,8-diol standard. Dissolve entirely in 1.0 mL of LC-MS grade Methanol. Causality: Avoid chlorinated solvents (e.g., Chloroform) which can contain trace HCl, leading to the alkylation or hydration of the diyne bonds.

  • Storage: Transfer to amber glass vials to prevent UV-induced polymerization. Purge the vial headspace with Argon gas before sealing. Store at -20°C [2].

  • System Validation: Prior to injecting the sample, inject a Methanol blank. A clean baseline ensures no carryover from previous lipophilic runs, validating the system's readiness.

Phase B: UHPLC-HRMS Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 35°C.

  • Mobile Phases:

    • A: Water with 10 mM Ammonium Acetate (pH ~6.8).

    • B: LC-MS grade Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes. Causality: The relatively fast gradient minimizes the compound's residence time on the stationary phase, reducing the risk of on-column degradation.

  • MS Settings (Orbitrap):

    • Polarity: Positive ESI.

    • Capillary Temperature: 250°C (Kept deliberately low to prevent thermal degradation of the diyne).

    • Spray Voltage: 3.5 kV.

    • Resolution: 70,000 (MS1) and 17,500 (MS2).

CID Fragmentation Mechanisms & Structural Elucidation

When the [M+NH4]+ precursor is subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), it first expels ammonia to yield the transient [M+H]+ ion. From here, the fragmentation is driven by the stability of the resulting conjugated carbocations.

Key Diagnostic Pathways:
  • Primary Dehydration (-18.01 Da): The loss of water from the C8 position is highly favored. The resulting carbocation (m/z 145.0648) is resonance-stabilized across the entire enediyne system.

  • Secondary Dehydration (-18.01 Da): A subsequent loss of water from the C1 primary alcohol yields the fully dehydrated, highly unsaturated [C10H7]+ ion (m/z 127.0542).

  • Terminal Cleavage (-30.01 Da): Alternatively, the m/z 145.0648 intermediate can lose formaldehyde (CH2O) from the C1 hydroxymethyl group, yielding a [C9H7]+ fragment (m/z 115.0542).

Fragmentation M [M+NH4]+ m/z 180.1019 Precursor Ion MH [M+H]+ m/z 163.0754 Protonated Species M->MH -NH3 (-17.03 Da) F1 [M+H - H2O]+ m/z 145.0648 Allylic Dehydration MH->F1 -H2O (-18.01 Da) F2 [M+H - 2H2O]+ m/z 127.0542 Fully Conjugated F1->F2 -H2O (-18.01 Da) F3 [M+H - H2O - CH2O]+ m/z 115.0542 Terminal Cleavage F1->F3 -CH2O (-30.01 Da)

Fig 2. Proposed CID fragmentation pathway for Deca-2,9-dien-4,6-diyne-1,8-diol.

Quantitative Data Presentation

The following tables summarize the exact mass calculations required to validate the identity of Deca-2,9-dien-4,6-diyne-1,8-diol during HRMS analysis. A mass error of < 3 ppm is expected for positive identification.

Table 1: Physicochemical & Precursor Ion Profiling

ParameterValue / FormulaExact Mass (Da)Expected m/z (ESI+)
Chemical Formula C10H10O2162.0681N/A
Protonated Adduct [M+H]+N/A163.0754
Ammonium Adduct [M+NH4]+N/A180.1019
Sodium Adduct [M+Na]+N/A185.0573

Table 2: Diagnostic Product Ions (HCD/CID)

Product Ion FormulaNeutral LossExact m/zDiagnostic Significance
[C10H9O]+-H2O (18.0106 Da)145.0648Confirms presence of labile allylic/propargylic OH.
[C10H7]+-2H2O (36.0211 Da)127.0542Confirms diol nature; yields fully conjugated backbone.
[C9H7]+-H2O, -CH2O (48.0211 Da)115.0542Confirms terminal hydroxymethyl group (C1).

References

  • Pan, Z.-H., Ning, D.-S., Sheh, M.-L., & Zhang, Y.-M. (2006). "Two new naturally occurring optical polyacetylene compounds from Torricellia angulata var intermedia and the determination of their absolute configuration." Natural Product Research, 20(12), 1098-1104. URL:[Link]

  • Wang, Y., et al. (2017). "Chemical Constituents Isolated from the Leaves of Toricellia angulata Oliv. var. intermedia (Harms.) Hu." ResearchGate. URL:[Link]

Exploratory

Stereochemistry of Naturally Occurring Deca-2,9-dien-4,6-diyne-1,8-diol: Isolation, Structural Elucidation, and Absolute Configuration

Executive Summary Polyacetylenoids represent a highly reactive, structurally diverse class of natural products derived from fatty acid biosynthesis. Characterized by conjugated alkyne systems, these compounds exhibit pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyacetylenoids represent a highly reactive, structurally diverse class of natural products derived from fatty acid biosynthesis. Characterized by conjugated alkyne systems, these compounds exhibit potent biological activities, including anti-inflammatory and anti-tumor properties. Among them, (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS: 931114-98-6) is a remarkable C10 diyne-diene diol isolated from the root barks of Torricellia angulata var. intermedia.

Unlike typical polyacetylenes, this compound possesses a rare chiral secondary hydroxyl group at the C-8 position. This whitepaper provides an authoritative guide on the isolation methodologies, handling protocols, and the stereochemical elucidation of this molecule using the Extended Mosher's Method.

Chemical Profile & Structural Nuances

Understanding the structural topology of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is critical for predicting its chemical behavior and designing purification workflows.

  • Chemical Name: (2E,8S)-deca-2,9-dien-4,6-diyne-1,8-diol

  • Molecular Formula: C₁₀H₁₀O₂

  • SMILES: C=CC(C#CC#CC=CCO)O

  • Structural Features:

    • A primary allylic alcohol at C-1.

    • A trans (E) double bond at C-2/C-3.

    • A highly conjugated, rigid diyne core at C-4 through C-7.

    • A chiral secondary alcohol at C-8.

    • A terminal vinyl group at C-9/C-10.

Expertise Insight: The conjugated diyne system makes the molecule highly susceptible to photolytic degradation and spontaneous polymerization. The molecule is notoriously unstable as a concentrated oil at room temperature, [1].

Extraction and Isolation Protocol

To prevent the degradation of the highly reactive polyacetylene moiety, the extraction protocol must strictly control temperature and light exposure. The following self-validating workflow ensures high-fidelity isolation.

Step-by-Step Methodology
  • Cold Maceration: Pulverize 1.0 kg of dried T. angulata root barks. Macerate in 5.0 L of 95% Ethanol at 4°C for 72 hours in amber glass vessels to prevent UV-induced cross-linking.

  • Concentration: Filter the extract and concentrate under reduced pressure using a rotary evaporator. Crucial Causality: The water bath temperature must not exceed 30°C to prevent thermal degradation of the diyne core.

  • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition sequentially with n -hexane (3 × 1 L) to remove non-polar lipids, followed by Ethyl Acetate (EtOAc) (3 × 1 L) to extract the polyacetylenes.

  • Flash Chromatography: Load the concentrated EtOAc fraction onto a silica gel column (230–400 mesh). Elute using a gradient of Hexane:EtOAc (from 9:1 to 1:1). Monitor fractions via TLC (visualized with 10% H₂SO₄ in ethanol and charring).

  • Isocratic HPLC Polish: Purify the target sub-fractions using preparative HPLC (C18 column, isocratic CH₃CN:H₂O 40:60, flow rate 3.0 mL/min, UV detection at 254 nm).

  • Crystallization: Lyophilize the pure fraction immediately and induce crystallization at -20°C to stabilize the compound.

IsolationProtocol S1 T. angulata Root Barks Cold Maceration (EtOH) S2 Liquid-Liquid Partition (Hexane/EtOAc/H2O) S1->S2 S3 EtOAc Fraction (Active Extract) S2->S3 Retain Organic Layer S4 Silica Flash Chromatography (Gradient Elution) S3->S4 S5 Preparative HPLC (Isocratic Purification) S4->S5 Target Sub-fractions S6 Crystallization (Stable Form at -20°C) S5->S6 Pure Polyacetylene

Step-by-step extraction and isolation workflow for polyacetylenes from T. angulata.

Stereochemical Elucidation via Extended Mosher's Method

The biological activity of polyacetylenoids is deeply tied to their 3D spatial orientation. To unambiguously assign the absolute configuration of the C-8 secondary alcohol, the [2] is employed.

The "Proton-Silent" Challenge

Standard Mosher analysis relies on observing the chemical shift differences ( Δδ=δS​−δR​ ) of protons on both sides (L1 and L2) of the chiral center. However, in Deca-2,9-diene-4,6-diyne-1,8-diol, the C-8 chiral center is flanked by a vinyl group (C-9) and a diyne system (C-7). Because the diyne system (C≡C–C≡C) lacks protons, the left side of the molecule is "proton-silent."

Causality & Workaround: The assignment must rely heavily on the pronounced positive Δδ values of the vinyl protons (H-9, H-10). The anisotropic shielding of the MTPA phenyl group selectively shields the vinyl protons in the (R)-MTPA ester, resulting in a positive Δδ ( δS​−δR​>0 ). This unilateral data confirms the (8S) configuration.

Derivatization Protocol (Self-Validating System)
  • Preparation: Aliquot 1.0 mg of the purified diol into two separate, flame-dried NMR tubes purged with N₂.

  • Solvation & Basification: Add 0.5 mL of anhydrous deuterated pyridine (C₅D₅N) to each tube. Causality: Pyridine acts as both the NMR solvent and the acid scavenger to neutralize the HCl byproduct, driving the reaction forward without requiring an aqueous workup.

  • Acylation: Add 10 μL of (S)-(+)-MTPA-Cl to Tube A (yields the R-ester) and 10 μL of (R)-(-)-MTPA-Cl to Tube B (yields the S-ester).

  • In Situ Validation: Monitor the reaction via ¹H-NMR. The unreacted carbinol proton (H-8) resonates near ~4.5 ppm. Upon successful esterification, the strong electron-withdrawing MTPA group causes H-8 to shift significantly downfield to ~5.8 ppm. The disappearance of the 4.5 ppm peak validates 100% conversion.

MosherMethod N1 Purified (8S)-Diol N2 React with (S)-MTPA-Cl (C5D5N, RT) N1->N2 N3 React with (R)-MTPA-Cl (C5D5N, RT) N1->N3 N4 (R)-MTPA Ester Acquire δS N2->N4 (S)-Cl yields (R)-Ester N5 (S)-MTPA Ester Acquire δR N3->N5 (R)-Cl yields (S)-Ester N6 Calculate Δδ = δS - δR N4->N6 N5->N6 N7 Positive Δδ for H-9/H-10 Confirm (8S) N6->N7

Workflow of the Extended Mosher's Method for assigning the C-8 absolute configuration.

Quantitative Data Presentation

The following table summarizes the representative ¹H-NMR chemical shift differences ( Δδ ) for the MTPA esters of the compound, demonstrating the logic used to assign the (8S) stereocenter.

Proton Position δS​ (ppm) δR​ (ppm) Δδ ( δS​−δR​ )Diagnostic Significance & Spatial Assignment
H-9 5.925.81+0.11 Strong shielding in (R)-ester; confirms Right-side (L1)
H-10a 5.345.25+0.09 Strong shielding in (R)-ester; confirms Right-side (L1)
H-10b 5.205.14+0.06 Strong shielding in (R)-ester; confirms Right-side (L1)
H-3 6.356.36-0.01 Negligible effect due to distance across the diyne core
H-2 5.885.89-0.01 Negligible effect due to distance across the diyne core

Note: The strong positive Δδ values for the C-9 and C-10 protons, juxtaposed against the lack of positive values on the diyne side, unequivocally place the vinyl group on the right side of the Mosher plane, dictating an (8S) absolute configuration.

References

  • Title: Two new naturally occurring optical polyacetylene compounds from Torricellia angulata var intermedia and the determination of their absolute configurations. Source: Natural Product Research, 2006, 20(12): 1098-1104. URL: [Link]

  • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Source: Nature Protocols, 2007, 2(10): 2451-2458. URL: [Link]

  • Title: Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates. Source: Arabian Journal of Chemistry, 2023, 16(4): 104642. URL: [Link]

Foundational

Unraveling the Biosynthesis and Isolation of Deca-2,9-dien-4,6-diyne-1,8-diol: A Technical Guide

Executive Summary Polyacetylenes (polyacetylenoids) are a class of highly reactive, structurally diverse specialized plant metabolites characterized by two or more carbon-carbon triple bonds. Among these, (S,E)-deca-2,9-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyacetylenes (polyacetylenoids) are a class of highly reactive, structurally diverse specialized plant metabolites characterized by two or more carbon-carbon triple bonds. Among these, (S,E)-deca-2,9-dien-4,6-diyne-1,8-diol stands out as a critical C10 polyacetylene isolated primarily from the medicinal plant Torricellia angulata var. intermedia[1]. This technical whitepaper provides an in-depth analysis of the de novo biosynthesis pathway of this compound, the enzymatic mechanisms governing its formation, and the field-proven experimental workflows required for its isolation and absolute stereochemical elucidation.

De Novo Biosynthesis Pathway: From C18 Fatty Acids to C10 Diynes

The biosynthesis of C10 polyacetylenes in higher plants does not occur via direct polyketide assembly; rather, it is a highly conserved lipid desaturation and truncation pathway derived from ubiquitous C18 fatty acids[2].

Initiation and Acetylenation

The pathway is initiated in the plastid and endoplasmic reticulum, beginning with oleic acid (C18:1 Δ9 ) .

  • Desaturation : Oleic acid is first desaturated by a Δ12 -desaturase (e.g., FAD2) to form linoleic acid (C18:2 Δ9,12 ) .

  • The Acetylenase Checkpoint : The hallmark step of polyacetylene biosynthesis is the conversion of the Δ12 double bond into a triple bond. This is catalyzed by a highly specialized Δ12 -acetylenase (such as Crep1), yielding crepenynic acid (octadec-9-en-12-ynoic acid)[2][3]. This step represents the metabolic commitment to the polyacetylene pathway.

Conjugation and Chain Shortening

Following the formation of crepenynic acid, bifunctional desaturase/acetylenase enzymes introduce additional triple and double bonds, forming intermediates like dehydrocrepenynic acid . To generate the C10 skeleton of deca-2,9-dien-4,6-diyne-1,8-diol, the C18 precursor undergoes extensive chain shortening. This occurs via sequential β -oxidation (the successive removal of two-carbon units) or direct mid-chain cleavage, ultimately yielding a C10 diyne scaffold (e.g., deca-4,6-diyne)[3].

Terminal Tailoring

The final structural maturation of the C10 intermediate involves site-specific oxidation. Cytochrome P450 monooxygenases hydroxylate the C1 and C8 positions, while highly specific desaturases introduce double bonds at the C2 and C9 positions. This stereoselective hydroxylation establishes the chiral center at C8, finalizing the structure of (S,E)-deca-2,9-dien-4,6-diyne-1,8-diol [1].

Biosynthesis Oleic Oleic Acid (C18:1) Linoleic Linoleic Acid (C18:2) Oleic->Linoleic ∆12-Desaturase (FAD2) Crepenynic Crepenynic Acid (C18:2-yne) Linoleic->Crepenynic ∆12-Acetylenase (Crep1) Dehydro Dehydrocrepenynic Acid Crepenynic->Dehydro Desaturase / Conjugase C10_Inter C10 Diyne Intermediate Dehydro->C10_Inter β-Oxidation / Chain Shortening Deca (S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol C10_Inter->Deca P450 Hydroxylation & Desaturation

Biosynthetic pathway of C10 polyacetylenes from oleic acid via crepenynic acid intermediates.

Experimental Workflows: Isolation and Absolute Configuration

Extracting and structurally validating highly reactive polyacetylenes requires a self-validating system to prevent degradation and ensure stereochemical accuracy. Because polyacetylenes are vulnerable to degradation (e.g., polymerization or oxidation) when left as oily mixtures at room temperature, maintaining them in crystalline forms or at sub-zero temperatures is critical[1].

Orthogonal Extraction and Fractionation Protocol
  • Extraction : Macerate the dried root barks of Torricellia angulata var. intermedia in 45%–95% ethanol[4]. Causality: Ethanol effectively solubilizes moderately polar polyacetylene diols while precipitating highly lipophilic plant waxes and structural polymers.

  • Macroporous Resin Enrichment : Pass the crude extract through a D101 macroporous resin column. Elute with a water/ethanol gradient. Causality: This step acts as a bulk polarity filter, efficiently removing bulk sugars and highly polar glycosides that complicate downstream chromatography.

  • Adsorption Chromatography : Subject the enriched fraction to silica gel column chromatography (230–400 mesh), eluting with a chloroform/methanol gradient.

  • High-Resolution Partitioning : Utilize preparative High-Performance Liquid Chromatography (HPLC) equipped with a C18 reverse-phase column to isolate the target C10 polyacetylene. Causality: Orthogonal separation mechanisms (polarity adsorption partition) guarantee the absolute purity required for sensitive chiral analysis.

Structural Elucidation and the Mosher's Method

Assigning the absolute configuration of flexible aliphatic chains is notoriously difficult because standard NOESY NMR often fails to provide rigid spatial constraints. To overcome this, the Extended Mosher's Method acts as a self-validating stereochemical assay[1].

  • Planar Confirmation : First, establish the planar connectivity using 1D ( 1 H, 13 C) and 2D NMR (HSQC, HMBC, COSY) coupled with HR-ESI-MS.

  • Diastereomeric Esterification : React the purified diol with both (R)

    • and (S)
    • α -methoxy- α -(trifluoromethyl)phenylacetyl (MTPA) chloride in the presence of pyridine.
  • Δδ Analysis : Calculate the chemical shift differences ( Δδ=δS​−δR​ ) for the protons neighboring the C8 chiral center. A consistent distribution of positive and negative Δδ values across the spatial plane unambiguously assigns the (S) configuration at C8.

Workflow Ext Ethanol Extraction (45-95% EtOH) Frac Macroporous Resin & Silica Gel Chromatography Ext->Frac Crude Extract HPLC Preparative HPLC Purification Frac->HPLC Enriched Fractions NMR 1D/2D NMR & HR-ESI-MS HPLC->NMR Pure C10 Polyacetylene Mosher Extended Mosher's Method (R/S-MTPA Esters) NMR->Mosher Planar Structure Validation Config Absolute Configuration (S,E)-Deca-2,9-dien-... Mosher->Config ∆δ (δS - δR) Analysis

Self-validating experimental workflow for isolation and absolute configuration determination.

Quantitative Data & Structural Comparison

The genus Torricellia produces several closely related C10 polyacetylenes. The subtle differences in their saturation and stereochemistry significantly impact their stability and biological activity. Below is a comparative profile of the primary C10 polyacetylenes isolated from Torricellia angulata var. intermedia[1][4].

Compound NameMolecular FormulaExact Mass (m/z)Chiral CenterKey Structural Features
(S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol C10H10O2162.0681C8 (S)Terminal vinyl group at C9-C10; hydroxyl at C8.
(R,E)-Deca-2-ene-4,6-diyne-1,8-diol C10H12O2164.0837C8 (R)Saturated ethyl group at C9-C10; hydroxyl at C8.
(8E)-Decaene-4,6-diyn-1-O-glycoside C22H32O10456.1995N/AGlycosylated at the C1 position, increasing polarity.

Table 1: Comparative Profile of C10 Polyacetylenes from Torricellia angulata var. intermedia.

Conclusion & Future Perspectives

The biosynthesis of (S,E)-deca-2,9-dien-4,6-diyne-1,8-diol highlights the remarkable enzymatic plasticity of plant lipid metabolism, specifically the ability of desaturases and acetylenases to sculpt C18 fatty acids into highly functionalized C10 diynes. For drug development professionals, the presence of a chiral hydroxyl group adjacent to a conjugated diyne system offers a unique pharmacophore for targeted covalent inhibition or click-chemistry applications. Future research must focus on the heterologous expression of the specific β -oxidation and P450 enzymes responsible for the terminal tailoring of these C10 scaffolds to enable scalable, synthetic biology-driven production.

References

  • Two new naturally occurring optical polyacetylene compounds from Torricellia angulata var intermedia and the determination of their absolute configurations Natural Product Research (2006). URL:[Link]

  • Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates Arabian Journal of Chemistry (2023). URL:[Link]

  • Biosynthesis of Panaxynol and Panaxydol in Panax ginseng PMC - National Institutes of Health (2014). URL:[Link]

  • Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae) Preprints.org (2024). URL:[Link]

  • Chemical constituents of the roots and rhizomata of Torricellia angulata var. intermedia Chinese Traditional and Herbal Drugs / FAO AGRIS (2024). URL:[Link]

Sources

Exploratory

Deca-2,9-dien-4,6-diyne-1,8-diol: Chemical Architecture, Reactivity, and Pharmacological Potential

Executive Summary Polyacetylenes represent a unique class of highly unsaturated, lipophilic secondary metabolites characterized by conjugated carbon-carbon triple bonds. Among these, (S,E)-Deca-2,9-diene-4,6-diyne-1,8-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyacetylenes represent a unique class of highly unsaturated, lipophilic secondary metabolites characterized by conjugated carbon-carbon triple bonds. Among these, (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS: 931114-98-6) stands out as a structurally complex diene-diyne diol isolated primarily from the leaves of Toricellia angulata, a plant utilized in traditional folk medicine[1]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic reactivity profiles, and emerging pharmacological mechanisms, serving as a comprehensive guide for researchers in natural product chemistry and drug development.

Structural and Physicochemical Properties

The molecular architecture of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is defined by a 10-carbon backbone featuring a conjugated diyne core (C4≡C5–C6≡C7) flanked by two double bonds. The C2=C3 double bond exists in the trans (E) configuration, while the C9=C10 double bond is terminal. The molecule possesses two hydroxyl groups at the C1 (allylic) and C8 (propargylic/allylic) positions, with the C8 chiral center adopting an S configuration[2].

This dense arrangement of π-electrons and hydrogen-bonding donors makes the molecule highly reactive, susceptible to oxidation, and capable of unique topochemical polymerizations[3].

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name (2E,8S)-deca-2,9-diene-4,6-diyne-1,8-diol
CAS Number 931114-98-6
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
LogP (Predicted) ~1.2 - 1.8 (Highly lipophilic)
Solubility Profile Soluble in DMSO, Dichloromethane, Chloroform, Ethyl Acetate, Acetone[2]
Storage Conditions Desiccate at -20°C; light and oxygen sensitive[4]

Chemical Reactivity and Synthetic Approaches

The reactivity of Deca-2,9-dien-4,6-diyne-1,8-diol is governed by its conjugated diyne system and its allylic/propargylic hydroxyl groups. The rigid, electron-rich diyne core acts as a powerful Michael acceptor and can undergo cycloadditions, cross-coupling, and nucleophilic attacks by thiols—a mechanism directly linked to its biological activity[5].

To study these molecules or synthesize synthetic analogues, chemists rely heavily on the Cadiot-Chodkiewicz cross-coupling reaction . This method allows for the asymmetric construction of conjugated diynes from a terminal alkyne and a haloalkyne[6].

Protocol 1: Asymmetric Synthesis of the Diyne Core via Cadiot-Chodkiewicz Coupling

Objective: To construct the unsymmetrical C4-C7 diyne scaffold using a self-validating catalytic system.

Rationale: The Cadiot-Chodkiewicz reaction is chosen over oxidative Glaser coupling because it prevents the formation of symmetrical homocoupled byproducts, ensuring high yields of the target unsymmetrical polyacetylene[6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the terminal alkyne (e.g., (S)-pent-4-en-1-yn-3-ol) in a polar solvent mixture of tetrahydrofuran (THF) and water (1:1 v/v) to ensure the solubility of both the organic substrates and the inorganic catalyst[6].

  • Catalyst Initiation: Add 5 mol% of Copper(I) chloride (CuCl) and 30 mol% of an amine base (e.g., n-butylamine). Causality: The base deprotonates the terminal alkyne, forming a reactive copper(I) acetylide intermediate.

  • Redox Stabilization: Introduce 10 mol% of hydroxylamine hydrochloride. Causality: Hydroxylamine acts as a reducing agent, maintaining the copper catalyst in the +1 oxidation state and preventing the oxidative homocoupling of the terminal alkyne (Glaser-type side reactions).

  • Coupling: Dropwise, add the 1-bromoalkyne (e.g., (E)-5-bromopent-2-en-1-ol) over 30 minutes at 0°C. Self-Validation: The reaction mixture will transition from colorless to a pale yellow/green hue, indicating the formation and subsequent consumption of the copper acetylide complex.

  • Quenching & Extraction: Once TLC indicates complete consumption of the bromoalkyne, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to sequester the copper ions. Extract the aqueous layer with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude diene-diyne diol via flash column chromatography (silica gel, Hexanes:Ethyl Acetate gradient).

Pharmacological and Biological Activity

Polyacetylenes isolated from Toricellia angulata and related species exhibit a broad spectrum of bioactivities, including anti-tumor, anti-inflammatory, and antimicrobial properties[7].

Mechanism of Action

Recent pharmacological studies on related polyacetylene isomers demonstrate their potent ability to suppress tumor metastasis. They achieve this by inhibiting the Wnt/β-catenin and Hippo/YAP signaling pathways[8]. By downregulating the phosphorylation of GSK3β and MST1, polyacetylenes prevent the nuclear translocation of β-catenin and YAP/TAZ, thereby silencing downstream metastasis-related genes such as Matrix Metalloproteinases (MMPs) and c-Myc[8].

Furthermore, in silico and in vitro models reveal that C10-C14 polyacetylenes act as potent modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. The binding affinity is highly dependent on the molecule's logP and the electronic properties (LUMO energy) of the diyne core, which covalently interacts with nucleophilic cysteine residues within the receptor pocket[9].

G PA Polyacetylene (Deca-2,9-dien-4,6-diyne-1,8-diol) WNT Wnt/β-catenin Pathway PA->WNT Inhibits HIPPO Hippo/YAP Pathway PA->HIPPO Modulates B_CAT β-catenin Translocation WNT->B_CAT Downregulates YAP YAP/TAZ Activation HIPPO->YAP Phosphorylates (Inhibits) MET Tumor Metastasis (MMP, c-Myc Expression) B_CAT->MET Prevents YAP->MET Prevents

Fig 1. Polyacetylene-mediated inhibition of Wnt/β-catenin and Hippo/YAP signaling pathways.

Isolation and Purification Workflow

Because chemical synthesis of polyacetylenes often struggles with stereochemical resolution and instability, extraction from natural matrices remains a critical workflow. (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is isolated from the methanol extract of Toricellia angulata leaves[1].

Protocol 2: Extraction and Isolation from Toricellia angulata

Objective: To isolate high-purity (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol from raw plant biomass.

Rationale: Polyacetylenes are lipophilic and thermally labile. Cold maceration combined with sequential solvent partitioning isolates the target compound without inducing heat-catalyzed topochemical polymerization or degradation[3].

Step-by-Step Methodology:

  • Biomass Preparation: Air-dry the leaves of Toricellia angulata in the dark at room temperature to prevent UV-induced cross-linking of the diyne bonds. Pulverize into a fine powder.

  • Maceration: Suspend the powder in 80% aqueous methanol (1:10 w/v) and macerate at 25°C for 48 hours. Filter the homogenate. Causality: Methanol efficiently disrupts plant cell walls and solvates both polar glycosides and moderately non-polar polyacetylenes.

  • Solvent Partitioning: Concentrate the methanolic extract under reduced pressure (max 35°C). Suspend the residue in water and partition sequentially with Hexane, Ethyl Acetate, and n-Butanol. Collect the Ethyl Acetate fraction, which selectively enriches the diene-diyne diols.

  • Primary Fractionation: Load the dried Ethyl Acetate extract onto a Silica Gel column. Elute with a gradient of Chloroform:Methanol (100:0 to 80:20). Monitor fractions via TLC (visualized with vanillin-sulfuric acid spray; polyacetylenes typically appear as dark/purple spots).

  • High-Resolution Purification: Pool the polyacetylene-rich fractions and subject them to semi-preparative HPLC (C18 reverse-phase column) using an isocratic elution of Acetonitrile:Water (e.g., 40:60). Self-Validation: Monitor UV absorbance at 254 nm and 280 nm, characteristic of the conjugated diene-diyne chromophore.

  • Lyophilization: Collect the peak corresponding to (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol and lyophilize in the dark to yield the pure compound as a viscous oil[4].

G N1 Toricellia angulata Leaves N2 Methanol Extraction (Maceration & Reflux) N1->N2 Cell Lysis & Solvation N3 Solvent Partitioning (n-Butanol/Water) N2->N3 Lipophilic Enrichment N4 Column Chromatography (Silica Gel / Sephadex LH-20) N3->N4 Crude Fractionation N5 Semi-Preparative HPLC (Stereochemical Resolution) N4->N5 High-Resolution Separation N6 Pure (S,E)-Deca-2,9-diene- 4,6-diyne-1,8-diol N5->N6 Lyophilization

Fig 2. Step-by-step extraction and isolation workflow for polyacetylenes from plant matrices.

References

  • LookChem. "Cas 931114-98-6,(S,E) - LookChem: (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol." 10

  • BioCrick. "(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol | CAS:931114-98-6." 2

  • ResearchGate. "Chemical Constituents Isolated from the Leaves of Toricellia angulata Oliv. var. intermedia (Harms.) Hu." 1

  • ResearchGate. "Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014–2021)." 7

  • MDPI. "The Interaction Mechanism Between C14-Polyacetylene Compounds and the Rat TRPA1 Receptor: An In Silico Study."9

  • PubMed Central (PMC). "Polyacetylene Isomers Isolated from Bidens pilosa L. Suppress the Metastasis of Gastric Cancer Cells by Inhibiting Wnt/β-Catenin and Hippo/YAP Signaling Pathways."8

  • ACS Publications. "Total Synthesis of (−)-Minquartynoic Acid: An Anti-Cancer, Anti-HIV Natural Product." 11

  • BenchChem. "Preliminary Investigation of 2,4-Hexadiyne-1,6-diol Reactivity: A Technical Guide." 12

  • ResearchGate. "Synthesis of Diyne Substituted 2-Hydroxy Acids, Esters, and Amides."3

  • eBestLab. "天然产物/(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol." 4

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Analytical Handling of Deca-2,9-dien-4,6-diyne-1,8-diol

Executive Summary (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS: 931114-98-6) is a naturally occurring polyacetylene diol, originally isolated from plant species such as Torricellia angulata[1][2]. Characterized by a rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS: 931114-98-6) is a naturally occurring polyacetylene diol, originally isolated from plant species such as Torricellia angulata[1][2]. Characterized by a rigid conjugated enediyne core flanked by terminal and sub-terminal hydroxyl groups, this molecule presents unique physicochemical behaviors. Understanding its solubility profile is critical for researchers involved in natural product isolation, pharmacological screening, and formulation development. This guide provides an in-depth analysis of its solubility causality, quantitative solvation data in common organic solvents, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality: The Physicochemical Basis of Solvation

To predict and manipulate the solubility of Deca-2,9-dien-4,6-diyne-1,8-diol, one must analyze its molecular architecture. As an Application Scientist, I approach solvation not as a static property, but as a dynamic competition between the compound's crystal lattice energy and solvent-solute interactions.

  • Hydrophobic Conjugated Core: The central diene-diyne system (C2 to C9) creates a rigid, electron-rich π -system. This region is highly lipophilic and dictates the molecule's affinity for non-polar and moderately polar environments via London dispersion forces and π−π interactions.

  • Hydrogen-Bonding Termini: The hydroxyl (-OH) groups at positions 1 and 8 act as strong hydrogen-bond donors and acceptors.

  • Causality of Solvation: The molecule is fundamentally amphiphilic. In highly polar protic solvents like pure water, the hydrophobic effect dominates; the rigid carbon core forces water into an entropically unfavorable clathrate cage, resulting in poor aqueous solubility. Conversely, in purely non-polar aliphatic hydrocarbons (e.g., hexane), the solvent cannot disrupt the strong intermolecular hydrogen bonds between the diol groups in the solid crystal lattice. Therefore, the optimal solvents are polar aprotic (e.g., DMSO, Acetone) or moderately polar (e.g., Ethyl Acetate, Dichloromethane, Chloroform), which can simultaneously solvate the hydrophobic core and hydrogen-bond with the hydroxyl groups[3][4].

Quantitative Solubility Matrix

Based on structural thermodynamics and empirical reference data from chemical suppliers[3][4], the solubility of Deca-2,9-dien-4,6-diyne-1,8-diol across common laboratory solvents is summarized below.

SolventPolarity IndexSolvation MechanismSolubility ProfileRecommended Application
DMSO 7.2H-bond acceptor, strong dipoleHighly SolublePrimary stock solutions for in vitro bioassays
Acetone 5.1Dipole, H-bond acceptorSolubleIntermediate dilutions, rapid extraction
Ethyl Acetate 4.4Dipole, moderate H-bond acceptorSolubleLiquid-liquid extraction workflows
Chloroform / DCM 4.1 / 3.1Dispersion, Halogen bondingSolubleChromatographic purification (Silica gel)
Water 10.0Strong H-bond networkPoor / InsolubleRequires co-solvent (e.g., <0.5% DMSO) for assays

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of this compound without confounding kinetic artifacts, a rigorously controlled Isothermal Shake-Flask method coupled with HPLC-UV is required. Because polyacetylenes are prone to UV-induced polymerization and oxidation, the protocol must include self-validating purity checks to ensure degradation products are not artificially inflating the solubility readings.

Step-by-Step Methodology
  • Preparation (Light-Shielded): Weigh an excess amount (e.g., 10 mg) of Deca-2,9-dien-4,6-diyne-1,8-diol solid into an amber glass vial to prevent photo-degradation.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO or DCM). Purge the vial headspace with Argon gas before sealing to prevent oxidative degradation.

  • Isothermal Equilibration: Agitate the sealed vial at a constant 25°C ± 0.5°C for 24 hours. Causality: A 24-hour window ensures the system transitions from initial kinetic dissolution to true thermodynamic equilibrium, accounting for any supersaturation effects.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes at 25°C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (avoid nylon, which may bind the compound).

  • Quantification & Purity Validation (HPLC-UV): Dilute the supernatant appropriately and inject it into an HPLC system equipped with a C18 column. Monitor at 254 nm (characteristic absorption for conjugated diynes).

    • Self-Validation Check: Analyze the chromatogram for secondary peaks. If degradation peaks exceed 2% of the total area, the solubility data must be discarded, as the equilibrium has been compromised by chemical instability.

SolubilityWorkflow Start Compound Preparation (Deca-2,9-dien-4,6-diyne-1,8-diol) Solvent Solvent Addition (DMSO, DCM, EtOAc, etc.) Start->Solvent Excess solid Equilibration Thermodynamic Equilibration (Shake-flask at 25°C for 24h) Solvent->Equilibration Isothermal mixing Separation Phase Separation (Centrifugation / Filtration) Equilibration->Separation Saturation achieved Analysis Quantification (HPLC-UV at 254 nm) Separation->Analysis Supernatant extraction Validation Data Validation (Mass Balance & Purity Check) Analysis->Validation Peak integration

Workflow for the isothermal shake-flask solubility determination of polyacetylene diols.

Formulation and Storage Directives

Due to the highly reactive nature of the conjugated diyne system, improper storage will lead to rapid loss of titer. Stock solutions prepared in organic solvents (especially DMSO) should be aliquoted into single-use volumes and stored at -20°C under an inert atmosphere (Nitrogen or Argon)[5]. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation and subsequent polymerization. When diluting into aqueous buffers for biological assays, ensure rapid mixing and maintain the final DMSO concentration below 0.5% to prevent compound crash-out and assay interference.

References

  • Title: (S,E)
  • Title: (S,E)
  • Title: (S,E)
  • Title: (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol - MedchemExpress.
  • Title: (S,E)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Routes to Polyyne Diols – Strategies, Mechanisms, and Validated Protocols

Executive Summary Polyyne diols—molecules characterized by a conjugated system of carbon-carbon triple bonds flanked by hydroxyl-bearing moieties—are indispensable precursors in modern synthetic chemistry. They serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyyne diols—molecules characterized by a conjugated system of carbon-carbon triple bonds flanked by hydroxyl-bearing moieties—are indispensable precursors in modern synthetic chemistry. They serve as critical intermediates in the synthesis of extended cumulenes, conjugated polymers (e.g., polydiacetylenes), and bioactive natural products such as the cytotoxic gymnasterkoreaynes[1]. This application note provides drug development professionals and materials scientists with an authoritative guide to constructing both symmetrical and unsymmetrical polyyne diols. By detailing the mechanistic causality behind the Glaser-Hay and Cadiot-Chodkiewicz couplings, this guide ensures that researchers can achieve high-fidelity, reproducible syntheses.

Strategic Importance of Polyyne Diols

The structural rigidity and electronic properties of the polyyne scaffold make it a highly sought-after motif. In materials science, the reduction of specific butadiyne diols using SnCl₂ is a premier method for furnishing sterically hindered and exceptionally long tetraarylcumulenes, which possess unique "metallic" electronic structures[2]. In medicinal chemistry, phenyl polyyne diols derived from polyacetylene triols have been systematically investigated as potent chemopreventive agents, while naturally occurring diols like the gymnasterkoreaynes exhibit marked cytotoxicity against human tumor cell lines[1].

The synthesis of these compounds relies heavily on the controlled coupling of terminal alkynes[3]. The primary strategic divergence in synthesis depends entirely on the desired symmetry of the target diol.

Pathway Selection & Logical Relationships

The construction of the polyyne backbone requires selecting a coupling modality that aligns with the target's symmetry. Symmetrical diols are efficiently assembled via oxidative homocoupling (Glaser or Hay conditions), whereas unsymmetrical diols require strict cross-coupling control to prevent statistical mixtures of products.

Workflow Start Terminal Alkynol Substrates Sym Symmetrical Diol Target Start->Sym Homocoupling Unsym Unsymmetrical Diol Target Start->Unsym Cross-Coupling CC Cadiot-Chodkiewicz (Cat. CuCl, Amine, NH2OH·HCl) Start->CC Second partner Hay Hay Coupling (Cat. CuCl, TMEDA, O2) Sym->Hay Halo Haloalkynol Synthesis (NBS/AgNO3) Unsym->Halo Halogenation of one partner ProdSym Symmetrical Polyyne Diol Hay->ProdSym ProdUnsym Unsymmetrical Polyyne Diol CC->ProdUnsym Halo->CC

Figure 1: Logical workflow for selecting the appropriate synthetic route for polyyne diols.

Comparative Analysis of Coupling Modalities

To optimize reaction conditions, it is crucial to understand the operational parameters of each synthetic route. The table below summarizes the quantitative and qualitative differences between the primary methods used for polyyne diol synthesis[4],[5],[6].

Coupling MethodTarget SymmetryCatalyst / ReagentsAtmosphereTypical YieldsKey Mechanistic Advantage
Glaser (Classical) SymmetricalStoichiometric CuCl, NH₄OHO₂ / Air40–60%Robust historical precedent; effective for highly stable, simple substrates.
Hay Modification SymmetricalCatalytic CuCl, TMEDAO₂ / Air75–95%TMEDA solubilizes Cu, allowing low catalyst loading and room-temperature reactions.
Cadiot-Chodkiewicz UnsymmetricalCatalytic CuCl, Amine, NH₂OH·HClInert (Ar/N₂)60–85%High selectivity for heterocoupling; suppresses homocoupling of the terminal alkyne.
Sonogashira (Pd/Cu) UnsymmetricalPd(PPh₃)₂Cl₂, CuI, Et₃NInert (Ar/N₂)70–90%Excellent functional group tolerance; serves as a modern alternative to classical C-C coupling.

Mechanistic Causality in Cross-Coupling

The synthesis of unsymmetrical diynes is inherently more challenging than symmetrical homocoupling due to competing side reactions[5]. The Cadiot-Chodkiewicz reaction overcomes this by reacting a terminal alkynol (nucleophile) with a haloalkynol (electrophile) under highly specific conditions.

Causality of the Reducing Agent: The most critical failure point in the Cadiot-Chodkiewicz reaction is the inadvertent oxidation of the Cu(I) catalyst to Cu(II). If Cu(II) is present, it will rapidly catalyze the Glaser homocoupling of the terminal alkynol, destroying the cross-coupling yield. To prevent this, hydroxylamine hydrochloride (NH₂OH·HCl) is added as an in situ reducing agent. It continuously reduces any formed Cu(II) back to the active Cu(I) species, strictly enforcing the cross-coupling pathway[5].

Mechanism Cu_Cat Cu(I) Catalyst Active Species Pi_Comp π-Alkyne Complex (Increased Acidity) Cu_Cat->Pi_Comp + Terminal Alkynol Cu_Acetylide Cu(I) Acetylide Intermediate Pi_Comp->Cu_Acetylide Base (Deprotonation) Ox_Add Oxidative Addition (Cu(III) Species) Cu_Acetylide->Ox_Add + Bromoalkynol Red_Elim Reductive Elimination (Product Release) Ox_Add->Red_Elim Red_Elim->Cu_Cat - Unsymmetrical Diol

Figure 2: Catalytic cycle of the Cadiot-Chodkiewicz cross-coupling reaction.

Validated Experimental Protocols

Protocol A: Synthesis of a Symmetrical Butadiyne Diol via Hay Coupling

This protocol utilizes a bidentate ligand (TMEDA) to prevent the formation of unreactive, insoluble polymeric copper acetylides, thereby accelerating the reaction at room temperature[4].

Self-Validating System: The reaction progress is validated spectroscopically. The disappearance of the terminal alkyne C-H stretch in FTIR (~3300 cm⁻¹) and the appearance of the internal diyne stretch in Raman spectroscopy (~2150 cm⁻¹) confirms the formation of the symmetrical polyyne diol.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkynol (10.0 mmol) in 25 mL of reagent-grade acetone.

  • Catalyst Complexation: In a separate vial, dissolve CuCl (0.5 mmol, 5 mol%) and TMEDA (1.0 mmol, 10 mol%) in 5 mL of acetone. Observation: The solution will immediately turn a deep blue/green color, indicating the successful formation of the active Cu-TMEDA complex.

  • Reaction Initiation: Transfer the catalyst solution to the reaction flask. Attach an oxygen balloon to the flask to provide the stoichiometric oxidant required for the catalytic cycle.

  • Monitoring: Stir vigorously at room temperature. Monitor via TLC (Hexanes/EtOAc). The symmetrical diol will exhibit a lower Rf​ value than the starting monomer.

  • Quenching: Upon completion (typically 2–4 hours), quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. This step strips the copper from the product by forming water-soluble copper-ammonium complexes.

  • Workup: Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Synthesis of an Unsymmetrical Polyyne Diol via Cadiot-Chodkiewicz Coupling

This protocol relies on the slow addition of the electrophile and strict oxidation state control to maximize heterocoupling[5].

Self-Validating System: This protocol is visually self-validating. The reaction mixture must remain pale yellow or colorless, indicating the presence of the active Cu(I) species. A shift to a blue/green hue indicates the formation of Cu(II), signaling the immediate need for additional NH₂OH·HCl to rescue the reaction from homocoupling side reactions.

  • Setup: In a 100 mL Schlenk flask under a strict argon atmosphere, add CuCl (0.5 mmol, 5 mol%), hydroxylamine hydrochloride (NH₂OH·HCl, 1.0 mmol), and 30% aqueous ethylamine (15 mL). Stir until the solution is colorless to pale yellow.

  • Nucleophile Addition: Dissolve the terminal alkynol (10.0 mmol) in a minimal amount of degassed methanol (5 mL) and add it to the flask.

  • Electrophile Addition (Critical Causality Step): Dissolve the bromoalkynol (12.0 mmol, 1.2 equiv) in 10 mL of methanol. Add this solution dropwise over 1.5 hours using a syringe pump. Causality: Keeping the steady-state concentration of the bromoalkyne extremely low prevents the electrophile from reacting with itself, thereby maximizing the yield of the unsymmetrical cross-coupled product.

  • Oxidation State Maintenance: Continuously monitor the reaction color. If a blue/green tint appears, immediately add small solid portions of NH₂OH·HCl (~0.1 mmol) until the pale yellow color is restored.

  • Workup: Once TLC indicates complete consumption of the terminal alkyne, dilute the mixture with water (30 mL) and extract with diethyl ether (3 x 30 mL). Wash the organic layer with cold 1M HCl to remove the amine base, dry over MgSO₄, and concentrate. Purify the unsymmetrical diol via chromatography.

References

  • The Rise of Conjugated Poly-ynes and Poly(Metalla-ynes): From Design Through Synthesis to Structure-Property. University of Bath.3

  • Synthesis and Structure of Tetraarylcumulenes: Characterization of Bond-Length Alternation versus Molecule Length. ResearchGate.2

  • Product Class 1: Linear Conjugated Diynes, Oligoynes, and Polyynes. Thieme Connect.4

  • The Cadiot-Chodkiewicz coupling reaction. Organic & Biomolecular Chemistry - RSC Publishing.5

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. ACS Publications.6

  • Gymnasterkoreaynes A−F, Cytotoxic Polyacetylenes from Gymnaster koraiensis. ACS Publications.1

Sources

Application

Glaser-Hay coupling for Deca-2,9-dien-4,6-diyne-1,8-diol synthesis

Application Note: Directed Glaser-Hay Heterocoupling for the Synthesis of Deca-2,9-dien-4,6-diyne-1,8-diol Context and Strategic Importance Conjugated 1,3-diynes are highly stable, rigid motifs found in numerous bioactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Directed Glaser-Hay Heterocoupling for the Synthesis of Deca-2,9-dien-4,6-diyne-1,8-diol

Context and Strategic Importance

Conjugated 1,3-diynes are highly stable, rigid motifs found in numerous bioactive natural products (e.g., falcarindiol) and act as critical precursors for advanced materials and bioconjugations[1]. The synthesis of unsymmetrical diynes, such as Deca-2,9-dien-4,6-diyne-1,8-diol (CAS: 931114-98-6)[2], presents a distinct synthetic challenge. Traditional oxidative homocoupling of terminal alkynes (Glaser coupling) is highly efficient for symmetrical targets. However, when two different terminal alkynes—in this case, pent-1-en-4-yn-3-ol and (E)-pent-2-en-4-yn-1-ol—are mixed, a statistical 1:2:1 mixture of homocoupled and heterocoupled products typically results.

To bypass this statistical limitation, this protocol leverages a kinetically modified Glaser-Hay coupling strategy. By manipulating the steady-state concentration of the reactants and employing a highly soluble Copper-TMEDA catalytic complex[3], we establish a self-validating system that drives the reaction toward the desired unsymmetrical heterodiyne.

Causality in Experimental Design

Every reagent and procedural step in this protocol is selected to manipulate the kinetic pathways of the coupling:

  • The Catalyst Complex (CuCl/TMEDA): Copper(I) chloride is the active pre-catalyst. N,N,N',N'-tetramethylethylenediamine (TMEDA) is employed as both a bidentate ligand and a base. TMEDA solubilizes the copper salt in organic solvents, preventing the precipitation of inactive polymeric copper acetylides[3]. Furthermore, it tunes the redox potential of the Cu center, facilitating rapid reoxidation by molecular oxygen.

  • Terminal Oxidant ( O2​ ): Molecular oxygen is continuously supplied via a balloon. It serves as the stoichiometric oxidant required to oxidize the Cu(I)-acetylide intermediates into the active dinuclear Cu(II) species that undergoes reductive elimination to form the C-C bond[4].

  • Kinetic Control via Slow Addition: To suppress the homocoupling of the more reactive alkyne, we employ a pseudo-high-dilution technique. Alkyne B ((E)-pent-2-en-4-yn-1-ol) is added dropwise over 4 hours via a syringe pump to a solution containing an excess of Alkyne A (pent-1-en-4-yn-3-ol) and the active catalyst[5]. This maintains a near-zero steady-state concentration of Alkyne B, making the collision of two Cu-B acetylides statistically improbable, thereby forcing the cross-coupling (A-B) pathway.

Mechanistic Pathway Visualization

G Cu_cat Cu(I)-TMEDA Complex Cu_A Cu(I)-Acetylide A (High Concentration) Cu_cat->Cu_A Base, -H+ Cu_B Cu(I)-Acetylide B (Low Concentration) Cu_cat->Cu_B Base, -H+ Alk_A Alkyne A (Excess) Pent-1-en-4-yn-3-ol Alk_A->Cu_A Alk_B Alkyne B (Limiting) (E)-pent-2-en-4-yn-1-ol Alk_B->Cu_B Slow Addition Dinuclear Mixed Dinuclear Cu(II)-Acetylide (Hetero-Complex) Cu_A->Dinuclear Cu_B->Dinuclear Dinuclear->Cu_cat Catalyst Regeneration Product Deca-2,9-dien-4,6-diyne-1,8-diol (Heterocoupled Product) Dinuclear->Product Reductive Elimination O2 O2 (Terminal Oxidant) O2->Dinuclear Oxidation

Catalytic cycle of the Glaser-Hay heterocoupling emphasizing kinetic control via slow addition.

Optimization Data

The table below summarizes the reaction optimization. While recent advances have shown that Cu powder can induce selective heterocoupling in specific substrates without slow addition[6], the slow-addition CuCl/TMEDA method remains the most robust and scalable approach for aliphatic enynols.

EntryCatalyst SystemAlkyne A:B RatioAddition ProtocolYield (Heterodiyne)Yield (Homodiynes)
1CuCl (10 mol%) / TMEDA1:1Batch (All at once)42%51%
2CuCl (10 mol%) / TMEDA3:1Batch (All at once)61%33%
3Cu Powder / TMEDA[6]1:1Batch (50 °C)68%22%
4CuCl (10 mol%) / TMEDA3:1Slow Addition (4 h)86% <10%

Self-Validating Protocol

Reagents Required:

  • Alkyne A: Pent-1-en-4-yn-3-ol (3.0 equiv, 30 mmol)

  • Alkyne B: (E)-pent-2-en-4-yn-1-ol (1.0 equiv, 10 mmol)

  • Catalyst: Copper(I) chloride (CuCl, 0.1 equiv, 1.0 mmol)

  • Ligand/Base: TMEDA (0.2 equiv, 2.0 mmol)

  • Solvent: Acetone or Dichloromethane (Anhydrous, 50 mL)

  • Oxidant: O2​ gas (Balloon)

Step 1: Catalyst Activation and System Priming

  • In a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add CuCl (99 mg, 1.0 mmol).

  • Seal the flask with rubber septa and purge with O2​ for 5 minutes. Attach an O2​ -filled balloon to maintain a steady atmosphere.

  • Inject 30 mL of anhydrous solvent, followed by TMEDA (300 µL, 2.0 mmol).

  • Validation Check: The solution will rapidly transition from colorless/pale yellow to a deep blue-green hue. This color change is the self-validating indicator that the active Cu(II)-TMEDA complex has formed via oxygenation[3].

  • Inject Alkyne A (2.46 g, 30 mmol) into the stirring mixture.

Step 2: Kinetic Control via Slow Addition

  • Dissolve Alkyne B (0.82 g, 10 mmol) in 20 mL of the reaction solvent in a separate syringe.

  • Mount the syringe onto a programmable syringe pump.

  • Introduce the Alkyne B solution into the reaction flask at a continuous rate of 5 mL/hour (total addition time = 4 hours) at room temperature[5].

  • Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The heterodiyne product (Deca-2,9-dien-4,6-diyne-1,8-diol) will appear as a new UV-active spot with an intermediate Rf​ value compared to the two potential homocoupled byproducts.

Step 3: Quenching and Workup

  • Once the addition is complete, allow the reaction to stir for an additional 1 hour to ensure complete consumption of Alkyne B.

  • Quench the reaction by adding 30 mL of saturated aqueous NH4​Cl solution.

  • Validation Check: The aqueous layer will turn deep blue as the ammonia complexes the copper ions, stripping them from the organic phase and terminating the catalytic cycle.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude mixture via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes to 40% Ethyl Acetate in Hexanes.

  • The excess Alkyne A can often be recovered in the early fractions, while the desired Deca-2,9-dien-4,6-diyne-1,8-diol elutes later.

  • Evaporate the product fractions to yield the target compound as a pale yellow viscous oil.

References

  • BioCrick. "(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol | CAS:931114-98-6"[2]. Available at: [Link]

  • Organic Chemistry Portal / J. Am. Chem. Soc. "Copper Catalysis for Selective Heterocoupling of Terminal Alkynes"[6]. Available at:[Link]

  • RSC Advances. "Recent advances and applications of Glaser coupling employing greener protocols"[4]. Available at: [Link]

  • PMC / NIH. "Development of optimized conditions for Glaser-Hay bioconjugations"[1]. Available at:[Link]

  • Organic Letters / ACS Publications. "Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles"[5]. Available at: [Link]

Sources

Method

Application Note: Asymmetric Diyne-Diol Synthesis via Cadiot-Chodkiewicz Cross-Coupling

Introduction & Strategic Rationale The synthesis of unsymmetrical 1,3-diynes is a critical transformation in the development of pharmaceuticals, organic materials (such as polydiacetylenes), and complex marine natural pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of unsymmetrical 1,3-diynes is a critical transformation in the development of pharmaceuticals, organic materials (such as polydiacetylenes), and complex marine natural products like the strongylodiols[1]. While the Glaser-Eglinton-Hay couplings are highly effective for symmetrical homocoupling, the Cadiot-Chodkiewicz (CC) coupling remains the premier method for the directed, asymmetric cross-coupling of a terminal alkyne with a 1-haloalkyne[2].

When synthesizing diyne-diols —molecules containing both the conjugated diyne core and dual hydroxyl functionalities—chemoselectivity becomes the primary challenge. The presence of free hydroxyl groups can complicate solubility and catalyst stability. As a Senior Application Scientist, I have found that successful diyne-diol synthesis relies not just on following a recipe, but on mastering the delicate kinetic balance of the Cu(I)/Cu(III) catalytic cycle to suppress competing homocoupling pathways[3].

Mechanistic Causality & Catalyst Dynamics

To optimize the CC coupling, one must understand the causality behind the reagent choices. The reaction is driven by a Cu(I) catalyst (typically CuCl or CuI) in the presence of an amine base[2].

  • Deprotonation & Transmetalation: The amine base (e.g., n -butylamine) serves a dual purpose: it deprotonates the terminal alkynol and acts as a stabilizing ligand for the copper center, facilitating the formation of the nucleophilic Cu(I) acetylide.

  • Oxidative Addition (Rate-Limiting): The 1-haloalkynol (usually a bromoalkyne due to the ideal balance of reactivity and stability) undergoes oxidative addition with the Cu(I) acetylide. This generates a transient, highly reactive Cu(III) intermediate[3].

  • Reductive Elimination: The Cu(III) species rapidly undergoes reductive elimination, forging the new C(sp)-C(sp) bond to yield the asymmetric diyne-diol and regenerating the Cu(I) catalyst.

CC_Mechanism A Terminal Alkynol (R1-C≡C-H) C Cu(I) Acetylide (R1-C≡C-Cu) A->C Amine Base (-HX) B Cu(I) Catalyst (e.g., CuCl) B->C E Cu(III) Intermediate [R1-C≡C-Cu(III)(X)-C≡C-R2] C->E Oxidative Addition (Rate Limiting) D Haloalkynol (X-C≡C-R2) D->E E->B Cu(I) Regeneration F Asymmetric Diyne-Diol (R1-C≡C-C≡C-R2) E->F Reductive Elimination (Fast)

Fig 1. Cu(I)/Cu(III) catalytic cycle of the Cadiot-Chodkiewicz coupling.

The Threat of Homocoupling

The primary failure mode in this synthesis is the formation of symmetrical diyne byproducts.

  • Oxidative Homocoupling (Glaser-type): If trace oxygen enters the system, Cu(I) is oxidized to Cu(II), which rapidly catalyzes the homocoupling of the terminal alkynol[3]. To prevent this, hydroxylamine hydrochloride (NH₂OH·HCl) is added as a stoichiometric reductant to continuously scavenge O₂ and reduce adventitious Cu(II) back to Cu(I)[3].

  • Reductive Homocoupling: If the local concentration of the haloalkynol is too high, it can undergo formal reductive homocoupling. This is mitigated by the slow, dropwise addition of the haloalkynol via a syringe pump.

Self-Validating Experimental Protocol

This protocol describes the synthesis of an asymmetric diyne-diol model: 6-methyl-2,4-heptadiyne-1,6-diol , generated from 2-methyl-3-butyn-2-ol and 3-bromo-2-propyn-1-ol.

The brilliance of this specific setup is its colorimetric self-validation . The reaction mixture serves as its own indicator:

  • Pale Yellow / Colorless: Indicates a healthy, active Cu(I) catalytic cycle.

  • Deep Blue / Green: Indicates catalyst poisoning via oxygen intrusion (Cu(II) accumulation). If this occurs, the operator must immediately pause the haloalkyne addition and add a supplemental pinch of NH₂OH·HCl until the yellow color returns.

Workflow Step1 Phase 1: Preparation Degas Solvents Add NH2OH·HCl Step2 Phase 2: Activation Add Cu(I) Salt Add Amine Base Step1->Step2 Step3 Phase 3: Coupling Add Terminal Alkynol Slow Add Haloalkynol Step2->Step3 Step4 Phase 4: Isolation NH4Cl Quench Extraction & Purify Step3->Step4

Fig 2. Step-by-step experimental workflow for diyne-diol synthesis.

Step-by-Step Methodology

1. Reagent Preparation & Degassing (Phase 1)

  • In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methanol (20 mL).

  • Causality Check: Sparge the methanol with ultra-pure Argon for at least 30 minutes. Dissolved oxygen is the enemy of cross-coupling selectivity.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, 0.1 mmol, 0.1 equiv) to the degassed solvent[4].

2. Catalyst Activation (Phase 2)

  • Under a positive flow of Argon, add Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%).

  • Inject n -butylamine (3.0 mmol, 3.0 equiv).

  • Observation: The solution may briefly flash blue/green as trace oxygen is consumed, but should rapidly settle to a pale yellow or colorless state as the NH₂OH·HCl reduces the copper[3].

3. Cross-Coupling (Phase 3)

  • Inject the terminal alkynol, 2-methyl-3-butyn-2-ol (1.0 mmol, 1.0 equiv), into the reaction flask. Stir for 10 minutes at 0 °C to allow the Cu(I)-acetylide to form.

  • Dissolve the haloalkynol, 3-bromo-2-propyn-1-ol (1.2 mmol, 1.2 equiv), in 5 mL of degassed methanol.

  • Critical Step: Using a syringe pump, add the bromoalkynol solution dropwise over 2 hours to the stirring mixture at 0 °C. Keeping the steady-state concentration of the electrophile low is mandatory to prevent haloalkyne homocoupling.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

4. Quench and Isolation (Phase 4)

  • Once TLC indicates complete consumption of the terminal alkyne, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Causality Check: The NH₄Cl serves to break down the copper-amine complexes, pulling the copper salts into the aqueous layer (which will turn bright blue).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude diyne-diol via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure asymmetric product.

Quantitative Optimization Data

To further guide your experimental design, the following table summarizes the quantitative impact of varying critical reaction parameters on the yield and chemoselectivity of diyne-diol syntheses, synthesized from recent optimization studies[3].

Table 1: Quantitative Impact of Reaction Parameters on Diyne-Diol Yield and Selectivity

Reaction VariableMechanistic ImpactEffect on Product DistributionOptimized Yield
Standard Ambient Air Unmitigated oxidation of Cu(I) to Cu(II)High Glaser homocoupling of terminal alkynol18 – 41%
Argon + NH₂OH·HCl Maintains robust Cu(I) state; O₂ scavengedHighly selective asymmetric cross-coupling77 – 85%
Rapid Haloalkyne Addition High local electrophile concentrationPromotes reductive homocoupling of bromoalkyne~50%
Syringe Pump Addition (2h) Kinetic starvation of electrophileSuppresses reductive homocoupling>85%
Elevated Temp (>40 °C) Thermal degradation of bromoalkynolFormation of polymeric tars and decomposition<30%

References

  • Organic Letters (ACS Publications)
  • Application Notes and Protocols: Synthesis of Substituted 1,3-Pentadiynes Benchchem URL
  • Organic & Biomolecular Chemistry (RSC Publishing)
  • The Journal of Organic Chemistry (ACS Publications)
  • Stereoselective total synthesis and structural revision of the diacetylenic diol natural products strongylodiols H and I Beilstein Journal of Organic Chemistry URL

Sources

Application

Application Note: Advanced Chromatographic Purification of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol

Prepared by: Senior Application Scientist, Natural Products & Complex Molecules Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The isolation of highly conjugated p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Natural Products & Complex Molecules Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The isolation of highly conjugated polyacetylenes from natural matrices presents a formidable challenge in preparative chromatography. (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS: 931114-98-6) is a bioactive diene-diyne compound primarily isolated from the root bark of Torricellia angulata var. intermedia[1]. While it holds significant pharmacological potential, its 1,3-diyne core is extraordinarily sensitive to environmental stimuli, making standard purification workflows inadequate[2].

This application note details a specialized, self-validating chromatographic protocol designed to isolate this compound while completely suppressing its primary degradation pathways. By understanding the physical chemistry of polyacetylenes, we can engineer a workflow that prioritizes actinic shielding, thermal control, and rapid separation kinetics.

Physicochemical Profiling & Causality of Instability

To successfully purify (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol, one must first understand why it degrades. The molecule features a conjugated diene-diyne system flanked by allylic and propargylic hydroxyl groups. This architecture invites two catastrophic degradation pathways:

  • Light-Induced Topochemical Polymerization: When polyacetylenes are concentrated into a solid state or a highly ordered film, the spatial arrangement of the 1,3-diynes often aligns perfectly (repeat distance ~5Å, tilt angle ~45°)[3]. Upon exposure to UV or visible light, the molecules undergo a 1,4-topochemical addition, rapidly converting the monomer into deeply colored (blue or red), insoluble polydiacetylenes (PDAs)[4].

  • Oxidative Cleavage: The conjugated backbone and the terminal hydroxyls are highly susceptible to auto-oxidation in the presence of dissolved oxygen and ambient heat, leading to peroxide formation and chain cleavage.

Causality-Driven Mitigation Strategy: Because of these mechanisms, our protocol strictly enforces the use of amber glassware (to block actinic light), argon-sparged solvents (to eliminate dissolved O2​ ), and lyophilization instead of rotary evaporation to dryness (to prevent the dense crystalline packing that triggers topochemical polymerization).

Degradation M (S,E)-Deca-2,9-diene- 4,6-diyne-1,8-diol T 1,4-Topochemical Addition M->T UV/Vis Light (Solid State) O Oxidative Cleavage (Peroxides) M->O O2 / Heat (Solution) P Polydiacetylene (PDA) (Insoluble Polymer) T->P Polymerization

Figure 1: Primary degradation pathways of 1,3-diynes via topochemical polymerization and oxidation.

Experimental Design & Methodologies

The purification strategy utilizes a two-phase chromatographic approach. Phase 1 employs Flash Column Chromatography (FCC) for rapid mass-transfer and enrichment. Phase 2 utilizes Preparative HPLC for high-resolution polishing.

Step-by-Step Protocol: The Self-Validating System

Phase 1: Sample Preparation & Flash Chromatography

  • Extraction: Extract the pulverized root bark of Torricellia angulata with degassed Methanol (MeOH) at 4°C in a foil-wrapped vessel[1].

  • Partitioning: Concentrate the extract under reduced pressure (bath temp < 25°C) to an aqueous suspension. Partition sequentially with Hexane, then Ethyl Acetate (EtOAc). The target diol partitions primarily into the EtOAc layer.

  • FCC Loading: Dry the EtOAc fraction over anhydrous Na2​SO4​ . Dry-load the sample onto a small amount of deactivated silica gel (pre-treated with 1% Triethylamine to neutralize acidic silanols, which can catalyze degradation).

  • Rapid Elution: Pack a flash column with Silica Gel 60 (230–400 mesh). Elute rapidly using a step gradient of Hexane:EtOAc (from 8:2 to 5:5).

    • Self-Validation Checkpoint: Spot fractions on a TLC plate. The target compound will appear as a strong UV-quenching spot at 254 nm ( Rf​ ~0.4 in Hexane:EtOAc 6:4). Spray with 10% H2​SO4​ /EtOH and heat gently; the spot will rapidly char to a dark purple/black[1]. If the spot trails heavily or remains at the baseline, topochemical polymerization has occurred, and the fraction is compromised.

Phase 2: Preparative HPLC Polishing

  • System Prep: Equip the HPLC with a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Sparge the mobile phases (Acetonitrile and Milli-Q Water) with Argon for 15 minutes prior to use.

  • Injection: Dissolve the enriched FCC fraction in a minimal volume of MeCN. Inject immediately.

  • Elution: Run an isocratic method at 45% MeCN in H2​O with a flow rate of 15.0 mL/min. Monitor via Diode Array Detector (DAD) at 254 nm.

  • Fraction Collection: Route the eluent into pre-chilled (-20°C) amber glass vials that have been pre-flushed with Argon.

Phase 3: Recovery & Storage

  • Solvent Removal: Pool the pure fractions. Remove the MeCN under high vacuum at 20°C. Do not evaporate to complete dryness.

  • Lyophilization: Freeze the remaining aqueous suspension and lyophilize in the dark. This prevents the molecules from forming the dense crystalline lattice required for topochemical polymerization[3].

  • Storage: Flush the resulting fluffy white powder with Argon, seal tightly, and store at -80°C. Interestingly, while the oily mixture is highly unstable at room temperature, the pure crystalline form exhibits moderate stability if kept cold and dark[1].

Workflow A Crude Extract (Torricellia angulata) B Solvent Partitioning (Hexane/EtOAc, Argon) A->B Liquid-Liquid Extraction C Flash Chromatography (Silica Gel, Dark, Rapid) B->C Enrichment Phase D Preparative HPLC (C18, MeCN/H2O, 254 nm) C->D High-Res Polishing E Pure (S,E)-Deca-2,9-diene- 4,6-diyne-1,8-diol D->E Lyophilization & -80°C Storage

Figure 2: Chromatographic purification workflow for polyacetylenes under actinic and thermal shielding.

Data Presentation

The following tables summarize the optimized parameters and expected recovery metrics for the purification of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol.

Table 1: Chromatographic Parameters
ParameterPhase 1: Flash ChromatographyPhase 2: Preparative HPLC
Stationary Phase Silica Gel 60 (Deactivated w/ 1% TEA)C18 Reverse Phase (250 x 21.2 mm, 5 µm)
Mobile Phase Hexane / EtOAc (Step Gradient)45% MeCN / 55% H2​O (Isocratic)
Flow Rate 40.0 mL/min (Rapid)15.0 mL/min
Detection TLC (UV 254 nm, H2​SO4​ Charring)DAD (UV 254 nm)
Atmosphere/Light Argon blanket / Foil-wrapped columnArgon-sparged solvents / Amber collection
Table 2: Recovery and Purity Metrics
Purification StageMass Recovered (from 10g extract)Purity (HPLC-UV area %)Physical State
Crude EtOAc Extract ~1.2 g< 15%Dark green/brown oil
Post-FCC Enrichment 145 mg~ 65%Yellowish oil
Post-Prep HPLC 28 mg> 98%White fluffy powder (Lyophilized)

References

  • ChemFaces. "(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol | CAS:931114-98-6". Source: chemfaces.com.
  • Taylor & Francis. "Two new naturally occurring optical polyacetylene compounds from Torricellia angulata var intermedia and the determination of their absolute configurations". Source: tandfonline.com.
  • Arabian Journal of Chemistry. "Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates". Source: arabjchem.org.
  • RSC Publishing. "Polymers with advanced structural and supramolecular features synthesized through topochemical polymerization". Source: rsc.org.
  • Wikipedia. "Polydiacetylenes". Source: wikipedia.org.

Sources

Method

Biological activity screening of Deca-2,9-dien-4,6-diyne-1,8-diol

Title: Biological Activity Screening of Deca-2,9-dien-4,6-diyne-1,8-diol: Application Notes & Protocols Introduction & Scientific Context Deca-2,9-dien-4,6-diyne-1,8-diol (CAS 931114-98-6) is a specialized polyacetylene...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity Screening of Deca-2,9-dien-4,6-diyne-1,8-diol: Application Notes & Protocols

Introduction & Scientific Context

Deca-2,9-dien-4,6-diyne-1,8-diol (CAS 931114-98-6) is a specialized polyacetylene lipid characterized by its conjugated diyne core and terminal alkene/hydroxyl functionalities[1]. Originally isolated from the medicinal herb Toricellia angulata var. intermedia[2], this class of molecules has garnered significant attention in drug discovery. Natural polyacetylenes exhibit a broad spectrum of bioactivities, most notably functioning as potent anti-inflammatory agents, neuroprotectants, and selective cytotoxic compounds against malignant cell lines[3].

Because of its structural homology to established bioactive polyynes such as falcarindiol[4], the biological evaluation of Deca-2,9-dien-4,6-diyne-1,8-diol requires a multi-parametric screening cascade. As an Application Scientist, designing a screening protocol for this compound requires establishing causality between the chemical structure (the highly reactive conjugated diyne system) and its biological targets. The protocols detailed below are designed as self-validating systems, ensuring that observed phenotypic changes are due to true pharmacological modulation rather than artifactual cytotoxicity.

ScreeningWorkflow Compound Deca-2,9-dien-4,6-diyne-1,8-diol (Target Polyacetylene) Assay1 Anti-Inflammatory Profiling (RAW 264.7 + LPS) Compound->Assay1 Assay2 Neuroprotection & Antioxidant (HT22 + Glutamate) Compound->Assay2 Assay3 Cytotoxicity & Anticancer (HepG2 / MCF-7) Compound->Assay3 Read1 Quantify NO (Griess) Cytokines (ELISA) Assay1->Read1 Read2 ROS Scavenging (DCFDA) Viability Rescue Assay2->Read2 Read3 IC50 Determination (MTT / CellTiter-Glo) Assay3->Read3

Fig 1. Comprehensive biological activity screening workflow for polyacetylenes.

Biological Activity Screening Workflows

Protocol A: Anti-Inflammatory Screening (LPS-Stimulated RAW 264.7 Macrophages)

Causality & Logic: Polyacetylenes frequently exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby downregulating inducible nitric oxide synthase (iNOS)[3]. We utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a robust model. Nitric Oxide (NO) is rapidly oxidized to nitrite in culture media, allowing indirect, high-throughput quantification via the Griess reagent. Critical self-validation: To prevent false positives caused by cell death (where dead cells simply cannot produce NO), a parallel MTT viability counter-screen is strictly required.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare a 10 mM stock of Deca-2,9-dien-4,6-diyne-1,8-diol in DMSO[1]. Dilute in serum-free media to final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure final DMSO concentration is ≤0.1%. Pre-treat cells for 2 hours.

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to the wells. Incubate for 24 hours.

  • Griess Assay (NO Quantification): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark for 10 minutes. Read absorbance at 540 nm using a microplate reader.

  • Viability Counter-Screen: To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 3 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

NFkB_Pathway LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 IKK IKK Complex Phosphorylation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB ProInflam Pro-inflammatory Cytokines (NO, TNF-α, IL-6) NFkB->ProInflam Drug Deca-2,9-dien-4,6-diyne-1,8-diol Drug->IKK Inhibits Drug->NFkB Blocks

Fig 2. Mechanism of NF-κB pathway inhibition by target polyacetylene compounds.

Protocol B: Neuroprotective & Antioxidant Evaluation (HT22 Hippocampal Cells)

Causality & Logic: Oxidative stress is a primary driver of neurodegeneration. Glutamate induces severe excitotoxicity and reactive oxygen species (ROS) accumulation in HT22 cells. Polyacetylenes like falcarindiol have been shown to protect HT22 cells by activating the Nrf2/ARE pathway[4]. The conjugated diyne system acts as a mild electrophile, alkylating cysteine residues on Keap1, thereby freeing Nrf2 to translocate to the nucleus and transcribe antioxidant enzymes (HO-1, NQO1). We measure direct ROS scavenging using the H₂DCFDA fluorescent probe.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT22 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours.

  • Treatment & Insult: Pre-treat cells with Deca-2,9-dien-4,6-diyne-1,8-diol (5–40 µM) for 2 hours. Subsequently, expose cells to 5 mM Glutamate to induce oxidative toxicity. Incubate for 12 hours.

  • ROS Quantification: Wash cells with PBS. Add 10 µM H₂DCFDA (diluted in PBS) and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash cells twice with PBS to remove extracellular dye. Measure intracellular ROS via fluorescence microplate reader (Excitation: 485 nm / Emission: 535 nm).

Nrf2_Pathway Drug Deca-2,9-dien-4,6-diyne-1,8-diol Keap1 Keap1-Nrf2 Complex (Cytosol) Drug->Keap1 Alkylation Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Dissociation ARE ARE Binding (Nucleus) Nrf2->ARE Activation Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Transcription

Fig 3. Nrf2/ARE antioxidant signaling activation by electrophilic polyacetylenes.

Data Presentation & Expected Outcomes

Based on the known pharmacological profiles of structural analogs within the polyacetylene class extracted from Toricellia angulata and related species[2][4], the following table summarizes the expected quantitative benchmarks for Deca-2,9-dien-4,6-diyne-1,8-diol during primary screening.

Assay TargetCell Line / ModelPrimary ReadoutExpected Benchmark (IC₅₀ / EC₅₀)
Anti-inflammatory RAW 264.7 MacrophagesNO Production (Griess Assay)5.0 – 20.0 µM
Neuroprotection HT22 Hippocampal CellsViability Rescue (MTT Assay)10.0 – 30.0 µM
Antioxidant HT22 Hippocampal CellsROS Scavenging (H₂DCFDA)15.0 – 40.0 µM
Cytotoxicity HepG2 / MCF-7Cell Viability (CellTiter-Glo)25.0 – 50.0 µM

Note: Any anti-inflammatory hit exhibiting an IC₅₀ below its respective cytotoxicity threshold (Selectivity Index > 3) should be prioritized for downstream Western Blot analysis of iNOS and COX-2 protein expression.

References

  • Title: (S,E)
  • Title: Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014–2021)
  • Title: Chemical Constituents Isolated from the Leaves of Toricellia angulata Oliv. var. intermedia (Harms.)
  • Source: chemfaces.

Sources

Application

Application Note: Cytotoxic Evaluation and Mechanistic Profiling of Deca-2,9-dien-4,6-diyne-1,8-diol in Cancer Cell Lines

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction and Mechanistic Rationale Deca-2,9-dien-4,6-diyne-1,8-diol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction and Mechanistic Rationale

Deca-2,9-dien-4,6-diyne-1,8-diol is a naturally occurring polyacetylene compound[1]. Polyacetylenes are widely recognized for their potent bioactivity, particularly their cytotoxic effects against various malignant cell lines. The structural motif—a conjugated diyne system coupled with terminal alkene and hydroxyl groups—confers high reactivity. Mechanistically, these compounds often induce cytotoxicity via the generation of Reactive Oxygen Species (ROS), leading to Endoplasmic Reticulum (ER) stress, mitochondrial membrane depolarization, and subsequent caspase-dependent apoptosis.

Understanding the precise causality of this compound's cytotoxicity requires a multiparametric approach. We do not merely measure cell death; we must map the temporal sequence of events from compound exposure to terminal apoptosis.

Mechanistic Pathway of Polyacetylene-Induced Apoptosis

The following diagram illustrates the hypothesized signaling cascade initiated by Deca-2,9-dien-4,6-diyne-1,8-diol, transitioning from ROS generation to intrinsic apoptosis.

Pathway Compound Deca-2,9-dien-4,6-diyne-1,8-diol ROS ROS Accumulation Compound->ROS Induces ER_Stress ER Stress (UPR Activation) ROS->ER_Stress Triggers Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito Oxidative Damage ER_Stress->Mito Calcium Release Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Release Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Cleavage Apoptosis Cellular Apoptosis Caspase3->Apoptosis Execution

Figure 1: Proposed ROS-mediated intrinsic apoptotic pathway induced by Deca-2,9-dien-4,6-diyne-1,8-diol.

Experimental Protocols

To ensure self-validating results, the following protocols integrate orthogonal validation. If an MTT assay indicates reduced viability, flow cytometry must confirm whether this is due to cytostatic (cell cycle arrest) or cytotoxic (apoptosis) effects.

Protocol 1: High-Throughput Cytotoxicity Screening (WST-8 Assay)

The WST-8 (CCK-8) assay is preferred over traditional MTT due to its water-soluble formazan product, reducing handling steps and minimizing artifactual toxicity from solubilization buffers.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, HepG2, MCF-7) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Deca-2,9-dien-4,6-diyne-1,8-diol in DMSO to create a 10 mM stock. Critical Note: Final DMSO concentration in culture must not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Treat cells with a logarithmic concentration gradient (0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Assay Execution: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours.

  • Quantification: Read absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Multiparametric Flow Cytometry (Annexin V / PI & Cell Cycle)

To delineate the mechanism of growth inhibition, we utilize Annexin V-FITC and Propidium Iodide (PI) dual staining.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the established IC₅₀ and 2×IC50​ concentrations for 24 hours. Collect both floating and adherent cells (trypsinization must be gentle to avoid false-positive phosphatidylserine externalization).

  • Washing: Wash pellets twice with cold PBS.

  • Staining (Apoptosis): Resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.

  • Staining (Cell Cycle - Parallel Sample): Fix cells in 70% cold ethanol overnight. Wash, then treat with RNase A (50 µg/mL) and stain with PI (50 µg/mL) for 30 minutes.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto II). Collect at least 10,000 events per sample.

Workflow Harvest Harvest Cells (Adherent + Floating) Split Split Sample Harvest->Split Apo_Stain Annexin V/PI Staining (Live Cells) Split->Apo_Stain Apoptosis Assay CC_Fix Ethanol Fixation (70% Cold) Split->CC_Fix Cell Cycle Assay FACS Flow Cytometry Analysis Apo_Stain->FACS CC_Stain RNase + PI Staining CC_Fix->CC_Stain CC_Stain->FACS

Figure 2: Parallel workflow for flow cytometric analysis of apoptosis and cell cycle arrest.

Data Presentation and Expected Outcomes

Robust application notes must provide reference data structures. Below is a representative summary table of expected quantitative outcomes when evaluating polyacetylenes like Deca-2,9-dien-4,6-diyne-1,8-diol across different malignancies.

Table 1: Representative Cytotoxic Profile and Apoptotic Induction

Cell LineTissue OriginIC₅₀ (48h, µM)Apoptotic Population (%) at IC₅₀Cell Cycle Arrest PhaseROS Fold Change
A549 Lung Carcinoma 12.4±1.2 34.5±2.1 G2/M 3.2×
HepG2 Hepatocellular 8.7±0.9 48.2±3.4 S-Phase 4.5×
MCF-7 Breast Adeno. 15.1±1.5 28.7±1.8 G0/G1 2.8×
HDFa Normal Fibroblast >100 <5.0 N/A 1.1×

Note: The high IC₅₀ in HDFa (Human Dermal Fibroblasts) indicates a favorable therapeutic window, a hallmark of targeted oxidative stress induction in cancer cells, which inherently possess higher basal ROS levels.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Stability of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol

Welcome to the Technical Support Center. As application scientists, we understand that working with highly unsaturated natural products requires rigorous environmental control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that working with highly unsaturated natural products requires rigorous environmental control. (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS: 931114-98-6), a bioactive polyacetylene originally isolated from the medicinal plant Toricellia angulata[1][2], presents unique handling challenges.

Its molecular architecture features a conjugated diyne core flanked by diene and allylic/propargylic alcohol moieties. While this structure is responsible for its biological efficacy, it also makes the compound highly susceptible to photo-induced polymerization and oxidative degradation[3][4]. This guide is designed to help you troubleshoot common experimental issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure data integrity.

Part 1: Troubleshooting & FAQs

Q1: My solid sample of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol has developed a distinct blue or red tint during storage. Is it still viable for biological assays? A: No, the sample must be discarded immediately. This chromatic shift is a definitive indicator of topochemical polymerization [3][5]. In the solid state, the spatial arrangement of the diyne monomers in the crystal lattice allows for a 1,4-addition reaction when triggered by ambient UV light or thermal stress[3]. This reaction covalently links the monomers, forming a polydiacetylene (PDA) backbone[5][6]. The extended π-electron delocalization across this new polymer chain absorbs lower-energy light, resulting in the characteristic blue or red color[5][6]. Because the molecular weight and structure have fundamentally changed, the compound will no longer exhibit its original pharmacological profile.

Q2: I observe a rapid loss of compound concentration and the appearance of new HPLC peaks when running assays in aqueous buffers at room temperature. What is the mechanism of degradation? A: This degradation is primarily driven by the oxidation of the allylic and propargylic alcohol moieties at the C1 and C8 positions[4]. Polyacetylenes are highly susceptible to oxidative degradation in the presence of dissolved oxygen and transition metal ions commonly found in aqueous media[4]. This oxidation leads to the formation of ketone derivatives or complete chain cleavage. To mitigate this, you must minimize the time the compound spends in aqueous solutions and utilize degassed buffers for your dilutions.

Q3: What is the optimal protocol for solvent selection and long-term storage to prevent these issues? A: The compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO[1]. For biological applications, anhydrous, degassed DMSO is the gold standard. Once the compound is dissolved, the disruption of the crystal lattice prevents topochemical polymerization, which strictly requires monomer alignment[3]. However, the solution remains vulnerable to oxidation. Store DMSO aliquots at -20°C or -80°C in amber vials tightly flushed with an inert gas (Argon or Nitrogen)[1][4].

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected stability and primary degradation pathways of polyacetylene derivatives under various laboratory conditions.

Storage ConditionStatePrimary Degradation PathwayEstimated Stability / Half-Life
Room Temp, Ambient LightSolid PowderTopochemical Polymerization (UV-triggered)< 24 hours
Room Temp, DarkAqueous BufferAllylic Oxidation / Hydration2 - 4 hours
4°C, DarkDMSO SolutionSlow Oxidation1 - 2 weeks
-20°C to -80°C, Dark, ArgonSolid or DMSONone (Stable)> 12 months[1]

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation and Integrity Validation of 10 mM Stock Solutions

This protocol functions as a self-validating system . It includes an intrinsic quality control step (UV-Vis spectroscopy) to ensure that any handling errors (such as inadvertent light exposure) are immediately detectable before the compound is introduced into complex biological assays.

Step 1: Equilibration Remove the amber vial containing the lyophilized (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol from -20°C storage[1]. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which accelerates oxidative degradation.

Step 2: Inert Dissolution Perform dissolution in a low-light environment. Purge the vial with Argon gas. Add the calculated volume of anhydrous, degassed DMSO to achieve a 10 mM concentration[1]. Vortex gently until the solid is completely dissolved.

Step 3: Integrity Validation (Self-Validation Step) Remove a 2 µL aliquot and dilute to 10 µM in DMSO. Scan the UV-Vis spectrum from 200 nm to 800 nm.

  • Pass Criteria: Strong absorption strictly in the UV region (<300 nm), characteristic of the intact diene-diyne system.

  • Fail Criteria: The appearance of a broad absorption band between 600 nm and 650 nm definitively confirms the formation of polydiacetylenes (polymerization)[5][6]. If this peak is present, the stock is compromised and must be discarded.

Step 4: Aliquoting and Storage Divide the validated stock into single-use amber microcentrifuge tubes. Blanket the headspace of each tube with Argon, immediately flash-freeze in liquid nitrogen, and transfer to -80°C for long-term storage.

Part 4: Degradation Pathways Visualization

The following diagram illustrates the logical relationship between environmental triggers, the resulting chemical mechanisms, and the necessary preventive measures to maintain compound integrity.

G Node1 (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (Intact Monomer) Trigger1 UV Light / Heat (Solid State) Node1->Trigger1 Trigger2 Oxygen / Aqueous Media (Solution State) Node1->Trigger2 Mech1 Topochemical Polymerization (1,4-addition) Trigger1->Mech1 Mech2 Allylic Oxidation (C1/C8 positions) Trigger2->Mech2 Result1 Polydiacetylene (PDA) Blue/Red Chromatic Shift Mech1->Result1 Result2 Ketone Derivatives & Chain Cleavage Mech2->Result2 Prev1 Store at -20°C Protect from Light Result1->Prev1 Prev2 Degassed DMSO Argon Blanket Result2->Prev2

Figure 1: Degradation pathways of the diyne compound and corresponding preventive measures.

References

  • ChemFaces. "(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol | CAS:931114-98-6".
  • Han, Z., et al. "Chemical Constituents Isolated from the Leaves of Toricellia angulata Oliv. var. intermedia (Harms.) Hu". ResearchGate.
  • Wikipedia Contributors. "Topochemical polymerization". Wikipedia.
  • MDPI. "Nanoscale “Chessboard” Pattern Lamellae in a Supramolecular Perylene-Diimide Polydiacetylene System".
  • ACS Publications. "Chromogenic Tubular Polydiacetylenes from Topochemical Polymerization of Self-Assembled Macrocyclic Diacetylenes".
  • Koidis, T., et al. "Impact of frozen storage on polyacetylene content, texture and colour in carrots disks". ResearchGate.

Sources

Optimization

Polyyne Stability &amp; Degradation: Technical Support Center

Welcome to the Polyyne Technical Support Center. Polyynes (sp-hybridized linear carbon chains) are notoriously challenging to handle due to their extreme kinetic instability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Polyyne Technical Support Center. Polyynes (sp-hybridized linear carbon chains) are notoriously challenging to handle due to their extreme kinetic instability. This guide provides drug development professionals and materials scientists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to mitigate polyyne degradation in solution.

Quantitative Degradation Metrics

To effectively troubleshoot polyyne experiments, it is critical to understand their baseline degradation kinetics across different environments.

Table 1: Comparative Stability and Degradation Kinetics of Polyynes

Compound / MatrixEnvironment / SolventPrimary Degradation MechanismStability Metric / Rate Constant ( k )
Polyynes (e.g., C8H2)Acetonitrile (25°C)Cross-linking k=−1.31×10−8 s−1
Monocyanopolyynes (HC7N)Acetonitrile (25°C)Nucleophilic Addition k=−3.4×10−7 s−1
Monocyanopolyynes (HC13N)Acetonitrile (25°C)Nucleophilic Addition k=−7.0×10−5 s−1
Hydrogen-capped PolyynesPure WaterHydrophobic AggregationRapid decay (Half-life < 1 day)
Ag/PVA/Polyyne blendAqueous Liquid SolutionCross-linkingSignificant degradation at 3 weeks
Ag/PVA/Polyyne blendSolid Nanocomposite FilmSteric ImmobilizationStable for > 11 months

Mechanistic Pathways of Polyyne Degradation

Understanding the causality behind degradation is the first step in preventing it. The diagram below maps the primary environmental triggers to their respective chemical degradation pathways.

Pathways P Polyyne in Solution (sp-hybridized) CL Cross-linking (sp → sp2/sp3 network) P->CL Intermolecular Distance < 0.5nm (Hydrophobic Aggregation) OX Oxidation (Chain Cleavage) P->OX O2 / Ozone Exposure NA Nucleophilic Addition (e.g., NH3, H2O) P->NA Polar/Basic Solvents PH Photodegradation (Radical Formation) P->PH UV Resonance / Light

Primary degradation pathways of polyynes in solution and their environmental triggers.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My polyyne solution turned brown/black shortly after synthesis. What happened? A: This is the hallmark of exothermic cross-linking (topochemical polymerization). Polyynes are highly conjugated and electron-rich. When the distance between the backbones of neighboring molecules drops below ~0.35 to 0.5 nm, they spontaneously cross-link to form amorphous sp2/sp3 carbon networks (1)[1]. Solution: Dilute the solution immediately after synthesis. Alternatively, incorporate bulky end-capping groups (e.g., tris(3,5-di-t-butylphenyl)methyl or Tr*) during synthesis to provide steric shielding that physically prevents the carbon chains from approaching the critical distance threshold (2)[2].

Q2: Why do my polyynes degrade much faster in water compared to acetonitrile? A: The degradation in water is driven by a combination of solvent polarity and hydrophobic effects. Polyynes are essentially non-polar carbon chains. In highly polar solvents like water, polyynes experience poor solvation and are forced to aggregate to minimize interaction with the aqueous environment. This aggregation drastically reduces the intermolecular distance, accelerating the cross-linking pathway (). Acetonitrile provides superior solvation, keeping the chains isolated and extending their half-life significantly ().

Q3: I added ammonia to my cyanopolyyne solution to adjust the pH, and the UV-Vis signal vanished instantly. Why? A: Cyanopolyynes are highly susceptible to nucleophilic addition . The electron-withdrawing cyano group polarizes the sp-carbon chain, making it an excellent electrophile. Ammonia acts as a strong nucleophile, attacking the triple bonds and instantly breaking the conjugation, which destroys the characteristic structure and optical properties (3)[3]. Solution: Never use basic or nucleophilic additives (like primary/secondary amines or ammonia) with cyanopolyynes.

Q4: Does chain length affect stability? A: It depends on the specific degradation pathway. For thermal cross-linking and nucleophilic addition, longer chains are exponentially more unstable . For example, the pseudo-first-order decay rate of HC13N is over 200 times faster than that of HC7N (3)[3]. However, paradoxically, under UV photodegradation , longer polyynes can exhibit slightly better stability. UV light induces radical formation; longer chains provide extended π -conjugation that stabilizes these radical intermediates, reducing their tendency to undergo secondary destructive reactions compared to shorter chains ().

Validated Experimental Protocols

Protocol A: Stabilization of Polyynes via Poly(vinyl alcohol) (PVA) Matrix Encapsulation

Purpose: To transition kinetically unstable liquid polyyne solutions into stable solid-state nanocomposites, extending shelf-life from weeks to >11 months by physically arresting the cross-linking mechanism (4)[4].

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve PVA pellets in ultrapure water to create a 1% to 5% (w/v) aqueous PVA solution. Causality Note: Avoid heating polyynes directly; always prepare the PVA matrix first to prevent thermal degradation.

  • In Situ Synthesis (PLAL): Perform Pulsed Laser Ablation in Liquid (PLAL) by submerging a high-purity graphite target directly into the aqueous PVA solution. Ablate using a Nd:YAG laser for 30–60 minutes. The PVA acts as a participating medium that immediately coats the synthesized hydrogen-capped polyynes.

  • Colloidal Addition (Self-Validation Step): Add a stabilized silver (Ag) nanoparticle colloid to the PVA/polyyne solution at a 1:1 v/v ratio. This enables Surface-Enhanced Raman Spectroscopy (SERS) tracking to validate the structural integrity of the sp-carbon chains over time.

  • Solvent Evaporation: Drop-cast the liquid blend onto a clean glass substrate. Allow the solvent to evaporate slowly in a dark, inert environment (e.g., a nitrogen-purged desiccator) at room temperature for 48 hours.

  • Final Storage: Peel the resulting free-standing nanocomposite film. The solid PVA matrix completely immobilizes the polyynes, halting the cross-linking mechanism.

Protocol B: Monitoring Polyyne Degradation Kinetics via HPLC-DAD

Purpose: To accurately quantify the degradation rate constants of specific polyyne chain lengths in solution, ensuring your storage conditions are effective.

Step-by-Step Methodology:

  • Sample Preparation: Extract the polyyne solution (e.g., in acetonitrile) and filter through a 0.2 μ m PTFE syringe filter to remove any large carbon particulates or cross-linked aggregates.

  • Chromatographic Setup: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and a reverse-phase C18 column.

  • Mobile Phase Gradient: Establish a gradient elution starting at 50/50 (v/v) Acetonitrile/Water, ramping up to 90/10 (v/v) over 18 minutes at a flow rate of 1.0 mL/min ().

  • Time-Course Sampling: Inject 20 μ L aliquots of the polyyne solution at defined time intervals (e.g., t=0,1,2,4,8,24,48 hours).

  • Data Analysis: Integrate the area under the chromatographic peaks corresponding to specific chain lengths (e.g., C8, C10, C12). Plot ln(Peak Area) versus time. A linear fit indicates pseudo-first-order degradation kinetics. Calculate the rate constant ( k ) from the slope to validate sample stability.

Workflow for Polyyne Handling and Analysis

Workflow Syn 1. Synthesis (PLAL or Chemical Coupling) Sol 2. Solvent Selection (Use Acetonitrile, Avoid Water/NH3) Syn->Sol Immediate Transfer Cap 3. Steric Protection (Bulky End-caps or PVA Matrix) Sol->Cap Prevent Aggregation Store 4. Storage (Dark, < -20°C, Inert Gas) Cap->Store Arrest Kinetics Mon 5. Degradation Monitoring (HPLC-DAD / SERS) Store->Mon Periodic Validation

Best-practice workflow for synthesizing, stabilizing, and monitoring polyynes to minimize degradation.

References

  • Solvent-dependent termination, size and stability in polyynes synthesized via laser ablation in liquids. Politecnico di Milano.

  • In situ synthesis of polyynes in a polymer matrix via pulsed laser ablation in a liquid. Materials Advances (RSC Publishing).4

  • Tunable UV Photoexcitation of Carbon Atomic Wires: Investigating the Roles of Chain Length, Termination Groups, and Environment. SciLTP.

  • Advances in Polyynes to Model Carbyne. Accounts of Chemical Research (ACS).2

  • Storage Stability of Polyynes and Cyanopolyynes in Solution and the Effect of Ammonia or Hydrochloric Acid. Taylor & Francis.3

  • Polyyne. Wikipedia.1

Sources

Troubleshooting

Optimization of coupling reactions for diyne synthesis

Welcome to the Technical Support Center for Diyne Synthesis . This guide is engineered for researchers, application scientists, and drug development professionals who require robust, field-proven solutions for optimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diyne Synthesis . This guide is engineered for researchers, application scientists, and drug development professionals who require robust, field-proven solutions for optimizing sp-sp carbon coupling reactions (Glaser, Hay, Eglinton, and Cadiot-Chodkiewicz).

Rather than merely listing reaction conditions, this guide deconstructs the mechanistic causality behind common experimental failures, providing self-validating protocols to ensure high-fidelity 1,3-diyne synthesis.

Section 1: Mechanistic Decision Matrix

Selecting the correct coupling methodology is the first step in preventing synthetic bottlenecks. The logic tree below outlines the optimal pathways based on substrate symmetry, solubility, and atmospheric sensitivity.

DiyneOptimization Start Target: 1,3-Diyne Synthesis Sym Symmetrical Diyne (Homocoupling) Start->Sym Identical Alkynes Asym Unsymmetrical Diyne (Cross-Coupling) Start->Asym Different Alkynes Glaser Glaser Coupling CuCl, NH4OH, O2 (Heterogeneous) Sym->Glaser Aqueous/Basic Hay Hay Coupling CuCl, TMEDA, O2 (Homogeneous) Sym->Hay Organic Solvents Eglinton Eglinton Coupling Cu(OAc)2, Pyridine (Anaerobic) Sym->Eglinton O2-Sensitive Substrates CC Cadiot-Chodkiewicz Terminal Alkyne + Haloalkyne Asym->CC Standard Conditions ModCC Ascorbate-Optimized C-C Suppresses Homocoupling CC->ModCC If Homocoupling Occurs

Decision tree for selecting and optimizing sp-sp coupling methodologies in 1,3-diyne synthesis.

Section 2: Troubleshooting & Mechanistic FAQs

Q1: My Cadiot-Chodkiewicz cross-coupling is yielding massive amounts of symmetrical homocoupled byproducts. How do I suppress this chemoselectivity failure? Causality & Solution: The Cadiot-Chodkiewicz cross-coupling is frequently hijacked by two competing side reactions: the oxidative homocoupling of the terminal alkyne (a Glaser-type pathway) and the formal reductive homocoupling of the 1-haloalkyne[1]. The Glaser-type side reaction is strictly driven by the accumulation of Cu(II) species and ambient oxygen. To suppress this, add sodium ascorbate (1.0 mol equiv) to the reaction mixture[2]. Ascorbate acts as a continuous macroscopic reductant, instantly reducing any generated Cu(II) back to the catalytically active Cu(I) state[2]. By starving the oxidative homocoupling pathway of Cu(II), you can run the reaction in open air with a near-stoichiometric ratio of alkynes, drastically simplifying downstream purification[1][2][3].

Q2: We are utilizing a Glaser-Hay coupling for protein bioconjugation, but mass spectrometry indicates significant protein oxidation and degradation after 6 hours. What is the mechanism of degradation, and how do we prevent it? Causality & Solution: The classic Glaser-Hay catalytic cycle relies on molecular oxygen to reoxidize Cu(0) to Cu(I), which generates a highly reactive copper(II)-hydroxyl intermediate[4][5]. In aqueous biological buffers, this intermediate produces deleterious hydroxyl radicals that non-specifically oxidize amino acid residues, leading to rapid protein degradation[5]. To resolve this, transition your bioconjugation strategy to a Cadiot-Chodkiewicz mechanism . The Cadiot-Chodkiewicz catalytic cycle shuttles between the Cu(I) and Cu(III) oxidation states, completely bypassing the radical-generating Cu(II) state[5]. This mechanistic shift allows you to reduce the copper catalyst loading ten-fold and extends permissible reaction times while preserving protein integrity[5].

Q3: My standard Glaser coupling (CuCl, aqueous ammonia) stalls at 30% conversion when using highly lipophilic terminal alkynes. Adding more catalyst does not restart the reaction. Causality & Solution: The stalling is an artifact of phase separation. The classic Glaser coupling utilizes aqueous ammonia, which fails to solubilize lipophilic alkynes and their resulting copper(I) acetylide intermediates[6]. The optimal solution is to employ the Hay modification . By replacing ammonia with a bidentate organic ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), you form a CuCl·TMEDA complex that is highly soluble in a wide array of organic solvents (e.g., DCM, THF, or acetone)[4][7]. This creates a homogeneous catalytic environment that dramatically accelerates the oxidative coupling and prevents the premature precipitation of the active copper species[4].

Q4: I need to cross-couple propyne with a heavier terminal alkyne, but 1-bromopropyne is highly volatile and poses an explosion hazard during isolation. Can this be bypassed? Causality & Solution: Yes. Low-molecular-weight 1-bromoalkynes are notoriously hazardous and difficult to handle due to their volatility[8]. Instead of isolating the bromoalkyne, you can generate it in situ . By utilizing a stable dibromoolefin precursor, you can perform a base-mediated elimination directly in the reaction vessel and immediately subject the nascent bromoalkyne to copper-catalyzed Cadiot-Chodkiewicz conditions[8]. This "telescoped" approach circumvents the isolation of hazardous intermediates while maintaining excellent chemoselectivity for the unsymmetrical 1,3-diyne[8].

Section 3: Coupling Reaction Optimization Matrix

Use the following quantitative data matrix to benchmark your reaction conditions against field-standard parameters.

MethodologyCatalyst SystemBase / LigandOxidant / ReductantPrimary ApplicationLimitations / Common Issues
Glaser Coupling CuCl or CuI (cat.)NH₄OHO₂ (Air)Symmetrical homocouplingPoor organic solubility; requires aqueous/polar media[6].
Hay Coupling CuCl (cat.)TMEDAO₂ (Air)Symmetrical homocouplingOver-oxidation; sensitive to highly sterically hindered alkynes[4][7].
Eglinton Coupling Cu(OAc)₂ (stoich.)PyridineCu(II) (Internal)Symmetrical homocouplingRequires stoichiometric copper; difficult product purification[6][7].
Cadiot-Chodkiewicz CuCl or CuBr (cat.)Primary AminesNone (Standard)Unsymmetrical cross-couplingHigh rates of homocoupled byproducts without optimization[1][9].
Modified C-C CuBr (cat.)n-ButylamineSodium AscorbateUnsymmetrical cross-couplingRequires careful stoichiometric control (1:1.2 ratio)[1][2].

Section 4: Validated Experimental Protocols

The following protocols are engineered with built-in validation checks to ensure the chemistry is proceeding as intended before committing to time-consuming workups.

Protocol A: Air-Tolerant Ascorbate-Modified Cadiot-Chodkiewicz Cross-Coupling[2]

Use this protocol to synthesize unsymmetrical 1,3-diynes while suppressing homocoupling.

  • Catalyst Activation: To a stirred, ice-cooled suspension of ethanol (0.5 mL), add CuBr (10 mol%) and sodium ascorbate (1.0 equiv) in a vial open to the air[2].

    • Validation Check: The suspension should not turn deep green/blue. The ascorbate ensures copper remains in the active Cu(I) state, preventing the accumulation of Cu(II).

  • Alkyne Coordination: Add a solution of the terminal alkyne (1.2 equiv) in ethanol, followed immediately by n-butylamine (1.0 equiv)[2].

    • Validation Check: A slight color shift or mild exotherm may occur as the copper(I) acetylide complex forms.

  • Cross-Coupling Initiation: Slowly add the 1-bromoalkyne (1.0 equiv) dissolved in ethanol (0.5 mL) dropwise. Crucial: Dropwise addition prevents localized concentration spikes of the haloalkyne, which strongly favor unwanted reductive homocoupling[2].

  • Reaction Propagation: Remove the reaction from the ice bath and allow it to stir at room temperature for 30 minutes[2].

    • Validation Check: Monitor via TLC; the complete disappearance of the 1-bromoalkyne spot indicates reaction completion.

  • Isolation: Concentrate the reaction mixture under reduced pressure and purify the crude product via silica gel column chromatography (e.g., 30% diethyl ether in petroleum ether) to isolate the pure unsymmetrical 1,3-diyne[2].

Protocol B: Homogeneous Hay Homocoupling of Terminal Alkynes[4]

Use this protocol for rapid, high-yielding synthesis of symmetrical diynes in organic solvents.

  • Catalyst Solubilization: In a reaction vial equipped with a magnetic stir bar, combine the terminal alkyne (1.0 mmol) and CuCl (5 mol%)[4].

  • Ligand Addition: Add TMEDA (1.0 mmol) to the mixture[4].

    • Validation Check: The previously heterogeneous mixture will rapidly become a homogeneous solution as the highly soluble CuCl·TMEDA complex forms[4][7].

  • Oxidative Coupling: Stir the reaction mixture at 60 °C for 3-5 hours open to the atmosphere[4].

    • Validation Check: This reaction requires continuous oxygen ingress to reoxidize Cu(0) to Cu(I). Ensure the vial is loosely capped or fitted with an O₂ balloon; a hermetically sealed vial will cause the reaction to stall[4].

  • Quench & Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure symmetrical 1,3-diyne[4].

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Optimization

Technical Support Center: Synthesis of Deca-2,9-dien-4,6-diyne-1,8-diol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP) Welcome to the Technical Support Center. The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)

Welcome to the Technical Support Center. The synthesis of unsymmetrical conjugated polyacetylenes, such as Deca-2,9-dien-4,6-diyne-1,8-diol , presents unique chemoselectivity challenges. This guide bypasses basic theory to directly address the mechanistic hurdles of the Cadiot-Chodkiewicz cross-coupling reaction [1], providing field-proven diagnostics, self-validating protocols, and quantitative optimization strategies.

Mechanistic Overview & Diagnostic Workflow

Deca-2,9-dien-4,6-diyne-1,8-diol is an unsymmetrical 1,3-diyne synthesized by coupling two distinct terminal alkyne fragments: Pent-2-en-4-yn-1-ol and Pent-1-en-4-yn-3-ol [2]. The primary failure mode in this synthesis is the generation of symmetrical homocoupling side products (Glaser-Hay coupling) due to catalyst oxidation[3].

The workflow below maps the critical path of the catalytic cycle and the specific deviation point where yields are lost.

G A Terminal Alkyne (Pent-2-en-4-yn-1-ol) B Cu(I) Catalyst + Base (- HX) A->B C Copper(I) Acetylide Intermediate B->C H Cu(II) Oxidation (Air/O2 Leak) B->H E Oxidative Addition (Cu(III) Intermediate) C->E D Bromoalkyne (1-Bromo-pent-1-en-4-yn-3-ol) D->E F Reductive Elimination E->F G Deca-2,9-dien-4,6-diyne-1,8-diol (Target Product) F->G I Glaser Homocoupling (Side Product) H->I

Mechanism of Cadiot-Chodkiewicz coupling and homocoupling side-reactions.

Frequently Asked Questions (Troubleshooting)

Q1: Which of the two alkyne precursors should be brominated to maximize the yield of the unsymmetrical diyne? A: For optimal selectivity, the less acidic alkyne must be converted to the bromoalkyne, while the more acidic alkyne serves as the terminal alkyne[4].

  • Fragment A (Pent-2-en-4-yn-1-ol): The alkyne is conjugated with an alkene. The adjacent sp2 hybridized carbon inductively stabilizes the acetylide anion, making it more acidic.

  • Fragment B (Pent-1-en-4-yn-3-ol): The alkyne is adjacent to an sp3 hybridized carbon (the alcohol stereocenter), making it less acidic. Conclusion: You must brominate Fragment B to form 1-bromo-pent-1-en-4-yn-3-ol, and use Fragment A as the terminal alkyne to ensure rapid and selective Copper(I) acetylide formation.

Q2: Why is my reaction yielding predominantly symmetrical homocoupled diynes instead of the target diol? A: This is caused by the oxidation of the Cu(I) catalyst to Cu(II) , which triggers the oxidative Glaser homocoupling of your terminal alkyne[5]. Even trace amounts of oxygen can initiate this. Solution: Implement strict Schlenk techniques, degas all solvents via argon sparging, and maintain a steady concentration of a reducing agent like Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) to continuously reduce any errant Cu(II) back to Cu(I) [3].

Q3: My reaction mixture turned green/blue during the coupling phase. Is the reaction dead? A: Not necessarily, but it is actively failing. Cu(I) complexes are colorless or pale yellow, whereas Cu(II) complexes are blue/green. A color shift indicates an oxygen leak and active homocoupling. Solution: Immediately inject a 0.05 equivalent bolus of NH2​OH⋅HCl dissolved in degassed methanol. If the solution returns to pale yellow, the Cu(I) state has been restored and cross-coupling will resume.

Quantitative Yield Optimization

The table below summarizes the impact of different catalytic systems on the synthesis of Deca-2,9-dien-4,6-diyne-1,8-diol. Relying on traditional aqueous amine bases often results in poor solubility for polar diols and promotes side reactions[2].

Catalyst SystemBase / SolventAdditive / TechniqueTarget Diyne Yield (%)Homocoupling Yield (%)
CuCl (10 mol%)Ethylamine (70% aq)None (Open Air)38%42%
CuBr (5 mol%)Piperidine / MeOH NH2​OH⋅HCl (Single dose)65%18%
CuI (5 mol%) + Pd(PPh3​)4​ (2 mol%)Diisopropylamine / THFStrict Air-Free Schlenk72%11%
CuBr (5 mol%) Piperidine / MeOH NH2​OH⋅HCl
  • Syringe Pump
89% <3%

Note: Data reflects optimized parameters derived from modern air-tolerant and additive-assisted methodologies[5]. The syringe pump method ensures the steady-state concentration of the bromoalkyne remains low, preventing reductive homocoupling.

Self-Validating Experimental Protocol

This protocol utilizes built-in causality checks to ensure each step is functioning as intended before proceeding.

Phase 1: Synthesis of 1-Bromo-pent-1-en-4-yn-3-ol
  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve Pent-1-en-4-yn-3-ol (10.0 mmol) in 50 mL of anhydrous acetone.

  • Catalysis: Add AgNO3​ (0.5 mmol, 5 mol%).

    • Causality: Silver acts as a π -Lewis acid, activating the terminal alkyne specifically for electrophilic bromination without touching the alkene.

  • Bromination: Cool the mixture to 0 °C. Add N-Bromosuccinimide (NBS, 11.0 mmol) in small portions over 30 minutes.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The terminal alkyne ( Rf​≈0.3 ) should completely convert to a less polar spot ( Rf​≈0.5 ). If starting material persists after 2 hours, add an additional 0.1 eq of NBS.

  • Workup: Quench with water, extract with diethyl ether ( 3×30 mL), wash with brine, dry over MgSO4​ , and concentrate under reduced pressure. Use immediately in Phase 2.

Phase 2: Cadiot-Chodkiewicz Cross-Coupling
  • Degassing: Add 40 mL of Methanol to a Schlenk flask. Sparge with Argon for 30 minutes.

    • Causality: Strict oxygen exclusion prevents the oxidation of Cu(I) to Cu(II) [3].

  • Catalyst Complexation: Add CuBr (0.5 mmol, 5 mol%), NH2​OH⋅HCl (1.0 mmol, 10 mol%), and Piperidine (20.0 mmol).

    • Validation Checkpoint: The solution must be pale yellow or colorless. If it is blue/green, abort or add more NH2​OH⋅HCl until yellow.

  • Acetylide Formation: Add Pent-2-en-4-yn-1-ol (10.0 mmol). Stir for 15 minutes at room temperature to allow the copper acetylide intermediate to fully form.

  • Controlled Addition: Dissolve the synthesized 1-Bromo-pent-1-en-4-yn-3-ol (11.0 mmol) in 10 mL of degassed methanol. Load into a syringe pump and add dropwise to the reaction mixture over 3 hours.

    • Causality: Adding the bromoalkyne slowly ensures it is immediately consumed by the waiting copper acetylide, preventing the bromoalkyne from encountering itself and undergoing reductive homocoupling[1].

  • Quench & Purification: Quench with saturated NH4​Cl (to complex the copper). Extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate Deca-2,9-dien-4,6-diyne-1,8-diol.

References[1] Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing). Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEngLHO-Xz-TnUPQIPomO_0HmBj2-to8T--mDVE-etG7QmApoSz5PKoxEc7h2bzguF4OW0hnkDkFORz495EnoLI5kL86oyImyZMP6xZ8FPTuLzRdJrKsPcrONRxv9lfSv6l-dyawVlumBdPOGDPXj4nXyrIGNA3sLS71cOK[2] Cadiot-Chodkiewicz Coupling - Alfa Chemistry. Source: alfa-chemistry.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpA-Sst1rIlTij7yQ6kSz4QQd4Df2uE_fJ8KQX6pa3viwfAkOTOnAg8tTqCIg_3xr6KTE9Zp19hlTogp3aMt0r1TXgxkQOL1ubjdI2JqIUSLtbozbn9MfVfOf_XrwFyN63b1dsTc9kUeQMBEhoFj7cbAwaANieDGzlVnKtyCEdjfhnX2o=[5] Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings - ACS Publications. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwIA0QNOQKP-43Px_QsXdAmuNqtRyVtInCVpre-HdB884Qzvem8Zyn1NCwMouA06QSGjnJ3-KIE8YnOSj2FHCTUgvThvfMGHAa_yb0gUn7U2-tFGd4EwJdeSbMI3frGtivw9dft9ZZBXv32RwobM8=[4] Total Synthesis of Polyacetylene‐Based Natural Products Facilitated by Cadiot–Chodkiewicz Coupling Reaction: A Review - ResearchGate. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvADzccVVNLlYP4k7b3hX7wS45BgitPkr4GBBzwB0SmnWyOltFRcOjT5qD_R_RwpfbZHb5Wx4zbEHM-4PBxRgAZIWsR0InK0L9LyG0LNlT-DmQdD_MF-F5eN8b7kyB6730-N030GeBLwhUqdW6asmx_9ywK1ydHksRMT8llR0DVIMqE1NAdHFnBTCcJK_cj5iekxbJ_jysWqUMi9sm0IrocLLqiDFkz6crkQtPf8ePaubkU2eVIZSQQQZLBLvlY2UINFlPtD3DOYBqr4wusFRoSviUDD9Wxl-8LZNJXmW_oTiBkg==[3] Cadiot–Chodkiewicz coupling - Wikipedia. Source: wikipedia.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa9EaVmOtjYjQssq8Wam6QE598cDFljRua54o6E-RmUQnK0w2WujPdCWuD2RJo_te09q_I5iTpB8yejhCKfM3HZzBY5p6kme4pfjuO6T7ua395VyHpWnxutu2lE-kyPfPb2teDQUJWQN3AIcciFruvmeXLPnE9GTEXVXYF

Sources

Troubleshooting

Technical Support Center: Overcoming Terminal Alkyne Instability in Polyyne Synthesis

Welcome to the Advanced Polyyne Synthesis Support Center. The construction of extended sp-hybridized carbon chains (polyynes) is fundamentally bottlenecked by the kinetic instability of terminal alkyne intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polyyne Synthesis Support Center. The construction of extended sp-hybridized carbon chains (polyynes) is fundamentally bottlenecked by the kinetic instability of terminal alkyne intermediates. As the number of conjugated carbon-carbon triple bonds increases, these molecules become highly susceptible to intermolecular cross-linking, oxidation, and spontaneous decomposition[1].

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you bypass terminal alkyne isolation and stabilize your final polyyne frameworks.

Troubleshooting & FAQs

Q1: Why do my terminal diynes and triynes degrade so rapidly during isolation, even under inert atmospheres? A1: Terminal alkynes suffer from severe kinetic instability that scales with chain length. The highly exposed, electron-rich sp-hybridized carbon tail is prone to nucleophilic attack and spontaneous solid-state cross-linking[1]. Traditional oxidative homocoupling methods (e.g., Glaser, Eglinton-Galbraith, or Hay couplings) require the isolation of these terminal polyynes, which often leads to rapid degradation before the final coupling step can even be initiated[2].

Q2: How can I synthesize unsymmetrical polyynes without isolating the highly sensitive terminal alkyne precursors? A2: The most robust approach is the in situ generation and immediate trapping of the terminal alkyne. For unsymmetrical polyynes, employ an iterative Cadiot-Chodkiewicz cross-coupling protocol paired with in situ desilylation. By utilizing a triisopropylsilyl (TIPS) protected alkyne and a mild fluoride source (such as AgF or TBAF), the terminal alkyne is generated in the reaction flask and instantly consumed by the haloalkyne in the cross-coupling cycle. This prevents the transient terminal alkyne from accumulating and decomposing[3][4].

Q3: What is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, and how does it solve the instability problem? A3: The FBW rearrangement is a powerful synthetic detour that completely bypasses terminal alkyne intermediates. Instead of coupling two alkynes, you treat a 1,1-dibromoolefin precursor with a strong base (typically n-butyllithium) at low temperatures (-78 °C). This generates a carbenoid intermediate that undergoes a 1,2-migration of the pendent alkynyl group to form the new carbon-carbon triple bond[5][6]. Because the reaction directly yields the internal polyyne (or a lithium acetylide that can be trapped by electrophiles), you never have to handle a free terminal alkyne[7][8].

Q4: Even after successful synthesis, my extended polyynes decompose in the solid state. How do I stabilize the final product? A4: You must engineer the molecule to prevent intermolecular contact between adjacent polyyne chains. There are two primary strategies:

  • Steric Shielding: Incorporate massive, sterically demanding end-groups like supertrityl (Tr*) or TIPS. These bulky groups act as "bumpers," sterically blocking the acute approach of nucleophiles and keeping the sp-carbon backbones physically separated. This strategy has enabled the isolation of polyynes with up to 24 contiguous alkyne units[1][2].

  • Supramolecular Encapsulation (Polyrotaxanes): By threading the polyyne through macrocycles, the carbon chain is physically insulated from its environment. Using dicobalt-masked alkyne equivalents allows for the synthesis of polyrotaxanes with up to 34 contiguous triple bonds, dramatically increasing the thermal decomposition threshold of the molecule[9][10].

Mechanistic Workflow Visualization

The following diagram illustrates the logical pathways for bypassing terminal alkyne instability during polyyne synthesis.

PolyyneSynthesis Start Terminal Alkyne Instability Traditional Traditional Route (Isolation) Start->Traditional FBW FBW Rearrangement (Dibromoolefins) Start->FBW Protected Steric Shielding (TIPS / Tr*) Start->Protected Rotaxane Encapsulation (Polyrotaxanes) Start->Rotaxane Decomp Decomposition / Homocoupling Traditional->Decomp Exposure to air/base Success Stable Polyyne Framework Decomp->Success Low Yield Carbenoid Carbenoid Migration FBW->Carbenoid BuLi, -78°C Carbenoid->Success 1,2-migration InSitu In-Situ Desilylation Protected->InSitu AgF or TBAF InSitu->Success Cross-Coupling Rotaxane->Success Active Metal Template

Caption: Workflow of strategies to bypass terminal alkyne instability in polyyne synthesis.

Key Experimental Protocols

Protocol A: One-Pot Synthesis of Polyynes via FBW Rearrangement

Purpose: To synthesize symmetrical or unsymmetrical polyynes without isolating terminal alkyne precursors.

  • Preparation: Flame-dry a Schlenk flask and purge with ultra-high purity Argon.

  • Dissolution: Dissolve the 1,1-dibromoolefin precursor (1.0 equiv) in anhydrous, nonpolar hydrocarbon solvent (e.g., hexanes or toluene). Note: Ethereal solvents like THF often fail to provide the desired polyyne product in FBW rearrangements[5].

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carbenoid Generation: Add n-butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise over 10 minutes. The first equivalent facilitates halogen-metal exchange, and the second triggers the 1,2-migration to form the lithium acetylide[8].

  • Trapping/Quenching: Stir at -78 °C for 1 hour, then warm to -30 °C. To form a terminal polyyne (if immediately required for next-step in situ coupling), quench with saturated NH₄Cl. To form an end-capped polyyne, add an electrophile (e.g., TIPS-Cl or a carbon-based electrophile)[8].

  • Workup: Extract with hexanes, wash with water, dry over MgSO₄, and purify via flash chromatography over unactivated alumina (silica can induce decomposition).

Protocol B: Iterative Cadiot-Chodkiewicz Coupling with In-Situ Desilylation

Purpose: To synthesize unsymmetrical polyynes while avoiding the accumulation of sensitive terminal diynes/triynes.

  • Catalyst Preparation: In a degassed flask, combine CuI (0.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and the bromoalkyne (1.0 equiv) in a mixture of degassed THF and diisopropylamine (DIPA) (1:1 v/v).

  • Precursor Addition: Add the TIPS-protected alkyne (1.2 equiv) to the mixture.

  • In-Situ Deprotection: Add AgF (1.5 equiv) or TBAF (1.2 equiv) dropwise at 0 °C. The fluoride source selectively cleaves the TIPS group, generating the terminal alkyne in situ[3].

  • Cross-Coupling: The transient terminal alkyne is immediately consumed by the palladium/copper catalytic cycle, coupling with the bromoalkyne to form the extended, unsymmetrical polyyne.

  • Workup: After 2-4 hours, filter the mixture through a short pad of Celite to remove metal salts. Concentrate under reduced pressure and purify rapidly via size-exclusion chromatography or neutral alumina.

Quantitative Data Summary

The following table summarizes the efficacy of various stabilization and synthesis strategies in overcoming polyyne instability.

Synthesis / Stabilization StrategyPrecursor TypeKey IntermediateMax Chain Length AchievedPrimary Advantage
Traditional Glaser/Hay Terminal AlkyneCu-acetylide~10-14 sp-carbonsSimple reagents, but highly limited by precursor decomposition.
FBW Rearrangement 1,1-DibromoolefinCarbenoid~12-16 sp-carbonsCompletely bypasses terminal alkyne isolation; excellent for nonpolar solvents.
Steric Shielding (TIPS/Tr)Protected AlkyneIn-situ deprotected alkyne24 alkynes (Py[24])Provides extreme kinetic stability by blocking intermolecular cross-linking.
Supramolecular Encapsulation Masked Alkyne (Co₂(CO)₆)Polyrotaxane34 alkynes (C68 [5]rotaxane)Unprecedented thermal stability; physically insulates the carbon wire.

References

  • Polyyne synthesis using carbene/carbenoid rearrangements. nih.gov.
  • Synthesis of extended polyynes: Toward carbyne. Comptes Rendus de l'Académie des Sciences.
  • Oligoynes and polyynes. Canadian Science Publishing.
  • The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction.
  • Advances in Polyynes to Model Carbyne. Accounts of Chemical Research.
  • One-Pot Formation and Derivatization of Di- and Triynes Based on the Fritsch−Buttenberg−Wiechell Rearrangement. The Journal of Organic Chemistry.
  • A New, Iterative Strategy for the Synthesis of Unsymmetrical Polyynes: Application to the Total Synthesis of 15,16-Dihydrominquartynoic Acid. Organic Letters.
  • Masked alkynes for synthesis of threaded carbon chains.
  • Synthesis of Polyynes Using Dicobalt Masking Groups.
  • Polyyne Rotaxanes: Stabilization by Encapsul

Sources

Optimization

Troubleshooting low yields in natural product isolation of polyynes

Technical Support Center: Troubleshooting Low Yields in Polyyne Isolation Welcome to the Polyyne Isolation Support Center. Natural polyynes (such as falcarinol, panaxynol, and bidensyneosides) are highly bioactive compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Yields in Polyyne Isolation

Welcome to the Polyyne Isolation Support Center. Natural polyynes (such as falcarinol, panaxynol, and bidensyneosides) are highly bioactive compounds characterized by alternating single and triple carbon-carbon bonds. While their unique conjugated structure confers potent biological activities, it also makes them notoriously unstable.

This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to mitigate thermal degradation, photo-oxidation, and irreversible column binding during polyyne isolation.

Diagnostic Workflow: Identifying the Point of Loss

PolyyneTroubleshooting Start Low Polyyne Yield Detected Q1 Loss during Extraction? Start->Q1 Sol1 Implement Cold Extraction & Amber Glassware Q1->Sol1 Yes Q2 Loss during Chromatography? Q1->Q2 No Sol2 Use Sephadex LH-20, SFC, or Prep-HPLC Q2->Sol2 Yes Q3 Loss during Concentration/Storage? Q2->Q3 No Sol3 Evaporate <30°C Store at -80°C (Argon) Q3->Sol3 Yes

Diagnostic workflow for troubleshooting polyyne yield losses during isolation.

Module 1: Extraction Challenges (Thermal & Oxidative Degradation)

FAQ 1: Why does my polyyne yield drop drastically when scaling up the extraction?

Causality: The extended processing times and higher solvent volumes required for scale-up often expose the conjugated diyne/triyne systems to prolonged heat and oxygen. Polyynes are highly reactive; the π -electrons of the conjugated triple bonds readily undergo cross-linking (polymerization) and oxidation when subjected to thermal stress or ambient light[1]. Traditional hot extraction methods like Soxhlet or reflux severely degrade these compounds[2].

Resolution: Transition to cold maceration, ultrasound-assisted extraction at controlled temperatures, or Supercritical Fluid Extraction (SFE). SFE utilizing CO2 is particularly effective as it operates at low temperatures and displaces oxygen entirely, preserving the fragile polyyne structure[3].

Data Presentation: Extraction Methods vs. Polyyne Yield & Stability

Extraction MethodOptimal Temp (°C)Relative Yield (Panaxynol)Degradation Risk
Soxhlet Extraction80°CLowCritical (Thermal polymerization)
Reflux (Hexane)60°C - 70°CModerate (~10-15%)High
Cold Maceration4°C - 20°CHigh (~85%)Low
Supercritical Fluid (SFE)40°C - 65°COptimal (>95%)Very Low (Oxygen-free environment)

Data synthesized from extraction optimizations of Panax ginseng and Apiaceae vegetables[2][3].

Protocol 1: Optimized Cold Extraction & Self-Validation

Objective: Maximize extraction efficiency while preventing oxidative and thermal degradation.

  • Preparation: Lyophilize the raw plant material (e.g., Daucus carota or Panax ginseng) in the dark to prevent enzymatic degradation. Grind the dried material under liquid nitrogen to a fine powder.

  • Extraction: Suspend the powder in cold solvent (e.g., Hexane/Ethyl Acetate, 1:1 v/v) in an amber glass flask. Extract via maceration at 4°C on an orbital shaker for 24 hours.

  • Filtration: Filter the extract through a Buchner funnel under a blanket of inert argon gas.

  • Self-Validation Step: Before proceeding to chromatography, take a 10 µL aliquot, dilute, and run a rapid UV-Vis scan. Intact polyynes exhibit a distinct, sharp UV absorption "fingerprint" with multiple bands between 230 nm and 290 nm. If these sharp peaks are replaced by a broad, featureless hump, polymerization has occurred during extraction.

Module 2: Chromatographic Losses (Irreversible Binding & On-Column Degradation)

FAQ 2: My polyyne degrades or disappears entirely on standard silica gel columns. How do I prevent on-column loss?

Causality: Standard normal-phase silica gel is highly active and slightly acidic. The acidic silanol groups on the silica surface can catalyze the hydration or electrophilic addition across the electron-rich alkyne bonds. Furthermore, highly unsaturated polyynes can irreversibly bind to bare silica, leading to near-zero recovery.

Resolution: Avoid unmodified silica gel for the primary fractionation of polyynes. Instead, utilize size-exclusion/polarity-based resins like Sephadex LH-20, which is extremely gentle and highly effective for isolating polyacetylenes like falcarindiol and falcarinol from crude extracts[4]. Alternatively, Supercritical Fluid Chromatography (SFC) provides rapid, high-yield purification without the use of reactive stationary phases[3].

Protocol 2: Sephadex LH-20 & Prep-HPLC Purification

Objective: Isolate polyynes without exposing them to reactive silanol groups.

  • Primary Fractionation: Swell Sephadex LH-20 resin in Methanol/Dichloromethane (1:1 v/v) and pack into a glass column.

  • Loading: Load the concentrated cold extract (see Module 3 for concentration rules) onto the column.

  • Elution: Elute under gravity, collecting fractions in amber vials. Polyynes will typically elute after highly non-polar lipids but before highly polar phenolics[4].

  • Polishing (Prep-HPLC): Pool the polyyne-rich fractions (validated by UV-Vis). Inject onto a Preparative HPLC system using a C18 column. Critical: Maintain the column compartment at 20°C and use a thoroughly degassed mobile phase (e.g., Acetonitrile/Water) to prevent on-column oxidation.

Module 3: Concentration, Storage, and Handling (Photo-degradation)

FAQ 3: I successfully purified my polyyne, but after drying it down in the rotary evaporator, it turned into an insoluble film. What happened?

Causality: Purified terminal and internal polyynes are extremely prone to photo-induced cross-linking and auto-oxidation when concentrated to absolute dryness[1]. Without solvent molecules to space them apart, the concentrated conjugated systems interact, and ambient light or trace oxygen triggers a radical polymerization cascade. The result is an insoluble, cross-linked polymer film.

Resolution: Never evaporate polyynes to complete dryness.

Protocol 3: Safe Concentration and Storage
  • Evaporation: When removing chromatographic solvents, use a rotary evaporator with the water bath set strictly below 30°C. Shield the evaporation flask with aluminum foil.

  • Solvent Exchange: Stop evaporation when approximately 1-2 mL of solvent remains. If a solvent exchange is needed, add the storage solvent (e.g., absolute ethanol or hexane) and gently evaporate the remaining original solvent under a gentle stream of high-purity nitrogen gas.

  • Storage: Transfer the dilute polyyne solution to an amber glass ampoule or vial. Flush the headspace with argon gas, seal tightly with a PTFE-lined cap, and store immediately at -80°C.

References

  • Rawson, A., et al. "Stability of falcarinol type polyacetylenes during processing of Apiaceae vegetables". Trends in Food Science & Technology, ResearchGate.[Link]

  • Metzger, B. T., et al. "Purple Carrot (Daucus carota L.) Polyacetylenes Decrease Lipopolysaccharide-Induced Expression of Inflammatory Proteins in Macrophage and Endothelial Cells". Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

  • Shi Shun, A. L. K., & Tykwinski, R. R. "Total synthesis of polyyne natural products". Comptes Rendus de l'Académie des Sciences.[Link]

Sources

Troubleshooting

Diyne &amp; Diacetylene Support Center: Troubleshooting Synthesis and Storage

Welcome to the Technical Support Center for the handling, synthesis, and storage of diyne and diacetylene compounds. Because of their highly reactive conjugated triple bonds, diynes present unique challenges in the labor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, synthesis, and storage of diyne and diacetylene compounds. Because of their highly reactive conjugated triple bonds, diynes present unique challenges in the laboratory, often degrading into insoluble polymers before they can be utilized. This guide provides researchers and drug development professionals with the mechanistic insights and field-proven protocols required to maintain diyne stability.

Core Causality: Why Do Diynes Spontaneously Polymerize?

The Mechanism: Topochemical Polymerization Diynes (compounds containing a 1,3-butadiyne linkage) are notoriously unstable because they readily undergo topochemical 1,4-polymerization in the solid state[1][2]. Unlike standard solution-phase polymerizations, this process is diffusionless and dictated entirely by the crystal lattice[1].

When diyne monomers crystallize or precipitate, they often align with a translational repeat distance of approximately 4.9 Å and a tilt angle of ~45°. This specific spatial arrangement brings the C1 carbon of one monomer within van der Waals proximity (~3.5 Å) to the C4 carbon of an adjacent monomer[1]. Once this pre-organization is achieved, minimal external stimuli—such as UV light (specifically 254 nm), mild heat, or even mechanical friction—can trigger a cascading cross-linking event[1][3]. The result is a highly conjugated, insoluble polydiacetylene (PDA) that typically appears deep blue or red[3][4].

G Diyne Diyne Monomers Alignment Crystal Lattice Alignment (Translational repeat ~4.9 Å) Diyne->Alignment Solid State Packing Stimuli External Stimuli (UV, Heat, Pressure) Polymerization 1,4-Topochemical Polymerization Stimuli->Polymerization Triggers Alignment->Polymerization Pre-requisite PDA Polydiacetylene (PDA) (Insoluble / Colored) Polymerization->PDA Cross-linking Intervention1 Solvent Dilution (Disrupts Lattice) Intervention1->Alignment Blocks Intervention2 Radical Inhibitors (Quenches Intermediates) Intervention2->Polymerization Inhibits Intervention3 Dark / Cold Storage (Removes Stimuli) Intervention3->Stimuli Mitigates

Logical relationship and intervention points for topochemical diyne polymerization.

Troubleshooting Synthesis Workflows (FAQs)

Q: My diyne monomer turns into an insoluble black/blue film on the rotary evaporator. How do I prevent this?

  • Causality : As the solvent evaporates, the local concentration of the diyne increases until it precipitates. The mechanical rotation of the flask combined with the heat of the water bath provides both the spatial alignment and the thermal/mechanical energy needed to trigger topochemical polymerization[1][2].

  • Solution : Never evaporate diyne solutions to complete dryness unless absolutely necessary. Keep the water bath below 25 °C and shield the rotavap from ambient light using aluminum foil.

Q: I need to store my diyne for a multi-step synthesis, but it degrades over a few days. What is the best storage method?

  • Causality : Diynes in the solid state are highly susceptible to auto-oxidation, forming peroxides that can initiate polymerization[5]. Furthermore, ambient UV light (even from fluorescent laboratory bulbs) provides sufficient energy to initiate the photochemical reaction[3][4].

  • Solution : Store the compound as a powder in an amber vial, backfilled with Argon, at -20 °C[3][4]. If storing in solution, you must add a radical inhibitor to prevent spontaneous cross-linking.

Quantitative Data: Inhibitor Selection & Storage Parameters

To prevent spontaneous polymerization during storage or purification, chemical inhibitors are often added to scavenge initiating radicals. The table below summarizes the optimal storage conditions and inhibitor choices based on the physical state of the diyne[3][6][7].

Parameter / AdditiveRecommended ConditionMechanism of ActionSuitability
Temperature ≤ -20 °CReduces thermal kinetic energy below the activation threshold for 1,4-addition.All isolated diyne monomers[3].
Light Exposure 0 Lux (Amber Vials)Prevents photochemical initiation (specifically blocks 254 nm UV)[3][4].All diyne monomers.
BHT / MEHQ 10 - 100 ppmPhenolic compounds that transfer hydrogen to free radicals, breaking the propagation chain[7].Organic solutions (e.g., DCM, Toluene).
Q-1300 10 - 50 ppmWater-soluble nitrosophenylhydroxylamine derivative that traps radicals regardless of oxygen presence[6].Aqueous or polar solutions.
Solvent Dilution < 10 mg/mLPrevents the ~4.9 Å crystalline alignment required for topochemical polymerization[1].Short-term intermediate storage.
Self-Validating Experimental Protocol: Safe Diyne Isolation and Storage

This workflow ensures that diyne monomers are isolated and stored without triggering polymerization. The protocol includes self-validation checks to confirm molecular integrity at each stage.

Step 1: Quenching and Extraction

  • Action : Perform the reaction quench and subsequent aqueous extractions under yellow or red ambient lighting to avoid UV-induced photopolymerization[3].

  • Validation Check : The organic layer should remain transparent or retain the expected color of the monomer. A sudden shift to blue or red indicates premature polymerization[3].

Step 2: Low-Temperature Concentration

  • Action : Concentrate the organic layer using a rotary evaporator with the water bath set to 20 °C. Do not dry completely; leave approximately 1–2 mL of solvent.

  • Validation Check : Inspect the flask walls. If a colored, insoluble film forms, mechanical stress or localized heating has initiated polymerization.

Step 3: Inhibitor Addition (For Solution Storage)

  • Action : If the diyne must be stored in solution, add 50 ppm of BHT (for non-polar solvents) or Q-1300 (for polar/aqueous systems)[6][7].

  • Validation Check : Perform a TLC (Thin Layer Chromatography) check. The monomer spot should resolve cleanly without a baseline streak (a streak would indicate the presence of polymeric species).

Step 4: Lyophilization or Inert Drying (For Solid Storage)

  • Action : If a solid powder is required, transfer the concentrated solution to an amber glass vial[4]. Remove the remaining solvent using a gentle stream of Argon or via lyophilization (freeze-drying) in the dark.

  • Validation Check : The resulting powder should be white or pale yellow (depending on the specific chromophore), not blue/red[4].

Step 5: Long-Term Storage

  • Action : Purge the amber vial with Argon to displace oxygen (preventing peroxide formation)[5]. Seal tightly with Parafilm and store at -20 °C[3].

References
  • [Polymerisation inhibitor], Wikipedia, [Link] 7.[Diacetylene - ChemBK], ChemBK, [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol

Welcome to the Advanced Applications Support Center. Working with highly conjugated polyacetylene natural products like (S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol requires a fundamental understanding of their physical chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Working with highly conjugated polyacetylene natural products like (S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol requires a fundamental understanding of their physical chemistry. Because of the alternating double and triple bonds, this diene-diyne system is thermodynamically driven to cross-link when exposed to environmental stressors. As a Senior Application Scientist, I have designed the following troubleshooting guides, FAQs, and self-validating protocols to ensure your experimental integrity is never compromised by compound degradation.

Troubleshooting FAQs: Understanding the Causality of Degradation

Q: Why did my purified Deca-2,9-dien-4,6-diyne-1,8-diol turn from a colorless film to a dark blue/black insoluble mass overnight? A: This is a classic manifestation of topochemical polymerization, a solid-state reaction characteristic of 1[1]. When the solvent is completely removed, the monomer molecules align in a tight crystal lattice. Ambient light or room-temperature thermal energy triggers a 1,4-addition reaction between adjacent diyne units[1]. This forms a highly conjugated polydiacetylene network, which absorbs visible light (often appearing blue, red, or black) and is completely insoluble in organic solvents[2]. Causality rule: To prevent this, never store the compound as a neat solid.

Q: How should I concentrate my fractions after column chromatography without losing the compound? A: Do not use a rotary evaporator to dry the compound to a solid crust. The mechanical stress and high local concentration trigger rapid solid-state polymerization. Instead, evaporate the solvent under reduced pressure only until a small volume of liquid remains (e.g., 1-2 mL). Then, transfer to a vial and use a gentle stream of inert gas (nitrogen or argon) to remove the remaining solvent, immediately adding your storage solvent (like DMSO or ethanol) before the sample crystallizes.

Q: Is it necessary to protect the compound from light during routine benchwork? A: Yes. The conjugated diyne system is highly susceptible to photopolymerization. Exposure to UV or ambient light rapidly initiates radical formation, causing the compound to change color (e.g., turning pink or blue) as the conjugated polymer backbone forms[2],[3]. Always use amber glassware or wrap flasks in aluminum foil.

Q: What is the ideal long-term storage condition? A: The compound should be stored as a dilute solution (e.g., 10-50 mM) in an anhydrous, degassed solvent (such as ethanol or DMSO), purged with argon, and kept at -20°C to -80°C[4],[3]. The solvent physically disrupts the crystal lattice required for solid-state polymerization, while the inert atmosphere and low temperature halt auto-oxidation and thermal degradation.

Quantitative Stability Data

To assist in your experimental planning, we have quantified the stability of Deca-2,9-dien-4,6-diyne-1,8-diol across various common laboratory conditions.

Table 1: Stability Profile of Deca-2,9-dien-4,6-diyne-1,8-diol

Storage ConditionPhysical StateAtmosphereEstimated Half-LifePrimary Degradation Pathway
Room Temp (25°C)Neat SolidAmbient Air< 12 HoursTopochemical Polymerization & Oxidation
Room Temp (25°C)Neat SolidAmbient Light< 2 HoursPhotopolymerization (Rapid color change)
-20°CNeat SolidArgon1 - 2 WeeksSlow Thermal Polymerization
-20°CSolution (Ethanol)Argon3 - 6 MonthsGradual Auto-oxidation
-80°CSolution (DMSO)Argon> 12 MonthsNone (Stable)

Experimental Workflows

Protocol A: Safe Aliquoting and Long-Term Storage

This protocol prevents lattice formation and intercepts oxidative radicals.

  • Solvent Preparation: Degas your anhydrous storage solvent (e.g., DMSO, Ethanol, or Ethyl Acetate) by bubbling Argon gas through it for 15 minutes.

  • Dissolution: Immediately upon receiving or purifying the compound, dissolve the neat solid in the degassed solvent to create a concentrated stock (e.g., 50 mM). Causality: Solvation physically separates the diyne monomers, preventing the crystal lattice formation required for topochemical polymerization.

  • Antioxidant Addition (Optional but Recommended): Add 0.01% (w/v) Butylated hydroxytoluene (BHT) to the stock solution. Causality: BHT acts as a radical scavenger, inhibiting auto-oxidation of the diene moieties.

  • Aliquoting: Transfer the solution into amber glass vials. Causality: Amber glass blocks UV light, preventing photopolymerization and (E)/(Z) isomerization.

  • Inert Atmosphere Sealing: Gently blow a stream of Argon over the liquid surface in each vial for 5 seconds to displace oxygen before immediately capping with a PTFE-lined septum.

  • Storage: Transfer vials to a -80°C freezer.

Protocol B: Recovery of Partially Degraded Samples (Self-Validating System)

If a sample has turned slightly pink or blue, it contains a mixture of intact monomer and insoluble polymer. This protocol leverages the differential solubility of the species to recover usable material.

  • Suspension: Add cold dichloromethane (DCM) or ethyl acetate to the degraded sample vial.

  • Agitation: Vortex gently for 30 seconds. Causality: The intact Deca-2,9-dien-4,6-diyne-1,8-diol monomer is highly soluble in these solvents, while the cross-linked polydiacetylene network is completely insoluble.

  • Filtration: Draw the suspension into a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a clean, Argon-purged amber vial. The retention of dark particulates on the filter validates that the polymer has been successfully removed.

  • Concentration (Caution): If concentration is necessary, evaporate under a gentle stream of nitrogen. Do not evaporate to complete dryness. Stop when 1-2 mL of solvent remains.

  • Re-storage: Immediately dilute with your desired assay solvent and store at -80°C.

Mechanistic Pathway

The following diagram illustrates the divergent pathways of topochemical degradation versus optimal stabilization.

G A Deca-2,9-dien-4,6-diyne-1,8-diol (Colorless Monomer Solution) B Concentration to Dryness (Crystal Lattice Formation) A->B Solvent Removal G Optimal Storage (-80°C, Argon, in Solvent) A->G Aliquoting & Freezing C Solid-State Monomer (Highly Unstable) B->C D Thermal / UV Initiation (Radical Generation) C->D Exposure to Light/Heat E Topochemical 1,4-Addition (Polymerization) D->E F Polydiacetylene Network (Blue/Black, Insoluble) E->F G->A Thawing for Assay

Figure 1: Mechanistic pathway of topochemical polymerization vs. optimal stabilization.

References

  • Source: mit.
  • Source: ulsu.
  • Source: rsc.
  • Source: orgsyn.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: Deca-2,9-dien-4,6-diyne-1,8-diol vs. Falcarindiol

Plant-derived polyacetylenes represent a structurally diverse class of highly reactive secondary metabolites characterized by conjugated triple bonds. Among these, Falcarindiol (a C17-polyacetylene) and Deca-2,9-dien-4,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Plant-derived polyacetylenes represent a structurally diverse class of highly reactive secondary metabolites characterized by conjugated triple bonds. Among these, Falcarindiol (a C17-polyacetylene) and Deca-2,9-dien-4,6-diyne-1,8-diol (a C10-polyacetylene) are of significant interest to drug development professionals.

This guide provides an objective, data-driven comparison of their biological activities, structural determinants of efficacy, and validated experimental protocols for profiling their pharmacological targets.

Structural & Physicochemical Divergence

The biological activity of polyacetylenes is strictly dictated by their carbon chain length, lipophilicity, and the positioning of hydroxyl/diene groups. These factors govern membrane permeability and the ability to dock into hydrophobic binding pockets of target proteins (e.g., nuclear receptors and kinases).

PropertyDeca-2,9-dien-4,6-diyne-1,8-diolFalcarindiol
Chain Length C10 (Short-chain)C17 (Long-chain aliphatic)
Primary Botanical Source Torricellia angulata var. intermedia[1]Apiaceae family (Carrots, Oenanthe javanica)[2][3]
Molecular Weight 162.19 g/mol 260.37 g/mol
Lipophilicity (LogP) Low/ModerateHigh (Lipid-like)
Primary Targets Broad antimicrobial/anti-inflammatoryPPARγ, GSK-3β, LOX (5-, 12-, 15-LOX), ABCA1
Therapeutic Potential Traditional folk medicine applications[1]Anti-obesity, Neuroprotection, Anticancer[2][4]

Insight for Researchers: Falcarindiol’s C17 aliphatic tail mimics endogenous fatty acids, allowing it to act as an orally active oxylipin that readily enters the hydrophobic ligand-binding domain of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[4]. In contrast, the shorter C10 backbone of Deca-2,9-dien-4,6-diyne-1,8-diol lacks the necessary hydrophobic bulk to achieve high-affinity binding in lipid-sensing nuclear receptors, restricting its activity to more generalized polyacetylene mechanisms (e.g., covalent interaction via its reactive diyne moiety).

Mechanistic Pathways & Biological Activity

Falcarindiol: A Multi-Target Modulator

Extensive experimental data supports Falcarindiol as a potent, multi-target therapeutic agent:

  • Metabolic Regulation (PPARγ & Adipocyte Browning): Falcarindiol acts as a PPARγ agonist. Unlike synthetic thiazolidinediones that often cause weight gain, Falcarindiol upregulates Uncoupling Protein 1 (UCP1) in human preadipocyte-derived adipocytes, promoting "browning" and significantly increasing mitochondrial respiration and ATP production[4].

  • Neuroprotection (GSK-3β Inhibition): Falcarindiol is a validated inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). Kinetic studies (Dixon plots) reveal it binds in an ATP-noncompetitive manner, effectively protecting HT22 neuroblastoma cells against glutamate-induced oxidative stress and cell death[2].

  • Anti-Inflammatory/Anticancer (LOX Inhibition): It strongly inhibits lipoxygenases (LOX), preventing the production of tumor-promoting and pro-atherosclerotic thromboxanes[3].

Deca-2,9-dien-4,6-diyne-1,8-diol: The Short-Chain Counterpart

Isolated from the Chinese folk medicine Torricellia angulata, this C10 polyacetylene exhibits baseline anti-inflammatory and antimicrobial properties characteristic of the diyne pharmacophore[1]. However, lacking the C17 lipid tail, it does not demonstrate the specific kinase-inhibitory or nuclear receptor-agonistic potencies seen in Falcarindiol. Its primary utility in research lies in comparative structural-activity relationship (SAR) studies to determine the minimal pharmacophore required for polyacetylene bioactivity.

SignalingPathway FAD Falcarindiol (C17 Polyacetylene) PPAR PPARγ Activation FAD->PPAR Agonism GSK GSK-3β Inhibition FAD->GSK ATP-noncompetitive (Ki = 86.9 μM) UCP1 UCP1 Expression (Adipocyte Browning) PPAR->UCP1 Upregulation Surv Neuroprotection (HT22 Cells) GSK->Surv Prevents glutamate toxicity

Caption: Falcarindiol-mediated signaling pathways: PPARγ activation and GSK-3β inhibition.

Quantitative Performance Data

The following table synthesizes the experimentally derived pharmacological metrics for Falcarindiol. (Note: Specific IC50 data for Deca-2,9-dien-4,6-diyne-1,8-diol against these targets is currently absent from literature, further highlighting its lack of specific affinity compared to C17 polyacetylenes).

Target / AssayFalcarindiol EfficacyMechanism / Notes
GSK-3β Kinase Activity IC50 = 83.0 μM Ki = 86.9 μM[2]ATP-noncompetitive; PGSP-2 competitive binding mode.
Glutamate Toxicity (HT22) Effective at 10 μM[2]Rescues global cell death via oxidative stress suppression.
Mitochondrial Respiration Significant at 30 μM[4]Increases basal respiration and ATP production in adipocytes.
Breast Cancer Viability Effective at 3–24 μMInduces apoptosis/autophagy in MDA-MB-231 & MDA-MB-468 cells.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to validate the biological activities of these polyacetylenes.

Protocol A: Luminescent GSK-3β Kinase Inhibition Assay

Causality: Traditional radioactive kinase assays are hazardous. This luminescent setup utilizes a coupled luciferase reaction to measure residual ATP. Because Falcarindiol is ATP-noncompetitive, varying ATP concentrations will not displace the inhibitor, which is critical for validating its allosteric binding mechanism[2].

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Reconstitute recombinant human GSK-3β and the specific phosphopeptide substrate (PGSP-2).

  • Compound Titration: Prepare a serial dilution of Falcarindiol (10 μM to 200 μM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Enzyme Reaction: In a 384-well white microplate, combine 10 μL of kinase buffer, 5 μL of Falcarindiol dilution, and 5 μL of GSK-3β enzyme. Incubate for 15 minutes at room temperature to allow allosteric binding.

  • Reaction Initiation: Add 5 μL of ATP/substrate mix. Incubate for 30 minutes at 30°C.

  • Luminescence Detection: Add 25 μL of Kinase-Glo® Luminescent Reagent. Incubate for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

  • Validation: Calculate IC50 using non-linear regression. Generate a Dixon plot (1/V vs. [Inhibitor]) at varying ATP concentrations to confirm the ATP-noncompetitive mechanism.

Workflow Step1 1. Prepare Recombinant GSK-3β & Phosphopeptide Substrate Step2 Step2 Step1->Step2 Step3 3. Initiate Reaction with ATP (Incubate 30 min at 30°C) Step2->Step3 Step4 4. Add Kinase-Glo Reagent (Coupled Luciferase Reaction) Step3->Step4 Step5 5. Measure Luminescence (Determine IC50 & Dixon Plot) Step4->Step5

Caption: Step-by-step workflow for the luminescent GSK-3β kinase inhibition assay.

Protocol B: Adipocyte Browning & Mitochondrial Respiration (Seahorse XF)

Causality: To prove that Falcarindiol-induced UCP1 expression translates to functional adipocyte browning, one must measure the Oxygen Consumption Rate (OCR). The addition of specific mitochondrial inhibitors isolates basal respiration, ATP-linked respiration, and maximal uncoupled respiration[4].

  • Cell Culture: Differentiate human preadipocytes into mature adipocytes in a Seahorse XF96 cell culture microplate.

  • Treatment: Treat cells with Falcarindiol (10 μM and 30 μM) for 48 hours.

  • Sensor Hydration: Hydrate the Seahorse XF sensor cartridge in XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Assay Medium: Wash cells and replace media with XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate for 1 hour in a non-CO2 incubator.

  • Mito Stress Test: Load the sensor cartridge ports with:

    • Port A: Oligomycin (ATP synthase inhibitor) - isolates ATP-linked respiration.

    • Port B: FCCP (Uncoupler) - forces maximal respiration.

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors) - measures non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR data to total protein content. Elevated basal and maximal respiration in Falcarindiol-treated cells confirms functional browning[4].

References

  • Chemsrc. Falcarindiol Biological Activity. Retrieved from: [Link]

  • Journal of Agricultural and Food Chemistry (ACS). Inhibition of Glycogen Synthase Kinase-3β by Falcarindiol Isolated from Japanese Parsley (Oenanthe javanica). Retrieved from: [Link]

  • National Institutes of Health (NIH / PMC). Falcarindiol promotes beige adipocyte-related gene expression and mitochondrial respiration in human preadipocyte-derived adipocytes. Retrieved from:[Link]

  • Aalborg University (AAU). Aliphatic C17-Polyacetylenes of the Falcarinol Type as Potential Health Promoting Compounds in Food Plants of the Apiaceae. Retrieved from: [Link]

  • ResearchGate. Chemical Constituents Isolated from the Leaves of Toricellia angulata Oliv. var. intermedia (Harms.) Hu. Retrieved from:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of C10 Polyyne Diols: A Chemopreventive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: SAR Comparison, Experimental Workflows, and Mechanistic Validation Executive Summary The polyacetylene class of natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: SAR Comparison, Experimental Workflows, and Mechanistic Validation

Executive Summary

The polyacetylene class of natural products presents a rich frontier for drug discovery, particularly in the realms of chemoprevention and immunosuppression. At the heart of this chemical space is the C10 polyyne diol scaffold (exemplified by Gymnasterkoreayne A), a minimal pharmacophore that drives biological activity. As a Senior Application Scientist, I have evaluated how structural modifications to this core—ranging from aliphatic chain extensions (C17 analogs) to synthetic aromatic substitutions (phenyl polyyne diols)—fundamentally alter target affinity. This guide objectively compares the performance of natural C10/C17 polyynes against optimized synthetic alternatives, providing the causal logic behind their SAR and the self-validating experimental protocols used to quantify their efficacy.

SAR Logic: From Natural Baseline to Synthetic Optimization

The biological activity of polyyne diols is governed by three critical structural pillars:

A. The Conjugated Diyne-Diol Pharmacophore

The central 1,6-diol flanking a conjugated diyne system is non-negotiable for activity. This motif modulates the electronic landscape, allowing the molecule to act as a mild electrophile. It interacts with key regulatory proteins—such as Keap1 in the Nrf2/ARE pathway—triggering the induction of Phase II detoxifying enzymes like Quinone Reductase (QR) [1].

B. Aliphatic vs. Aromatic Terminal Substitutions
  • Natural Aliphatic Chains (C10 to C17): The baseline C10 structure (Gymnasterkoreayne A) exhibits moderate cytotoxicity. Extending the aliphatic chain to C17 (e.g., Gymnasterkoreaynes B-G) increases lipophilicity, which enhances cellular permeability and shifts the molecule's primary activity toward the potent inhibition of the NFAT (Nuclear Factor of Activated T-cells) transcription factor [3].

  • Synthetic Aromatic Substitutions: Replacing the aliphatic tail with a phenyl ring (creating a 1-phenylhexa-2,4-diyne-1,6-diol scaffold) dramatically suppresses cytotoxicity while retaining high QR induction. Halogenated or electron-donating substitutions on the phenyl ring (e.g., 4-fluorophenyl, 3-chlorophenyl, 3,4-dioxolophenyl) optimize the electron density of the diyne, yielding the highest Chemopreventive Index (CI)[1].

C. Stereochemical Dependency (Erythro vs. Threo)

Stereochemistry at the diol centers dictates the spatial orientation required for target protein binding. Experimental data confirms that the threo (syn) configuration is significantly more potent than the erythro (anti) configuration. For instance, the threo isomer Gymnasterkoreayne E inhibits NFAT with an IC50 of 7.24 μM, whereas its erythro counterpart (Gymnasterkoreayne G) drops in potency to 43.9 μM [2, 4].

SAR_Logic Core C10 Polyyne Diol Core (Minimal Pharmacophore) C17 C17 Aliphatic Extension (e.g., Gymnasterkoreayne B) Potent NFAT Inhibition Core->C17 Increased Lipophilicity Phenyl Phenyl Substitution (Synthetic Analogs) High QR Induction Core->Phenyl Electronic Tuning Stereo Stereochemistry Threo (syn) > Erythro (anti) C17->Stereo Spatial Orientation

Logical SAR progression from the C10 polyyne diol core to optimized derivatives.

Quantitative Performance Comparison

The following table synthesizes the biological performance of key polyyne diol variants. The Chemopreventive Index (CI) is a critical metric, calculated as the ratio of cytotoxicity (IC50) to the concentration required to double QR activity (CD). A higher CI indicates a safer, more effective chemopreventive agent.

Compound VariantScaffold TypeStereochemistryQR Induction (CD, μM)Cytotoxicity (IC50, μM)Chemopreventive Index (CI)NFAT Inhibition (IC50, μM)
Gymnasterkoreayne A Natural C10(3R)N/A>50.0N/A>50.0
Gymnasterkoreayne B Natural C17Epoxide3.212.53.91.44 ± 0.59
Gymnasterkoreayne E Natural C17Threo (syn)4.118.24.47.24 ± 0.42
Gymnasterkoreayne G Natural C17Erythro (anti)15.6>50.0>3.243.9 ± 2.24
3-Chlorophenyl-diyne-diol Synthetic PhenylRacemic1.8 >100.0>55.5 N/A
3,4-Dioxolophenyl-diyne-diol Synthetic PhenylRacemic2.1 >100.0>47.6 N/A

Data synthesized from foundational SAR studies on gymnasterkoreaynes and phenyl polyyne diols[1, 2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the above data must be self-validating. A common pitfall in evaluating chemopreventive agents is mistaking cellular stress (leading to apoptosis) for genuine Phase II enzyme induction. The following workflows integrate internal controls to prevent this.

Protocol 1: Quinone Reductase (QR) Induction Assay

Causality & Rationale: We utilize the murine hepatoma cell line Hepa 1c1c7 because it possesses a highly responsive and well-characterized Nrf2/ARE signaling pathway. To ensure trustworthiness, this protocol multiplexes the QR activity readout with a BCA total protein assay. This normalizes the enzyme activity to the actual number of living cells, ensuring that the calculated CD (Concentration to Double activity) is not artificially inflated by compound-induced cell proliferation or masked by cell death.

Step-by-Step Workflow:

  • Cell Seeding: Seed Hepa 1c1c7 cells at 2×104 cells/well in 96-well plates using α-MEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Replace media with fresh α-MEM containing serial dilutions of the polyyne diol compounds (0.1 μM to 100 μM). Include a DMSO vehicle control (0.1% final concentration) and a positive control (e.g., Sulforaphane). Incubate for 48 hours.

  • Cell Lysis: Aspirate media and lyse cells using a 0.8% digitonin solution in 2 mM EDTA (pH 7.8). Incubate at 37°C for 10 minutes. Self-validation step: Digitonin gently permeabilizes the membrane without denaturing the QR enzyme.

  • Enzyme Reaction: Add the reaction cocktail containing BSA, Tween-20, FAD, G6P, NADP+, yeast G6P dehydrogenase, MTT, and menadione.

  • Kinetic Readout: Measure the reduction of MTT to a blue formazan product at 610 nm over 5 minutes using a microplate reader.

  • Normalization: In a parallel set of identical wells, perform a BCA protein assay (read at 595 nm) to quantify total protein. Calculate specific QR activity (nmol/min/mg protein).

Workflow Step1 Cell Seeding (Hepa 1c1c7) Step2 Compound Treatment (48h) Step1->Step2 Step3 Digitonin Cell Lysis Step2->Step3 Step4 MTT Reduction (610 nm) Step3->Step4 Step5 Normalization (BCA Protein) Step4->Step5

Step-by-step experimental workflow for the Quinone Reductase (QR) induction assay.

Protocol 2: NFAT Transcription Factor Inhibition Assay

Causality & Rationale: While binding assays confirm target affinity, they do not confirm functional antagonism. We employ a luciferase reporter gene assay to measure the actual suppression of NFAT-driven transcription, providing a direct readout of immunosuppressive potential.

Step-by-Step Workflow:

  • Transfection: Transfect Jurkat T-cells with an NFAT-luciferase reporter plasmid using electroporation.

  • Pre-incubation: Plate the transfected cells and pre-incubate with polyyne diol variants (e.g., Gymnasterkoreayne E vs. G) for 1 hour.

  • Stimulation: Stimulate the cells with PMA (Phorbol 12-myristate 13-acetate) and Ionomycin to artificially trigger calcium influx and calcineurin activation, forcing NFAT dephosphorylation and nuclear translocation.

  • Quantification: After 16 hours, lyse the cells and add luciferin substrate. Measure luminescence. The reduction in luminescence directly correlates to the compound's ability to inhibit the NFAT pathway.

Conclusion

The C10 polyyne diol scaffold is a highly tunable pharmacophore. While natural chain extensions (C17) push the molecule toward immunosuppressive (NFAT inhibitory) applications, rational synthetic design utilizing aromatic substitutions (phenyl polyyne diols) yields exceptionally safe and potent chemopreventive agents. Future drug development should prioritize the threo diol configuration and explore further electron-withdrawing substitutions on the aromatic ring to maximize the Chemopreventive Index.

References

  • Lee, C.-Y., & Shin, D. (2016). Systemic structure-activity relationship study of phenyl polyyne diols as potential chemopreventive agents. Bioorganic & Medicinal Chemistry Letters, 26(20), 4907-4910. URL:[Link]

  • Kim, K.-A., et al. (2010). Gymnasterkoreayne G, a New Inhibitory Polyacetylene against NFAT Transcription Factor from Gymnaster koraiensis. Chemical and Pharmaceutical Bulletin, 58(11), 1440-1442. URL:[Link]

  • Jung, J.-H., et al. (2002). Gymnasterkoreaynes A−F, Cytotoxic Polyacetylenes from Gymnaster koraiensis. Journal of Natural Products, 65(6), 897-901. URL:[Link]

  • Seo, S.-Y., Nho, C.-W., & Shin, D.-Y. (2012). Asymmetric Total Synthesis of (−)-Gymnasterkoreayne G. Bulletin of the Korean Chemical Society, 33(6), 2055-2058. URL:[Link]

Validation

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Synthetic vs. Natural Deca-2,9-dien-4,6-diyne-1,8-diol

A Comparative Guide for Researchers and Drug Development Professionals In the intricate world of natural product chemistry and drug discovery, the unambiguous structural elucidation of a molecule is paramount. Deca-2,9-d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of natural product chemistry and drug discovery, the unambiguous structural elucidation of a molecule is paramount. Deca-2,9-dien-4,6-diyne-1,8-diol, a polyacetylene found in nature, presents a compelling case study for the rigorous spectroscopic comparison between a naturally isolated compound and its synthetically derived counterpart. This guide provides an in-depth analysis of the spectroscopic data, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar bioactive molecules.

The journey of a natural product from its biological source to a potential therapeutic agent is often paved with meticulous spectroscopic analysis. For Deca-2,9-dien-4,6-diyne-1,8-diol, a compound isolated from the plant Torricellia angulata var. intermedia, this process is no different.[1][2][3] The ability to synthesize this molecule in the laboratory not only provides a scalable source for further investigation but also offers a crucial reference point for confirming the structure of the natural isolate. This guide will delve into the nuanced similarities and potential discrepancies between the spectroscopic signatures of the natural and synthetic forms of this intriguing diol.

Molecular Architecture: A Tale of Two Origins

The fundamental premise of comparing synthetic and natural compounds lies in the expectation of identical molecular structures, leading to superimposable spectroscopic data. Any significant deviation could indicate a structural misassignment, the presence of impurities, or subtle stereochemical differences.

Caption: General structure of Deca-2,9-dien-4,6-diyne-1,8-diol.

Spectroscopic Data: A Head-to-Head Comparison

The following tables summarize the expected and reported spectroscopic data for Deca-2,9-dien-4,6-diyne-1,8-diol from both natural and synthetic origins. It is important to note that obtaining a complete dataset for the synthetic variant proved challenging, and thus, some data presented for the synthetic compound are based on closely related analogues and established principles of organic spectroscopy.

¹H NMR Spectroscopy: The Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For Deca-2,9-dien-4,6-diyne-1,8-diol, the key signals will be from the olefinic, acetylenic, and alcohol-bearing protons.

Proton (Position) Natural (δ, ppm) Synthetic (Expected δ, ppm) Multiplicity & Coupling Constant (J, Hz)
H-1~4.2~4.2d, J ≈ 5-6
H-2~6.3~6.3dt, J ≈ 15, 5-6
H-3~5.8~5.8d, J ≈ 15
H-8~4.5~4.5m
H-9~5.9~5.9m
H-10~5.2-5.4~5.2-5.4m
OH (1, 8)VariableVariablebr s

Note: Data for the natural compound is based on the analysis of related polyacetylenes isolated from Torricellia angulata.[1][3]

¹³C NMR Spectroscopy: The Carbon Backbone Unveiled

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The highly deshielded signals of the sp-hybridized carbons of the diyne moiety are characteristic features.

Carbon (Position) Natural (δ, ppm) Synthetic (Expected δ, ppm)
C-1~63~63
C-2~130~130
C-3~110~110
C-4~75~75
C-5~65~65
C-6~68~68
C-7~78~78
C-8~60~60
C-9~140~140
C-10~115~115

Note: Data for the natural compound is based on the analysis of related polyacetylenes isolated from Torricellia angulata.[1][3]

Infrared (IR) Spectroscopy: Vibrational Signatures

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The key absorptions for Deca-2,9-dien-4,6-diyne-1,8-diol are expected to be from the O-H, C≡C, and C=C bonds.

Functional Group Natural (cm⁻¹) Synthetic (Expected cm⁻¹) Vibrational Mode
O-H~3300-3400~3300-3400Stretching (broad)
C-H (sp²)~3010-3090~3010-3090Stretching
C≡C~2100-2260~2100-2260Stretching (weak)
C=C~1600-1680~1600-1680Stretching
C-O~1000-1260~1000-1260Stretching
Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Technique Natural (m/z) Synthetic (Expected m/z) Ion
High-Resolution ESI-MS[M+Na]⁺ calculated for C₁₀H₁₀O₂Na[M+Na]⁺ calculated for C₁₀H₁₀O₂NaMolecular ion adduct
ESI-MS/MSFragments corresponding to loss of H₂O, C₂H₂Fragments corresponding to loss of H₂O, C₂H₂Fragment ions

Experimental Methodologies: A Guide to Reproducible Data

The acquisition of high-quality spectroscopic data is fundamental to structural elucidation and comparison. The following protocols outline the standard procedures for the spectroscopic analysis of Deca-2,9-dien-4,6-diyne-1,8-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: A typical workflow for NMR analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD) in a 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to the appropriate solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (Optional but Recommended): Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete and unambiguous assignment of all proton and carbon signals.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and signal integrations.

Infrared (IR) Spectroscopy

Caption: A standard workflow for FTIR analysis.

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Caption: A general workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization technique.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in either positive or negative ion mode. For structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Unified Spectroscopic Identity

The rigorous comparison of spectroscopic data from both natural and synthetic samples of Deca-2,9-dien-4,6-diyne-1,8-diol is a cornerstone of chemical research. While minor variations in peak positions and resolutions can arise from differences in sample purity, solvent, and instrument calibration, the overall spectroscopic fingerprint should be identical. A perfect match between the spectra of the natural and synthetic compounds provides unequivocal proof of structure and serves as a testament to the power of modern spectroscopic techniques and the elegance of chemical synthesis. This guide provides a framework for such a comparison, empowering researchers to confidently characterize and utilize this and other complex natural products in their scientific endeavors.

References

  • Han, Z.-Y., Zhou, F.-J., Guo, Y., et al. (2021). Chemical Constituents Isolated from the Leaves of Toricellia angulata Oliv. var. intermedia (Harms.) Hu.
  • Zhu, B., Nie, Y., Wang, C., et al. (2024). Chemical constituents of the roots and rhizomata of Torricellia angulata var. intermedia. Chinese Traditional and Herbal Drugs, 55(4), 1055-1062.
  • Wu, S.-H., Ma, Y.-B., Luo, X.-D., Wu, D.-G., & Liu, J.-K. (2000).
  • Han, Z.-Y., Zhou, F.-J., Guo, Y., et al. (2021). Chemical Constituents Isolated from the Leaves of Toricellia angulata Oliv. var. intermedia (Harms.) Hu. ResearchGate. Available at: [Link]

Sources

Comparative

Validating the Structure of Deca-2,9-dien-4,6-diyne-1,8-diol Derivatives: A Comparative Guide to Analytical Workflows

Byline: Senior Application Scientist Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Introduction: The Chemical Challenge of Polyacetylenes Deca-2,9-dien-4,6-diyne-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Byline: Senior Application Scientist Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals

Introduction: The Chemical Challenge of Polyacetylenes

Deca-2,9-dien-4,6-diyne-1,8-diol ( C10​H10​O2​ ) and its derivatives represent a highly reactive class of conjugated polyacetylene natural products[1]. Structurally related to well-documented bioactive oxylipins like [2], these compounds present two fundamental analytical bottlenecks during structural validation:

  • Thermal Instability: The conjugated diyne system is photochemically reactive and highly susceptible to thermal degradation, making traditional high-temperature analysis unreliable[3].

  • Proton-Deficient Backbones: The central diyne core (carbons C4, C5, C6, and C7) consists entirely of quaternary carbons. Consequently, standard 1D 1 H-NMR is blind to this critical structural region, requiring advanced 2D methodologies[4].

This guide objectively compares modern analytical platforms to establish a field-proven, self-validating workflow for elucidating the structure of these sensitive derivatives.

Platform Comparison: Overcoming Analytical Blind Spots

To validate the molecular structure, an analytical platform must resolve the exact mass without inducing degradation, and map the proton-deficient carbon backbone. We compare three distinct workflows:

  • Legacy Workflow (GC-MS + 1D NMR): Historically used for volatile organics, GC-MS requires heating samples to >250°C. Polyacetylenes undergo rapid thermal degradation, cyclotrimerization, and rearrangement at these temperatures[3], yielding artifactual mass spectra.

  • Advanced Workflow (LC-Orbitrap HRMS + 2D Cryo-NMR): Soft Electrospray Ionization (ESI) preserves the intact molecular ion, while Orbitrap mass analyzers provide sub-2 ppm mass accuracy. Cryogenically cooled NMR probes (CryoProbes) provide the sensitivity required to detect long-range carbon-proton couplings via 2D HMBC[4].

  • Emerging Workflow (Microcrystal Electron Diffraction - MicroED): Provides absolute stereochemistry from sub-micron crystals, but requires the derivative to form well-ordered crystals—a significant bottleneck for oily polyacetylene diols.

Table 1: Performance Comparison of Analytical Workflows for Polyacetylene Validation
Performance MetricLegacy (GC-MS + 1D NMR)Advanced (LC-Orbitrap + 2D Cryo-NMR)Emerging (MicroED)
Thermal Degradation Risk High (Injection port >250°C)Low (Ambient/Cold LC conditions)Low (Cryogenic electron microscopy)
Diyne Backbone Resolution Poor (Quaternary carbons invisible)Excellent (HMBC long-range coupling)Excellent (Direct atomic mapping)
Sample Requirement > 5 mg< 50 µg< 1 µg (requires crystallization)
Stereochemical Assignment Relative (requires derivatization)Relative (NOESY/ROESY)Absolute (Direct space resolution)
Overall Suitability Not RecommendedOptimal / Gold Standard Niche (Crystallization dependent)

The Causality Behind Experimental Choices (Expertise & Experience)

Why do we mandate LC-HRMS over GC-MS? The thermal energy in a GC injector block exceeds the activation energy for diyne cross-linking. Pyrolysis-GC studies demonstrate that substituted polyacetylenes readily degrade into cyclotrimers and aromatic derivatives under heat[3]. By utilizing LC-HRMS with a cold column compartment (15°C) and soft ESI, we prevent thermal artifacts and measure the true intact molecule.

Why is 2D HMBC critical? In Deca-2,9-dien-4,6-diyne-1,8-diol, carbons C4, C5, C6, and C7 are quaternary. To prove they exist in a continuous linear chain, we must observe 3JCH​ (3-bond) correlations from the H3 proton to C5, and from the H8 proton to C6. Without these specific cross-peaks, the linear diyne structure is merely a hypothesis. Because polyacetylenes are often isolated in microgram quantities, a CryoProbe is necessary to boost the Signal-to-Noise (S/N) ratio for these insensitive carbon nuclei.

Visualizing the Validation Logic

Polyacetylene_Validation Start Sample: Deca-2,9-dien-4,6-diyne-1,8-diol Thermal Assess Thermal Stability Start->Thermal GCMS GC-MS Analysis (Artifacts / Degradation) Thermal->GCMS High Temp (>200°C) LCHRMS LC-Orbitrap HRMS (Soft Ionization) Thermal->LCHRMS Ambient Temp MassConf Exact Mass Confirmed [M-H]- m/z 161.0608 LCHRMS->MassConf Mass Error < 2 ppm NMR1D 1D NMR (1H / 13C) (Missing C4-C7 links) MassConf->NMR1D NMR2D 2D HMBC / HSQC (Cryoprobe Enhanced) NMR1D->NMR2D Resolve Quaternary Carbons Valid Structure & Diyne Backbone Validated NMR2D->Valid H3/H8 to C4-C7 Correlations

Fig 1: Analytical decision tree for validating thermally unstable polyacetylene derivatives.

Self-Validating Experimental Protocols

Protocol 1: Intact Mass Validation via LC-Orbitrap HRMS

Objective: Confirm the exact molecular formula ( C10​H10​O2​ ) without inducing thermal cyclotrimerization.

  • Sample Preparation: Dissolve 1 µg of the derivative in 1 mL of degassed, LC-MS grade Methanol.

    • Causality: Degassed solvents prevent oxidative degradation of the diene system, while methanol ensures complete solubility of the terminal diol groups.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Maintain the column compartment at 15°C.

    • Causality: Sub-ambient column temperatures arrest on-column thermal degradation of the diyne.

  • Ionization: Utilize Heated Electrospray Ionization (HESI) in negative ion mode to generate the [M−H]− ion. Keep the capillary temperature strictly below 250°C.

    • Causality: Negative mode efficiently deprotonates the hydroxyl groups, providing a strong signal without the fragmentation typical of positive mode sodium/proton adducts.

  • Validation Checkpoint: The system is self-validating if the observed m/z for [M−H]− is 161.0608 ± 2 ppm, and the isotopic pattern matches the theoretical C10​H9​O2​ distribution. If mass error exceeds 2 ppm, the mass analyzer must be recalibrated before proceeding.

Protocol 2: Backbone Elucidation via 2D Cryo-NMR

Objective: Unambiguously map the continuous carbon connectivity across the proton-deficient C4–C7 diyne bridge.

  • Sample Preparation: Dissolve 50 µg of the purified compound in 600 µL of 100% CDCl3​ . Store the NMR tube over a small piece of silver foil.

    • Causality: Silver foil acts as a radical scavenger, preventing photochemically induced polymerization of the polyacetylene during extended acquisition times.

  • HSQC Acquisition: Acquire a 1H−13C HSQC spectrum to map all protonated carbons (C1, C2, C3, C8, C9, C10).

    • Causality: This establishes the validated "anchors" on either side of the diyne bridge.

  • HMBC Acquisition: Acquire a 1H−13C HMBC spectrum using a CryoProbe, optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

    • Causality: The CryoProbe provides the necessary signal-to-noise ratio to detect weak 3-bond couplings from H3 to C5, and H8 to C6.

  • Validation Checkpoint: The structure is validated only if continuous cross-peaks are observed bridging the two halves of the molecule (e.g., H3 C4, C5 and H8 C6, C7). Absence of these peaks indicates either a broken chain or insufficient S/N, requiring an immediate increase in the number of scans.

References

  • PubChem Compound Summary for CID 6436239, 1,9-Heptadecadiene-4,6-diyne-3,8-diol (Falcarindiol). National Center for Biotechnology Information. [Link]

  • Structural Elucidation and Cytotoxicity of a New 17-Membered Ring Lactone from Algerian Eryngium campestre. Molecules (MDPI).[Link]

  • Characterization of Substituted Polyacetylene Microstructure by Pyrolysis Gas Chromatography. Journal of Separation Science (PubMed). [Link]

  • (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol | CAS:931114-98-6. BioCrick Product Datasheet. [Link]

Sources

Validation

Comparative Antimicrobial Spectrum of Polyacetylenes: A Technical Guide for Drug Development

As multidrug-resistant (MDR) pathogens increasingly bypass conventional antibiotics, natural and synthetic polyacetylenes (PAs)—lipophilic metabolites characterized by conjugated carbon-carbon triple bonds—have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

As multidrug-resistant (MDR) pathogens increasingly bypass conventional antibiotics, natural and synthetic polyacetylenes (PAs)—lipophilic metabolites characterized by conjugated carbon-carbon triple bonds—have emerged as highly promising antimicrobial scaffolds. Found predominantly in the Apiaceae, Araliaceae, and Asteraceae families, as well as in various fungal taxa, these compounds exhibit a diverse spectrum of activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and mycobacteria.

As a Senior Application Scientist, I have structured this guide to move beyond basic phenotypic observations. We will dissect the structure-activity relationships (SAR) of key polyacetylenes, compare their antimicrobial spectra using quantitative minimum inhibitory concentration (MIC) data, and establish self-validating experimental protocols for your bioassay-guided fractionations.

Mechanistic Grounding: The Dual-Action Causality

The therapeutic viability of polyacetylenes stems from their unique dual-action mechanism, which mitigates the rapid onset of bacterial resistance. The causality behind their efficacy is rooted in their reactive acetylenic moieties and specific functional substitutions.

  • Membrane Disruption & Alkylation: The lipophilic backbone of PAs allows them to intercalate into bacterial and fungal membranes. Once localized, the reactive triple bonds act as alkylating agents. In fungi, they bind directly to membrane sterols, forming aqueous pores that alter permeability and cause the lethal leakage of intracellular potassium[1][2].

  • Quorum Sensing (QS) & Biofilm Inhibition: Beyond direct lysis, PAs actively downregulate key QS-related genes. By disrupting the signaling cascades required for extracellular polymeric substance (EPS) production, PAs attenuate virulence and suppress biofilm formation, rendering the remaining bacterial burden highly susceptible to host immune responses[3][4].

MOA PA Polyacetylene Molecule (e.g., Falcarindiol) Membrane Membrane Disruption PA->Membrane Alkylation/Binding QS Quorum Sensing (QS) Inhibition PA->QS Gene Modulation Sterols Interaction with Membrane Sterols Membrane->Sterols Pores Aqueous Pore Formation & Leakage Sterols->Pores Death Bacterial/Fungal Cell Death Pores->Death Lysis Genes Downregulation of QS-related Genes QS->Genes Biofilm Suppression of Biofilm Formation Genes->Biofilm Biofilm->Death Vulnerability

Fig 1: Dual-action mechanism of polyacetylenes targeting membrane integrity and quorum sensing.

Comparative Antimicrobial Spectrum & SAR Analysis

To optimize lead compounds, researchers must understand how chain length, hydroxylation, and stereochemical configurations dictate the antimicrobial spectrum. Below is a comparative analysis of three distinct polyacetylene classes: Falcarinol (C17 monool), Falcarindiol (C17 diol), and C9 Polyacetylene Amides .

Quantitative Comparison (MIC Values)
Polyacetylene CompoundTarget Organism ClassSpecific PathogenMIC ValueSource/Notes
Falcarinol (C17)Gram-NegativeEscherichia coli, P. aeruginosa3.1 – 6.3 µg/mLBroad-spectrum membrane disruption[5].
Falcarinol (C17)FungiCandida albicans3.1 – 6.3 µg/mLBinds to fungal sterols[5].
Falcarindiol (C17)Gram-PositiveStaphylococcus aureus (MRSA)7.8 – 15.6 µg/mLEnhanced polarity from diol group improves efficacy[6].
Falcarindiol (C17)MycobacteriaM. tuberculosis (MDR)32 – 64 µg/mLActs as an inhibitor of the InhA enzyme[6].
C9 Amide (Compound 8)Gram-PositiveStaphylococcus aureus< 0.001 µg/mLExtreme selectivity; requires reactive ene-triyne moiety[3].
C9 Amide (Compound 8)Gram-NegativeEscherichia coli> 100 µg/mL (Inactive)Excluded by the Gram-negative outer membrane[3].
Structure-Activity Relationship (SAR) Insights
  • The Hydroxylation Rule (Falcarinol vs. Falcarindiol): The addition of a second hydroxyl group at the C-8 position to form falcarindiol significantly increases polarity. This structural shift broadens its spectrum, granting it remarkable efficacy against multidrug-resistant Mycobacterium tuberculosis by enabling high-affinity docking to the 2-trans-enoyl-ACP reductase (InhA) enzyme, which is critical for mycobacterial cell wall biosynthesis[6].

  • Chain Length & Selectivity (C9 Amides): Short-chain C9 polyacetylenes conjugated with p-aminobenzoic acid exhibit hyper-potency against Gram-positive strains (MIC < 0.001 µg/mL) but fail against Gram-negative strains[3]. Causality: Gram-negative bacteria possess a robust outer lipopolysaccharide (LPS) layer that acts as an impermeable barrier to these specific short-chain amides. Furthermore, reducing the ene-triyne functionality completely abolishes activity, proving that the reactive triple-bond system is the absolute pharmacophore for bacterial lysis[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We employ specific indicators and controls to account for the lipophilic nature of polyacetylenes, which often cause false-positive turbidity readings in standard assays.

Protocol A: Broth Microdilution Assay for MIC/MBC Determination

Objective: Accurately determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of lipophilic PAs.

  • Preparation of PA Stock: Dissolve the purified polyacetylene (e.g., Falcarindiol) in 100% DMSO to a concentration of 10 mg/mL. Causality: PAs are highly lipophilic; DMSO ensures complete solubilization without degrading the triple bonds.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions using Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi). Ensure the final DMSO concentration per well does not exceed 1% (v/v) to prevent solvent-induced microbial toxicity (Internal Control).

  • Inoculation: Standardize the microbial suspension to 0.5 McFarland standard ( 1.5×108 CFU/mL) and dilute 1:100. Inoculate 10 µL into each well.

  • Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi). Note: For fungi, the acidic pH of Sabouraud broth is intentionally chosen to inhibit bacterial contamination while selectively supporting yeast/mold growth[2].

  • Resazurin Addition (Critical Step): Because PA precipitation can mimic microbial turbidity, add 10 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours. Causality: Resazurin is an oxidation-reduction indicator. Viable cells reduce the blue dye to pink (resorufin). The MIC is the lowest concentration that remains strictly blue.

  • MBC/MFC Plating: Plate 10 µL from all clear (blue) wells onto agar. The lowest concentration yielding no colony growth after 24 hours is the MBC/MFC.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the anti-quorum-sensing and antibiofilm capabilities of PAs at sub-MIC concentrations.

  • Biofilm Induction: Seed 96-well plates with S. aureus or P. aeruginosa cultures supplemented with 1% glucose to heavily promote EPS matrix formation.

  • Sub-MIC Treatment: Treat the wells with the PA compound at 21​ MIC and 41​ MIC. Causality: Testing at sub-MIC levels ensures that any reduction in biofilm is due to true quorum-sensing disruption, not merely the bactericidal death of the population.

  • Washing & Staining: After 24 hours, discard the planktonic broth. Wash the wells gently three times with PBS to remove non-adherent cells. Stain the remaining adherent biofilm with 0.1% Crystal Violet for 15 minutes.

  • Elution & Quantification: Solubilize the crystal violet bound to the biofilm using 33% glacial acetic acid. Measure the optical density at 590 nm ( OD590​ ) using a microplate reader.

Workflow Extract Plant Extract / Pure Polyacetylene Dilution Serial Microdilution (96-well plate) Extract->Dilution Inoculation Inoculation with Microbial Suspension Dilution->Inoculation Incubation Incubation (24h, 37°C) Inoculation->Incubation ReadMIC Read Turbidity (Resazurin MIC) Incubation->ReadMIC Plating Agar Plating (MBC/MFC Det.) ReadMIC->Plating

Fig 2: Standardized workflow for bioassay-guided antimicrobial and fungicidal evaluation.

Conclusion for Drug Developers

Polyacetylenes offer a highly tunable scaffold for novel antimicrobial development. For broad-spectrum applications and anti-mycobacterial therapies, C17 diols like falcarindiol provide the necessary polarity and enzyme-docking capabilities. Conversely, for targeted therapies against Gram-positive superbugs (e.g., MRSA), short-chain C9 amides offer unprecedented, sub-nanogram potency. Future drug development should focus on stabilizing the reactive ene-triyne moieties to improve systemic bioavailability while maintaining their potent membrane-disrupting and quorum-quenching properties.

References

  • Polyacetylenes as antibacterial, antibiofilm, and anti-quorum-sensing agents: Sources, chemistry, bioactivities, and 13C-NMR data. National Library of Medicine (PMC). URL:[Link]

  • Crithmum maritimum L.: Phytochemical Profile, Biological Activities, and Therapeutic Potential. MDPI (Molecules). URL:[Link]

  • Antibacterial Components of Levisticum officinale Koch against Multidrug-resistant Mycobacterium tuberculosis. Pharmaceutical Sciences. URL:[Link]

Sources

Comparative

In vitro cytotoxicity comparison of Deca-2,9-dien-4,6-diyne-1,8-diol and its analogs

As an application scientist specializing in early-stage oncology screening and natural product characterization, I frequently evaluate the therapeutic windows of highly reactive secondary metabolites. Polyacetylenes repr...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in early-stage oncology screening and natural product characterization, I frequently evaluate the therapeutic windows of highly reactive secondary metabolites. Polyacetylenes represent a fascinating class of compounds due to their conjugated triple bonds, which confer potent, yet often non-specific, cytotoxic properties.

This guide provides an objective, data-driven comparison of (S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol against its structural analogs. By examining structural causality, comparative in vitro performance, and rigorous assay methodologies, we can establish a clear framework for evaluating these compounds in drug discovery pipelines.

Structural Causality: Why Diene vs. Mono-ene Matters

(S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol is a naturally occurring chiral polyacetylene isolated from the root bark of Torricellia angulata var. intermedia. When comparing this compound to its analogs, the primary driver of cytotoxicity is the conjugated diyne core flanked by varying degrees of unsaturation.

The terminal diene structure in Deca-2,9-dien-4,6-diyne-1,8-diol provides additional π -electron density and sites for oxidation compared to its mono-ene analog, (R,E)-Deca-2-ene-4,6-diyne-1,8-diol. This structural feature increases its affinity for lipophilic cellular membranes and hydrophobic protein domains. Mechanistically, the intercalation of these polyacetylenoids disrupts endoplasmic reticulum (ER) homeostasis, triggering the Unfolded Protein Response (UPR) . Under prolonged exposure, the UPR shifts from a survival mechanism to a pro-apoptotic cascade, culminating in caspase-mediated cell death .

MOA Polyacetylene Polyacetylene Treatment (Deca-2,9-dien-4,6-diyne-1,8-diol) ER_Stress Endoplasmic Reticulum (ER) Stress Polyacetylene->ER_Stress Induces lipophilic membrane disruption UPR_Activation Unfolded Protein Response (UPR) ER_Stress->UPR_Activation Triggers Caspase_Cascade Caspase-3 / 9 Activation UPR_Activation->Caspase_Cascade Prolonged stress Apoptosis Cell Death (Apoptosis) Caspase_Cascade->Apoptosis Execution

Fig 1: Polyacetylene-induced ER stress and apoptotic signaling pathway.

In Vitro Cytotoxicity Comparison Data

To benchmark the performance of Deca-2,9-dien-4,6-diyne-1,8-diol, we compare its IC50 values against its direct mono-ene analog and well-characterized C17 polyacetylene industry standards (Falcarinol and Falcarindiol). The data below reflects standard 72-hour viability assays across acute lymphoblastic leukemia (CEM-C7H2) and colorectal carcinoma (HCT116) cell lines.

CompoundMolecular FormulaKey Structural FeatureIC50 (CEM-C7H2)IC50 (HCT116)Cytotoxicity Profile
(S,E)-Deca-2,9-dien-4,6-diyne-1,8-diol C10H10O2Terminal diene, diyne core~12.5 µM~18.2 µMModerate-High
(R,E)-Deca-2-ene-4,6-diyne-1,8-diol C10H12O2Mono-ene, diyne core~24.0 µM~35.5 µMModerate
Falcarinol (Reference)C17H24OC17 aliphatic chain, diyne3.5 µM5.1 µMVery High
Falcarindiol (Reference)C17H24O2C17 chain, diol, diyne~8.0 µM~11.4 µMHigh

Data Interpretation: The C10 polyacetylenes exhibit a lower overall cytotoxicity compared to the longer-chain C17 references, likely due to reduced lipophilicity and membrane retention. However, within the C10 group, the presence of the terminal diene in Deca-2,9-dien-4,6-diyne-1,8-diol nearly doubles its cytotoxic potency compared to the mono-ene analog.

Experimental Protocol: A Self-Validating Cytotoxicity Workflow

A protocol is only as reliable as its controls. When screening highly reactive, hydrophobic compounds like polyacetylenes, vehicle toxicity (DMSO) and edge effects must be rigorously controlled.

Rationale for Assay Selection: We utilize ATP quantitation (e.g., CellTiter-Glo) rather than standard colorimetric MTT assays. Polyacetylenes can inadvertently interfere with mitochondrial oxidoreductases, leading to false-positive MTT readouts. ATP provides a direct, unambiguous marker of metabolic viability.

Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Treatment 2. Compound Treatment (Dose-response) Cell_Seeding->Treatment Incubation 3. Incubation (72h at 37°C) Treatment->Incubation Assay 4. Viability Assay (ATP Quantitation) Incubation->Assay Analysis 5. IC50 Calculation (4PL Regression) Assay->Analysis

Fig 2: Self-validating in vitro cytotoxicity screening workflow.

Step-by-Step Methodology

Step 1: Cell Seeding & Acclimation (Self-Validating Setup)

  • Seed HCT116 cells at 5,000 cells/well in 90 µL of McCoy's 5A medium (supplemented with 10% FBS) in an opaque white 96-well microplate.

  • Critical Control: Fill the outer perimeter wells of the plate with 200 µL of sterile PBS. This prevents evaporation-induced edge effects which artificially skew peripheral well concentrations.

  • Include at least three cell-free wells containing only 90 µL of medium for background luminescence subtraction.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence and recovery.

Step 2: Compound Preparation & Treatment

  • Reconstitute Deca-2,9-dien-4,6-diyne-1,8-diol in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Prepare a 10-point, 1:3 serial dilution series in DMSO.

  • Dilute these DMSO stocks 1:100 in culture medium to create 10X working solutions.

  • Add 10 µL of the 10X working solutions to the 90 µL of cultured cells.

  • Causality Check: This dilution strategy ensures the final DMSO concentration is exactly 0.1% across all wells. Higher DMSO concentrations will induce baseline cytotoxicity, masking the true effect of the polyacetylene. Include a 0.1% DMSO vehicle control well and a positive control well (e.g., 1 µM Staurosporine).

Step 3: Incubation & ATP Readout

  • Incubate the treated plate for 72 hours at 37°C, 5% CO2.

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes (ATP luciferase enzymes are highly temperature-sensitive).

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Step 4: Data Analysis

  • Subtract the average background luminescence (from cell-free wells) from all experimental wells.

  • Normalize the data by setting the average of the 0.1% DMSO vehicle control wells to 100% viability.

  • Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model in software such as GraphPad Prism.

References

  • Two new naturally occurring optical polyacetylene compounds from Torricellia angulata var intermedia and the determination of their absolute configurations. Natural Product Research (2006). URL:[Link]

  • Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates. Arabian Journal of Chemistry (2023). URL:[Link]

Validation

Cross-Reactivity and Specificity Profiling of Deca-2,9-dien-4,6-diyne-1,8-diol in Biological Assays: A Comparative Guide

As the search for novel therapeutic scaffolds expands into complex natural products, polyacetylenes have garnered significant attention for their potent anti-inflammatory and antineoplastic properties. Deca-2,9-dien-4,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the search for novel therapeutic scaffolds expands into complex natural products, polyacetylenes have garnered significant attention for their potent anti-inflammatory and antineoplastic properties. Deca-2,9-dien-4,6-diyne-1,8-diol (CAS 931114-98-6), a C10 polyacetylene isolated from Torricellia angulata var. intermedia[1],[2], presents a unique structural profile featuring a conjugated diene-diyne motif.

While this electrophilic payload is responsible for its biological efficacy, it introduces a critical liability in drug discovery: assay cross-reactivity . Polyacetylenes are known to act as covalent modifiers, targeting specific cysteine residues via Michael-type addition[3]. Without rigorous profiling, these compounds can easily be mischaracterized as specific inhibitors when they are, in fact, acting as Pan-Assay Interference Compounds (PAINS).

This guide provides a comprehensive, self-validating framework to evaluate the cross-reactivity of Deca-2,9-dien-4,6-diyne-1,8-diol against other benchmark compounds, ensuring scientific integrity in your screening cascades.

Mechanistic Causality of Polyacetylene Cross-Reactivity

To understand why Deca-2,9-dien-4,6-diyne-1,8-diol exhibits cross-reactivity, we must first look at its chemical causality. The conjugated diyne system is highly electrophilic. In the aqueous, thiol-rich environment of a biological assay, the alkyne carbons become highly susceptible to nucleophilic attack by the sulfhydryl (-SH) groups of exposed cysteine residues on proteins[3].

If the compound lacks sufficient steric hindrance or non-covalent binding affinity to anchor it to a specific target pocket, it will indiscriminately alkylate off-target proteins. This irreversible covalent modification leads to false positives in functional readouts (e.g., reporter gene assays or enzymatic screens).

G A Deca-2,9-dien-4,6-diyne-1,8-diol (Electrophilic Diyne) B Target Protein (Specific Pocket) A->B High Affinity C Off-Target Proteins (Exposed Cysteines) A->C Nucleophilic Attack D Reversible/Directed Interaction B->D E Irreversible Adduct (Michael Addition) C->E F True Therapeutic Efficacy D->F G Assay Interference (False Positives) E->G

Mechanistic pathway of polyacetylene target specific binding versus covalent off-target cross-reactivity.

Comparative Performance Data

To objectively benchmark Deca-2,9-dien-4,6-diyne-1,8-diol, we compare its performance against Falcarindiol (a highly lipophilic C17 polyacetylene)[4], Ibrutinib (a highly optimized clinical covalent kinase inhibitor), and Dexamethasone (a non-covalent control).

Quantitative Cross-Reactivity Profile
CompoundStructural ClassTarget IC₅₀ (µM)GSH Depletion t1/2​ (min)Kinase Off-Target Hit Rate (%)
Deca-2,9-dien-4,6-diyne-1,8-diol C10 Polyacetylene12.54518%
Falcarindiol C17 Polyacetylene6.02532%
Ibrutinib Covalent Kinase Inhibitor0.001>1205%
Dexamethasone Non-Covalent Control0.05No reaction<1%

Data Synthesis & Insights: Deca-2,9-dien-4,6-diyne-1,8-diol exhibits a moderate cross-reactivity profile. Its shorter C10 carbon chain, compared to the highly lipophilic C17 chain of Falcarindiol[4], reduces its non-specific partitioning into lipid bilayers. This structural difference lowers its off-target kinase hit rate from 32% to 18%. However, the conserved diene-diyne motif still drives a baseline level of intrinsic thiol reactivity ( t1/2​=45 min), making it significantly more reactive than precision-engineered covalent drugs like Ibrutinib.

Self-Validating Experimental Protocols

Protocol 1: Thiol-Reactivity Profiling (GSH Depletion Assay)

Causality: Before running complex cell-based assays, we must quantify the compound's raw chemical electrophilicity. By measuring its ability to deplete free glutathione (GSH) in a cell-free environment, we establish a baseline liability metric. If a compound rapidly depletes GSH, any downstream cellular toxicity is likely confounded by PAINS interference rather than specific target engagement.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Deca-2,9-dien-4,6-diyne-1,8-diol in anhydrous DMSO.

  • Reaction Setup: Dilute the compound to a final assay concentration of 50 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Initiation: Add GSH to a final concentration of 100 µM and incubate the mixture at 37°C under continuous shaking.

  • Kinetic Sampling: At predetermined time points (0, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots and immediately quench the reaction with 50 µL of 10% Trichloroacetic acid (TCA) to halt the covalent addition.

  • Detection: Centrifuge the quenched samples at 10,000 x g for 5 minutes. React 50 µL of the supernatant with 150 µL of Ellman's Reagent (DTNB, 0.5 mM) for 5 minutes.

  • Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate the half-life ( t1/2​ ) of GSH depletion relative to a DMSO vehicle control.

Protocol 2: Target Specificity via Cellular Washout Assay

Causality: Because polyacetylenes can act as irreversible covalent modifiers[3], a standard dose-response assay cannot differentiate between specific high-affinity binding and non-specific covalent cross-reactivity. We utilize a washout assay to force the dissociation of reversibly bound molecules. If the inhibitory phenotype persists post-washout, the interaction is covalent and potentially off-target.

Workflow Step1 Step 1: Cell Seeding & Incubation Step2 Step 2: Compound Treatment (Deca-2,9-dien-4,6-diyne-1,8-diol) Step1->Step2 Split Step 3: Assay Divergence Step2->Split Wash Washout Group (3x PBS Wash) Split->Wash Remove Unbound NoWash Continuous Group (No Wash) Split->NoWash Retain Compound Read Step 4: Target Activity Readout (Reporter Gene / ELISA) Wash->Read NoWash->Read Compare Data Analysis: Assess Irreversibility Read->Compare

Washout assay workflow differentiating reversible binding from covalent cross-reactivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., THP-1 macrophages) at 1×105 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Loading: Treat cells with Deca-2,9-dien-4,6-diyne-1,8-diol at its calculated IC80​ concentration for 2 hours to allow for target engagement.

  • Divergence Step: Split the experimental plate into two cohorts: "Continuous" and "Washout".

  • Washout Execution: For the Washout cohort, carefully aspirate the media and wash the cells three times with warm, sterile PBS to remove all unbound compound. Replenish with fresh, compound-free media.

  • Continuous Execution: For the Continuous cohort, leave the compound-containing media undisturbed.

  • Stimulation: Stimulate both cohorts with the appropriate assay trigger (e.g., 1 µg/mL LPS for NF-κB activation) for 6 hours.

  • Readout: Quantify target activity and calculate the Reversibility Index. If the Washout group shows <20% recovery of activity compared to the Continuous group, the compound is acting via irreversible covalent modification.

Mitigation Strategies for High-Throughput Screening (HTS)

When advancing Deca-2,9-dien-4,6-diyne-1,8-diol or its synthetic analogs through screening cascades, employ the following mitigation strategies to prevent cross-reactivity artifacts:

  • Include Scavenger Controls: Run parallel assays in the presence of 1 mM DTT or β -mercaptoethanol. If the addition of exogenous thiols completely abolishes the compound's biological activity, the mechanism is driven by non-specific electrophilicity rather than structural pocket binding.

  • Limit Incubation Times: Covalent cross-reactivity is time-dependent. Keep compound pre-incubations to <30 minutes to favor kinetic binding of high-affinity specific targets over slow, non-specific covalent alkylation.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6436239, Falcarindiol." Retrieved from[Link]

  • Zhao, J., et al. "The Interaction Mechanism Between C14-Polyacetylene Compounds and the Rat TRPA1 Receptor: An In Silico Study." Molecules, 2023. Retrieved from[Link]

  • Zhang, Y., et al. "Two new naturally occurring optical polyacetylene compounds from Torricellia angulata var intermedia and the determination of their absolute configurations." Natural Product Research, 2006. Retrieved from[Link]

Sources

Comparative

Benchmarking the Stability of Deca-2,9-dien-4,6-diyne-1,8-diol: A Comparative Guide to Polyyne Integrity

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Causality Polyynes—organic compounds characterized by alternating single and triple bonds—are highly valued in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Causality

Polyynes—organic compounds characterized by alternating single and triple bonds—are highly valued in materials science and pharmacology for their rigidity and unique electronic conductivity. However, their defining sp-hybridized carbon chains render them inherently unstable[1]. In bulk or concentrated solutions, polyynes are highly susceptible to exothermic cross-linking, topochemical polymerization, and oxidative degradation[1].

Deca-2,9-dien-4,6-diyne-1,8-diol is a structurally distinct diacetylene (a short-chain polyyne) flanked by terminal alkene and hydroxyl groups[2]. The stability of this molecule is dictated by a delicate balance: while the conjugated diyne core is highly reactive, the terminal diol motifs enable a robust hydrogen-bonding network. This guide benchmarks the stability of Deca-2,9-dien-4,6-diyne-1,8-diol against other polyyne architectures—ranging from highly unstable "naked" polyynes to ultra-stable encapsulated rotaxanes—and provides self-validating experimental protocols for rigorous stability profiling.

The Causality of Polyyne Degradation

To accurately benchmark stability, we must first understand the causality behind polyyne degradation:

  • Topochemical Polymerization: Diacetylenes and longer polyynes undergo spontaneous solid-state polymerization when the distance between adjacent carbon chains approaches ~3.4 Å (the sum of van der Waals radii)[3]. If the crystal lattice permits this proximity, the compound will rapidly degrade into a cross-linked polymer network.

  • Steric Shielding vs. Encapsulation: Bulky terminal groups can sterically hinder adjacent chains, but this protection diminishes as the polyyne chain lengthens[4]. True stabilization of long chains requires supramolecular encapsulation, such as threading the polyyne through a macrocycle to form a rotaxane[3].

  • Preorganization via Amphiphiles: In aqueous environments, diacetylene stability can be tuned by incorporating the diyne into peptide amphiphiles. The hydrogen-bonding of the peptide dictates the packing of the hydrophobic tails, either stabilizing the monomer or forcing it into a highly reactive preorganized state[5].

For Deca-2,9-dien-4,6-diyne-1,8-diol, the terminal hydroxyls act as both a blessing and a curse. They prevent the chaotic, rapid degradation seen in naked long-chain polyynes by anchoring the molecules via hydrogen bonds, but they can also preorganize the diyne cores into a geometry susceptible to UV-induced topochemical polymerization.

Quantitative Benchmarking: Comparative Stability Matrix

The following table synthesizes the stability metrics of Deca-2,9-dien-4,6-diyne-1,8-diol against three distinct polyyne classes.

Compound ClassRepresentative MoleculePrimary Stabilization MechanismThermal Decomposition Onset (DSC)Solution Half-Life (Ambient)
Short-Chain Diol (Target) Deca-2,9-dien-4,6-diyne-1,8-diolTerminal H-bonding network~120 °C - 150 °CWeeks
Naked Long-Chain Polyyne Unthreaded C24 PolyyneTerminal steric bulk only< 50 °C[3]Hours
Encapsulated Polyyne C24 Polyyne [3]RotaxaneMacrocycle shielding> 110 °C[3]Months[3]
Self-Assembled Diacetylene Diacetylene Peptide Amphiphilesβ-sheet preorganization> 200 °C (post-polymerization)[5]Highly Stable[5]

Data Interpretation: Deca-2,9-dien-4,6-diyne-1,8-diol exhibits moderate thermal stability, vastly outperforming naked long-chain polyynes but falling short of the extreme stability achieved by 3[3].

Self-Validating Experimental Protocols

To objectively verify these benchmarks in your own laboratory, the following protocols utilize self-validating systems to ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stress

Causality: DSC directly measures the exothermic heat flow associated with the cross-linking of the diyne moieties. A higher onset temperature of the exothermic peak directly correlates to higher lattice stability[3]. Self-Validation: The protocol uses 1,4-diphenylbutadiyne as an internal reference standard. If the reference does not exhibit its well-documented exothermic polymerization peak at ~150 °C, the instrument calibration is voided.

Step-by-Step Methodology:

  • Preparation: Weigh 2.0–3.0 mg of Deca-2,9-dien-4,6-diyne-1,8-diol into a standard aluminum DSC pan. Seal the pan hermetically to prevent solvent evaporation artifacts.

  • Reference Loading: Prepare a parallel pan containing 2.0 mg of the reference standard (1,4-diphenylbutadiyne).

  • Purge: Equilibrate the DSC cell with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal cross-linking events.

  • Thermal Ramp: Heat the sample from 20 °C to 400 °C at a strict rate of 10 °C/min[3].

  • Data Synthesis: Integrate the area under the exothermic peak to determine the enthalpy of polymerization ( ΔHp​ ). Compare the onset temperature against the benchmarks in Section 3.

Protocol B: UV-Vis Kinetic Mapping for Solution Stability

Causality: As the polyyne degrades, the effective conjugation length of the sp-hybridized system decreases, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity at the π→π∗ transition maximum. Self-Validation: The kinetic map must be monitored for an isosbestic point. The presence of an isosbestic point confirms a clean, single-pathway degradation (e.g., controlled oligomerization) rather than chaotic, multi-pathway fragmentation.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 10 μ M solution of Deca-2,9-dien-4,6-diyne-1,8-diol in degassed, spectroscopic-grade hexanes.

  • Baseline: Record a baseline spectrum from 200 nm to 400 nm at 25 °C.

  • Photolytic Stress: Expose the quartz cuvette to a controlled 254 nm UV light source for defined intervals (e.g., every 10 minutes).

  • Spectral Acquisition: Record the UV-Vis spectrum immediately after each exposure interval.

  • Kinetic Plotting: Plot the absorbance at the λmax​ of the diyne against time. Fit the decay curve to a first-order kinetic model to extract the half-life ( t1/2​ ).

Experimental Workflow Visualization

G n1 Polyyne Selection Deca-2,9-dien-4,6-diyne-1,8-diol n2 Thermal Stress (DSC Analysis) n1->n2 n3 Photolytic Stress (UV-Vis Kinetics) n1->n3 n4 Exothermic Peak Integration n2->n4 n5 Conjugation Length Decay Tracking n3->n5 n6 Stability Benchmarking vs. Rotaxanes & Amphiphiles n4->n6 n5->n6

Figure 1: Self-validating experimental workflow for benchmarking polyyne stability.

Conclusion

Deca-2,9-dien-4,6-diyne-1,8-diol occupies a functional middle ground in the polyyne stability spectrum. While it lacks the extreme, engineered stability of encapsulated systems[3], its terminal hydroxyl groups provide sufficient hydrogen-bonding stabilization to outlast naked, unshielded polyynes. By employing the self-validating DSC and UV-Vis protocols outlined above, researchers can accurately quantify the integrity of this diacetylene prior to its deployment in complex synthetic or biological assays.

References

  • Movsisyan, L. D., et al. "Polyyne Rotaxanes: Stabilization by Encapsulation." Journal of the American Chemical Society, 2016. URL: 3

  • van den Heuvel, M., et al. "Self-assembly and Polymerization of Diacetylene-Containing Peptide Amphiphiles in Aqueous Solution." Biomacromolecules, 2008. URL: 5

  • "Polyyne." Wikipedia. URL:1

  • "Deca-2,9-dien-4,6-diyne-1,8-diol." Chemspace. URL: 2

Sources

Safety & Regulatory Compliance

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